4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Description
Properties
IUPAC Name |
4-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-13-9-5-3-2-4-7(9)10(12)8(6-14)11(13)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFNBXZHPBNABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382720 | |
| Record name | 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96600-76-9 | |
| Record name | 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde" CAS number
An In-Depth Technical Guide to 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in synthetic and medicinal chemistry. The quinoline scaffold is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1] This guide details the compound's identification, physicochemical properties, synthesis via the Vilsmeier-Haack reaction, spectroscopic signature, chemical reactivity, and its significant role as a versatile building block for the development of novel therapeutic agents. The content is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction to the Quinolone Scaffold
The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a foundational structure in medicinal chemistry.[1] Compounds incorporating this scaffold have demonstrated a vast array of pharmacological properties, including anticancer, antimalarial, antibacterial, anti-inflammatory, and anti-HIV activities.[1] The specific derivative, this compound, is not typically an end-product but rather a highly valuable synthetic intermediate. Its structure features two key reactive sites: a formyl group at the C3 position and a chloro group at the C4 position. This dual functionality allows for a diverse range of subsequent chemical modifications, making it an ideal precursor for constructing complex, fused heterocyclic systems and generating libraries of compounds for drug screening programs.
Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for research and development. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 96600-76-9 | [2][3] |
| Molecular Formula | C₁₁H₈ClNO₂ | [2] |
| Molecular Weight | 221.64 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | 4-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde | [3] |
Synthesis and Mechanism: The Vilsmeier-Haack Reaction
The most prominent and efficient method for synthesizing 4-chloro-quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic substrates using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6][7][8]
Reaction Mechanism
The synthesis proceeds through a well-established two-part mechanism:[6][9]
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution & Cyclization: The appropriate N-methylacetanilide precursor acts as the nucleophile, attacking the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent loss of water to form the quinoline ring system. The reaction simultaneously introduces the chloro group at the 4-position and the formyl group at the 3-position. The final product is obtained after aqueous workup, which hydrolyzes the iminium intermediate to the aldehyde.[9]
Sources
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A Technical Guide to 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Synthesis, Properties, and Applications
Abstract
4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in synthetic organic chemistry and drug discovery. Its structure, featuring a quinolone core, is a well-established pharmacophore found in a wide array of therapeutic agents.[1][2] This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, an exploration of its versatile reactivity, and a discussion of its applications in the development of novel bioactive molecules. The dual reactivity of the C3-aldehyde and C4-chloro substituents makes this compound a uniquely valuable building block for creating complex molecular architectures and diverse compound libraries.[3]
Introduction: The Significance of the 2-Quinolone Scaffold
The 2-oxo-1,2-dihydroquinoline, or 2-quinolone, framework is a privileged scaffold in medicinal chemistry. Molecules incorporating this core structure have demonstrated a remarkable range of biological activities, including antibacterial, anticancer, anti-inflammatory, and anti-HIV properties.[2] The efficacy of this scaffold is often attributed to its ability to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. The title compound, this compound, is not just a member of this important class but a strategic precursor, offering two distinct and orthogonally reactive sites for further chemical modification.[3] This guide aims to equip researchers with the fundamental knowledge to effectively utilize this potent synthon.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is foundational for its application in research.
Core Chemical Properties
The key physicochemical identifiers for this compound are summarized below for quick reference.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 96600-76-9 | [5] |
| Molecular Formula | C₁₁H₈ClNO₂ | [5] |
| Molecular Weight | 221.64 g/mol | [5] |
| Appearance | Typically a solid at room temperature | - |
| Purity | Commercially available with ≥95% purity | [5] |
Spectroscopic Signature Analysis
While experimental spectra should always be acquired for confirmation, the expected spectroscopic data provides a reliable benchmark for structural verification.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly characteristic. The N-methyl group should appear as a sharp singlet around 4.11 ppm.[1] The aromatic protons on the benzo-fused ring would resonate in the downfield region of approximately 7.4-8.2 ppm, exhibiting splitting patterns corresponding to their coupling relationships.[1] The most downfield signal, a singlet, would be the aldehydic proton, anticipated around 10.2 ppm due to the deshielding effect of the carbonyl group.[6]
-
¹³C NMR Spectroscopy : The carbon spectrum would be defined by the two carbonyl signals: the lactam carbonyl (C2) around 160-165 ppm and the highly deshielded aldehyde carbonyl (C3-CHO) near 185-190 ppm. The N-methyl carbon is expected around 37 ppm.[1] The remaining signals would correspond to the sp²-hybridized carbons of the quinoline ring system.
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. Two distinct carbonyl stretching frequencies are expected: one for the lactam C=O (amide) around 1650-1680 cm⁻¹ and another for the conjugated aldehyde C=O around 1680-1700 cm⁻¹.[7][8] Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region, and C-H stretching from the aromatic and methyl groups would be observed just above and below 3000 cm⁻¹, respectively.[8]
-
Mass Spectrometry (MS) : In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 221. A crucial diagnostic feature would be the presence of an M+2 peak at m/z 223 with approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
Synthesis via the Vilsmeier-Haack Reaction
The most efficient and widely adopted method for the synthesis of this compound is the Vilsmeier-Haack reaction.[9][10] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12]
Mechanistic Rationale
The choice of the Vilsmeier-Haack reaction is predicated on the electronic nature of the precursor, 4-hydroxy-1-methyl-2(1H)-quinolone. The hydroxyl group at the C4 position makes the quinolone ring system highly electron-rich, priming it for electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium cation, is a relatively weak electrophile, making it selective for such activated substrates.[12] The reaction proceeds in two main stages: first, the in-situ formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), followed by the electrophilic attack of this reagent on the quinolone ring and subsequent hydrolysis to yield the aldehyde.[13][14]
Diagram of the Vilsmeier-Haack Mechanism
Caption: Reaction pathway for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol describes the synthesis starting from 4-hydroxy-1-methyl-2(1H)-quinolone.
-
Reagent Preparation : In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF with vigorous stirring over 30 minutes. The temperature must be maintained below 10 °C. Allow the resulting mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition : Add 4-hydroxy-1-methyl-2(1H)-quinolone (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature does not exceed 20 °C.
-
Reaction : After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Work-up : Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. This step hydrolyzes the intermediate iminium salt and precipitates the product.
-
Isolation : Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification : Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the pure this compound. Dry the final product under vacuum.
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in its two distinct reactive handles, which can often be addressed selectively.[3]
The Duality of Reactive Centers
-
The C3-Aldehyde Group : This electrophilic center is a classic site for nucleophilic addition and condensation reactions. It serves as a gateway for chain extension and the introduction of nitrogen-containing heterocycles.[3]
-
The C4-Chloro Group : As a halogen on an electron-deficient ring system, this chlorine atom is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for its displacement by a wide variety of nucleophiles.[3]
Diagram of Key Reactivity Pathways
Caption: Major reaction pathways originating from the two reactive sites.
Protocol: Schiff Base Formation (Aldehyde Reactivity)
Condensation with primary amines to form Schiff bases is a robust and high-yielding transformation.
-
Dissolution : Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Amine Addition : Add the desired primary amine (1.1 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Reaction : Stir the mixture at room temperature or under gentle reflux for 2-4 hours. The formation of the imine product can often be observed as a color change or precipitation.
-
Isolation : Cool the reaction mixture. If a precipitate has formed, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol: Nucleophilic Substitution with an Amine (Chloro Reactivity)
Displacement of the C4-chloro group is a key strategy for introducing nitrogen-based functional groups.
-
Setup : In a sealed reaction vessel, combine the title compound (1 equivalent), the desired amine (e.g., morpholine, 2-3 equivalents), and a polar aprotic solvent such as DMF or DMSO.
-
Base Addition : Add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2 equivalents) to act as a scavenger for the HCl generated.
-
Reaction : Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up : After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
The primary value of this compound is its role as a versatile synthetic intermediate.[3][5] Its derivatives have been extensively explored for therapeutic potential.
-
Anticancer Agents : Thiosemicarbazone derivatives of the quinolone-3-carbaldehyde scaffold, when complexed with metals like copper(II), have demonstrated significant cytotoxicity against human tumor cell lines, even overcoming cisplatin resistance in some cases.[15][16]
-
Antimicrobial Compounds : The quinolone core itself is famous for its antibacterial properties. Modifications at the C3 and C4 positions allow for the fine-tuning of activity against various bacterial and fungal strains.[9]
-
DNA and Protein Intercalators : Hydrazone derivatives synthesized from this aldehyde have been shown to interact with calf-thymus DNA and bovine serum albumin, suggesting potential applications as biological probes or therapeutic agents that target nucleic acids or proteins.[17]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Hazards Identification : This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[18]
-
Handling Recommendations :
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion
This compound is a cornerstone synthon for chemists working in drug discovery and heterocyclic chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and, more importantly, its predictable and versatile reactivity at two distinct molecular sites, provide a reliable platform for the generation of chemical diversity. The demonstrated biological activities of its derivatives, particularly in oncology, underscore its continued relevance and potential for future research and development endeavors.
References
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Pesko, M., et al. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity . Molecules (2012). [Link]
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Vilsmeier–Haack reaction . Wikipedia. [Link]
- 4-Chloro-1-methyl-2-oxo-1, 2-dihydroquinoline-3-carbaldehyde, min 95%, 250 mg. LabNetwork.
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Mogilaiah, K., et al. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction . Indian Journal of Chemistry (2007). [Link]
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Vilsmeier-Haack Reaction . YouTube. [Link]
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Vilsmeier-Haack Reaction . Organic Chemistry Portal. [Link]
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Slyvka, N., et al. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies . Molecules (2018). [Link]
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4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde . PubChem. [Link]
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Slyvka, N., et al. Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies . Molecules (2017). [Link]
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Vilsmeier-Haack Reaction . Chemistry Steps. [Link]
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Shestakova, T., et al. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery . Molecules (2017). [Link]
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Khidre, R.E., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs . RSC Advances (2018). [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs . RSC Publishing. [Link]
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Structure-activity relationship study of copper(II) complexes with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (4'-methylbenzoyl) hydrazone . ResearchGate. [Link]
-
Bresolin, L., et al. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones . Molecules (2020). [Link]
-
Bresolin, L., et al. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones . MDPI. [Link]
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Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-Madison. [Link]
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An In-Depth Technical Guide to the Synthesis of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Abstract: This guide provides a comprehensive technical overview of the synthetic pathway for 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a valuable heterocyclic building block. The core of this synthesis is the Vilsmeier-Haack reaction, a powerful and versatile method for the formylation and chlorination of activated heterocyclic systems. We will dissect the strategic considerations for this synthesis, detail the underlying reaction mechanisms, and provide a field-proven experimental protocol. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and reproducible method for accessing this and similar quinolone scaffolds.
Strategic Overview: Retrosynthetic Analysis
The structure of the target molecule, this compound, is characterized by a 1-methyl-2-quinolone core bearing both a chloro group at the C4 position and a formyl group at the C3 position. This specific arrangement of functional groups strongly suggests the Vilsmeier-Haack reaction as the key transformation.
The Vilsmeier-Haack reaction employs a potent electrophile, the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2][3] This reagent is highly effective for formylating electron-rich aromatic and heterocyclic compounds.[4] Crucially, when applied to substrates containing a hydroxyl or keto group, such as a 4-hydroxy-2-quinolone, the reagent serves a dual purpose: it facilitates electrophilic substitution (formylation) at the adjacent C3 position and simultaneously acts as a chlorinating agent, replacing the C4 hydroxyl group with a chlorine atom.
Therefore, the most logical precursor for this synthesis is 4-Hydroxy-1-methyl-2(1H)-quinolone . This starting material is commercially available and provides the necessary activated ring system for the desired transformation.[5][6]
Caption: Retrosynthetic analysis of the target molecule.
The Key Transformation: Vilsmeier-Haack Formylation-Chlorination
Principle and Mechanism
The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and its subsequent reaction with the quinolone substrate.
Stage 1: Formation of the Vilsmeier Reagent Phosphorus oxychloride, a strong electrophile, activates the carbonyl oxygen of DMF. A subsequent intramolecular rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, [(CH₃)₂N=CHCl]⁺, which is the active formylating species known as the Vilsmeier reagent.[3][7]
Stage 2: Reaction with 4-Hydroxy-1-methyl-2(1H)-quinolone The quinolone substrate exists in tautomeric equilibrium, but the enol-like character at the C3 and C4 positions makes it highly nucleophilic. The reaction mechanism is as follows:
-
O-Phosphorylation: The hydroxyl group at C4 attacks the electrophilic phosphorus atom of POCl₃, converting the hydroxyl into a good leaving group (a dichlorophosphate ester).
-
Electrophilic Attack: The electron-rich C3 position of the quinolone ring performs a nucleophilic attack on the electrophilic carbon of the Vilsmeier reagent. This step is the rate-determining step for formylation.[8]
-
Rearomatization and Chlorination: The resulting intermediate eliminates a proton from C3 to restore aromaticity. Concurrently, the dichlorophosphate group at C4 is displaced by a chloride ion (generated from POCl₃), installing the chloro substituent.
-
Hydrolysis: The iminium salt intermediate formed at the C3 position is stable until aqueous workup. During workup, it is readily hydrolyzed to yield the final carbaldehyde functional group.
Caption: High-level workflow of the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of activated heterocyclic systems.[9]
Materials:
-
4-Hydroxy-1-methyl-2(1H)-quinolone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add anhydrous DMF (5 molar equivalents). Cool the flask in an ice-salt bath to 0 °C.
-
Vilsmeier Reagent Formation: Add freshly distilled POCl₃ (3.5 molar equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a solid, crystalline Vilsmeier reagent may be observed.
-
Substrate Addition: Add 4-Hydroxy-1-methyl-2(1H)-quinolone (1 molar equivalent) portion-wise to the reaction mixture. Ensure the temperature remains controlled.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath at 60-70 °C for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with stirring. This step is exothermic and should be performed in a fume hood.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. A solid precipitate of the crude product should form.
-
Isolation: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude solid from ethyl acetate to yield the pure this compound as a crystalline solid. Dry the final product under vacuum.
Data Summary and Characterization
The successful synthesis of the target compound should be confirmed through standard analytical techniques.
| Parameter | Value / Observation | Source |
| Starting Material | 4-Hydroxy-1-methyl-2(1H)-quinolone | [5][6] |
| Key Reagents | DMF, POCl₃ | [3][4] |
| Reaction Type | Vilsmeier-Haack Formylation-Chlorination | [2][8] |
| Reaction Temperature | 60-70 °C | [9] |
| Typical Yield | > 60% | [10] |
| Appearance | Crystalline Solid | - |
Expected Characterization Data:
-
¹H NMR: A characteristic singlet for the aldehyde proton (CHO) is expected in the region of δ 9-11 ppm. A singlet for the N-methyl group (N-CH₃) should appear around δ 3.5-4.0 ppm. Aromatic protons will be observed in the typical δ 7-8.5 ppm region.
-
IR Spectroscopy: Key stretches to observe include a strong carbonyl peak for the aldehyde (C=O) around 1680-1700 cm⁻¹ and the quinolone C=O stretch around 1640-1660 cm⁻¹. The C-Cl stretch will appear in the fingerprint region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₁H₈ClNO₂, with the characteristic isotopic pattern for a chlorine-containing compound.
Safety and Handling Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.
-
Workup: The quenching of the reaction mixture with ice water is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.
Conclusion
The Vilsmeier-Haack reaction provides an efficient and direct pathway to synthesize this compound from the readily accessible precursor, 4-hydroxy-1-methyl-2(1H)-quinolone. The dual functionality of the Vilsmeier reagent as both a formylating and chlorinating agent makes this a highly effective one-pot transformation. The protocol described herein is robust and scalable, offering reliable access to this versatile synthetic intermediate, which serves as a crucial starting point for the development of more complex molecules in pharmaceutical and materials science research.
References
-
Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). ResearchGate. [Link]
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Vilsmeier reagent. Wikipedia. [Link]
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Synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Semantic Scholar. [Link]
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How Does 2,4-Quinolinediol Function As A Precursor In Organic Synthesis?. Knowledge. [Link]
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Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scirp.org. [Link]
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Synthesis of Vilsmeier reagent. PrepChem.com. [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. [Link]
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Photo-on-Demand Synthesis of Vilsmeier Reagents with Chloroform and Their Applications to One-Pot Organic Syntheses. ACS Publications. [Link]
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2,4-Quinolinedione alkaloids: occurrence and biological activities. ResearchGate. [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]
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Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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Vilsmeier–Haack reaction. Wikipedia. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Arkivoc. [Link]
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2,4-Quinolinedione alkaloids: occurrence and biological activities. Taylor & Francis Online. [Link]
- RU2217423C2 - Method for preparing quinoline carbaldehyde.
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The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]
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"4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde" IUPAC name
An In-Depth Technical Guide to 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Synthesis, Characterization, and Application
Executive Summary
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and organic synthesis. We delve into its systematic IUPAC nomenclature, physicochemical properties, and critical safety considerations. The core of this document is a detailed exploration of its synthesis, with a particular focus on the mechanistic underpinnings of the Vilsmeier-Haack reaction for the construction of the foundational chloroquinoline framework. Furthermore, we outline modern spectroscopic techniques for its structural confirmation and explore its versatile reactivity, showcasing its role as a reactive synthon for the development of complex, fused heterocyclic systems with potential pharmacological relevance. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this valuable intermediate in their synthetic programs.
Introduction: The Quinolin-2-one Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in chemical science. When oxidized to a quinolin-2(1H)-one, also known as a carbostyril, its chemical and biological significance is further enhanced. This core is present in numerous natural alkaloids and has been integral to the development of a wide array of pharmaceutical agents, including anticancer and antimalarial drugs.[1] The strategic functionalization of the quinolin-2-one core allows for the precise modulation of its biological activity. The subject of this guide, this compound, is a trifunctionalized derivative engineered for synthetic versatility, possessing a reactive aldehyde, a displaceable chloro group, and a methylated nitrogen that locks its tautomeric form and enhances solubility.
Nomenclature, Physicochemical Properties, and Safety
IUPAC Name and Structural Elucidation
The systematic IUPAC name for the compound is This compound .[2] This name precisely describes its molecular architecture:
-
Quinoline: The core bicyclic heterocyclic system.
-
1,2-dihydro-2-oxo: Indicates the presence of a ketone at position C2 and saturation at positions 1 and 2, defining it as a quinolin-2-one.
-
1-methyl: A methyl group is attached to the nitrogen atom (N1).
-
4-chloro: A chlorine atom is substituted at position C4.
-
3-carbaldehyde: An aldehyde group (-CHO) is located at position C3.
Caption: Structure of this compound.
Physicochemical Data
The following table summarizes key computed and experimental properties for the compound (CAS: 96600-76-9).[3][4][5]
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClNO₂ | [4] |
| Molecular Weight | 221.64 g/mol | [4] |
| CAS Number | 96600-76-9 | [2][4][5] |
| Appearance | Solid (Expected) | - |
| XLogP3 | 1.9 | [6] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Synthesis Pathway and Mechanistic Insights
The synthesis of this compound is a multi-step process that relies on a classic named reaction for the construction of the core heterocycle.
The Vilsmeier-Haack Reaction: A Cornerstone of Synthesis
The most efficient and widely adopted method for constructing the 2-chloro-3-formylquinoline core is the Vilsmeier-Haack reaction .[1] This reaction facilitates the formylation and cyclization of electron-rich aromatic systems, such as N-substituted acetanilides, to yield the desired quinoline structure.[7][8]
Causality and Mechanism: The process begins with the in situ formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[9][10]
The N-methylacetanilide substrate then acts as a nucleophile. The reaction proceeds via a cascade of electrophilic aromatic substitution and cyclization steps, ultimately leading to the formation of the 2-chloro-3-formylquinoline intermediate. The N-methylation step can be performed subsequently. The final transformation to the 2-oxo derivative is achieved through hydrolysis, often by heating in acetic acid with a salt like sodium acetate.[1]
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An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a critical prerequisite for further investigation. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a substituted quinolone derivative. Quinolone scaffolds are prevalent in medicinal chemistry, forming the core of numerous antibacterial agents.[1] This document moves beyond a simple recitation of data, offering a detailed theoretical prediction of the NMR spectrum grounded in fundamental principles, a robust experimental protocol for data acquisition, and an expert interpretation of the spectral features. We will explore the causal relationships between the molecule's electronic and steric environment and the resulting chemical shifts and coupling constants, providing a self-validating framework for structural elucidation.
Molecular Structure and Spectroscopic Environments
The target molecule, this compound (CAS 96600-76-9), possesses a rigid heterocyclic core with diverse functional groups.[2] Understanding this structure is the first step in predicting its NMR spectrum. The key structural features include:
-
A 1,2-dihydroquinolin-2-one (or carbostyril) nucleus.
-
An N-methyl group at position 1, which removes the acidic N-H proton found in related scaffolds.
-
An electron-withdrawing chloro group at the C4 position.
-
An aldehyde (carbaldehyde) group at the C3 position.
-
A substituted benzene ring fused to the pyridinone core.
These features create distinct electronic environments for each proton and carbon atom, leading to a well-resolved and informative NMR spectrum. The numbering scheme used for assignment is presented below.
Caption: Numbering of this compound.
Theoretical NMR Spectrum Prediction
Based on the structure, we can predict the key features of both the ¹H and ¹³C NMR spectra. These predictions are derived from established chemical shift ranges and an analysis of electronic effects (induction, resonance) and spin-spin coupling.
Predicted ¹H NMR Spectrum
The molecule has 8 unique proton signals.
-
Aldehyde Proton (H-CHO): Aldehyde protons are highly deshielded due to the anisotropy of the carbonyl group and reside in a characteristic downfield region, typically 9.5-10.5 ppm. It will appear as a singlet as there are no adjacent protons.
-
Aromatic Protons (H5, H6, H7, H8): These four protons on the fused benzene ring will appear in the aromatic region (7.0-8.5 ppm). Their specific shifts and multiplicities are dictated by their neighbors and the electronic influence of the quinolone core.
-
H8: This proton is in the peri position relative to the C2-carbonyl group. This spatial proximity causes significant deshielding. It is coupled to H7 (ortho coupling, J ≈ 7-9 Hz) and will appear as a doublet of doublets (dd). We predict this to be the most downfield of the aromatic signals.
-
H5: This proton is coupled to H6 (ortho coupling, J ≈ 7-9 Hz) and will also appear as a doublet of doublets (dd).
-
H6 & H7: These protons are coupled to two neighbors each and will appear as complex multiplets, often approximated as triplets of doublets (td). Their chemical shifts will be intermediate between H5 and H8.
-
-
N-Methyl Protons (N-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet. Attached to a nitrogen atom within a conjugated system, this group is deshielded compared to a simple alkyl amine and is expected to resonate around 3.5-4.0 ppm. Similar N-methyl quinolone structures show signals in this region.[3]
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-CHO | 10.2 - 10.4 | Singlet (s) | 1H |
| H8 | 8.0 - 8.2 | Doublet of Doublets (dd) | 1H |
| H6 / H7 | 7.6 - 7.9 | Triplet of Doublets (td) | 2H |
| H5 | 7.4 - 7.6 | Doublet of Doublets (dd) | 1H |
| N-CH₃ | 3.6 - 3.8 | Singlet (s) | 3H |
Predicted ¹³C NMR Spectrum
The molecule has 11 unique carbon signals. The use of Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments can distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, while quaternary carbons are absent.
-
Carbonyl Carbons (C=O): Two carbonyl carbons are present. The aldehyde carbonyl (C-CHO) is typically the most downfield, appearing around 190 ppm.[4] The lactam (amide) carbonyl (C2) is expected around 160-165 ppm.
-
Aromatic & Vinylic Carbons: Eight carbons (C3, C4, C4a, C5, C6, C7, C8, C8a) comprise the heterocyclic and aromatic rings.
-
C4: Attached directly to the electronegative chlorine atom, this carbon will be significantly deshielded.
-
C3: The point of attachment for the aldehyde group.
-
C4a & C8a: These are quaternary bridgehead carbons.
-
C5, C6, C7, C8: These are protonated aromatic carbons, identifiable in a DEPT-135 spectrum. Their shifts are influenced by standard aromatic substitution patterns.
-
-
N-Methyl Carbon (N-CH₃): This aliphatic carbon will appear in the upfield region, typically around 30-35 ppm.
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Phase |
|---|---|---|
| C-CHO | ~190 | CH (+) |
| C2 | ~162 | Quaternary (absent) |
| C4 | ~145 | Quaternary (absent) |
| C8a | ~140 | Quaternary (absent) |
| C6 / C7 | 130 - 135 | CH (+) |
| C8 | ~128 | CH (+) |
| C4a | ~125 | Quaternary (absent) |
| C5 | ~116 | CH (+) |
| C3 | ~115 | Quaternary (absent) |
| N-CH₃ | ~32 | CH₃ (+) |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, verifiable data, a standardized experimental protocol is essential. This protocol represents a self-validating system for ensuring accuracy and reproducibility.
Caption: Standardized workflow for NMR spectral analysis.
Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for quinolone derivatives to ensure complete dissolution.[5]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or higher.[5]
-
Tune and shim the probe to the specific sample to ensure magnetic field homogeneity.
-
Lock the field frequency to the deuterium signal of the solvent.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: Spectral width of ~16 ppm, 32k data points, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: Spectral width of ~240 ppm, 64k data points, relaxation delay of 2 seconds, and 1024 or more scans.
-
Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ carbons.[6]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for both ¹H and ¹³C) or the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Data Interpretation and Structural Validation
The definitive assignment of each signal relies on a combination of chemical shift, multiplicity, integration, and, for complex structures, two-dimensional (2D) NMR experiments.
-
¹H Spectrum: The integration of the signals should correspond to the predicted 1:1:2:1:3 ratio for the aldehyde, aromatic, and methyl protons. The characteristic downfield singlet for the aldehyde and the upfield singlet for the N-methyl group are primary anchor points for the assignment.
-
¹³C Spectrum: The DEPT-135 experiment is crucial for validating the carbon assignments. It will show five positive signals (four aromatic CH and one N-CH₃) and one positive signal for the aldehyde CH. The five quaternary carbons (C2, C3, C4, C4a, C8a) will be absent in the DEPT spectrum but present in the broadband-decoupled ¹³C spectrum.
-
2D NMR for Unambiguous Assignment:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent aromatic protons (H5↔H6, H6↔H7, H7↔H8), confirming their connectivity in the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to. It would definitively link, for example, the N-CH₃ proton signal at ~3.7 ppm to the carbon signal at ~32 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment that shows correlations between protons and carbons that are two or three bonds away.[7] Key expected correlations that would lock in the structure include:
-
The aldehyde proton (H-CHO) correlating to the aldehyde carbon (C-CHO) , C3 , and C4 .
-
The N-methyl protons (N-CH₃) correlating to C2 and C8a .
-
Proton H8 correlating to C8a , C6 , and C7 .
-
-
Conclusion
The NMR spectrum of this compound provides a rich dataset that allows for its complete and unambiguous structural elucidation. The distinct chemical shifts of the aldehyde and N-methyl protons serve as excellent starting points for analysis. The patterns of the aromatic protons, governed by predictable coupling, confirm the substitution on the quinolone core. A comprehensive analysis, supported by ¹³C, DEPT, and 2D NMR experiments, provides a self-validating methodology essential for the rigorous standards of pharmaceutical and chemical research. This guide equips scientists with the theoretical foundation and practical framework to confidently interpret the NMR data for this and related quinolone derivatives.
References
- Benchchem. Application Note: High-Resolution 1H and 13C NMR Analysis of Quinolone Derivatives. Benchchem Technical Support Team, November 2025.
- Claret, P. A., & Osborne, A. G. N.M.R. Spectral Studies of Some Quinolone Derivatives. Part V. Further Studies of the Carbon-13 Magnetic. Organic Magnetic Resonance, 1976.
- Claret, P. A., & Osborne, A. G. N.M.R. Spectral Studies of Some Quinolone Derivatives, Part IV. The Unique Effect of the 8-Substituent. Spectroscopy Letters, 1977.
- Li-qian, S. Synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Drugs and Clinic.
- National Center for Biotechnology Information. Novel Quinolone Derivatives: Synthesis and Antioxidant Activity. PMC, National Institutes of Health.
- DergiPark. Synthesis, Characterization, and Photophysical Properties of 2-Quinolone-Based Compounds.
- Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2785122, 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
- University of Utah Chemistry Department. 13C DEPT NMR 1D Spectrum.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 2023.
- Z. Bayat, et al. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Indian Journal, 2018.
- ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. 2006.
- Oregon State University. 13C NMR Chemical Shifts.
- BroadPharm. 4-Chloro-1-methyl-2-oxo-1, 2-dihydroquinoline-3-carbaldehyde, min 95%.
- MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 2018.
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- 7. researchgate.net [researchgate.net]
Mass spectrometry of "4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde"
An In-Depth Technical Guide to the Mass Spectrometry of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (Molecular Formula: C₁₁H₈ClNO₂, Molecular Weight: 221.64 g/mol )[1]. Designed for researchers and professionals in drug development and analytical chemistry, this document moves beyond procedural outlines to explore the causal logic behind its mass spectrometric fragmentation. We will detail the predictable cleavage patterns derived from its distinct structural motifs—the quinolone core, N-methylation, C4-chlorination, and the C3-carbaldehyde group. This guide establishes a self-validating analytical framework, from theoretical prediction and detailed experimental protocol to data interpretation, providing a robust methodology for the structural verification and characterization of this and structurally related compounds.
Introduction: The Analytical Imperative
The structural elucidation of synthetic heterocyclic compounds is a cornerstone of modern pharmaceutical research. This compound is a compound of interest, featuring a complex arrangement of functional groups that each impart distinct chemical properties and, consequently, a unique mass spectrometric fingerprint. Mass spectrometry (MS) stands as an indispensable tool for confirming molecular identity, profiling impurities, and tracking metabolic transformations. Its power lies in the systematic fragmentation of a molecule, which, when understood, allows for a definitive reconstruction of the parent structure.
The fragmentation of this particular molecule is governed by the interplay between the stable quinolone ring, the labile aldehyde group, and the electron-withdrawing chloro-substituent. Understanding these intramolecular dynamics is key to predicting and interpreting its mass spectrum with confidence. This guide will employ Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) as the reference technique, given its prevalence and effectiveness for analyzing polar, medium-sized organic molecules.[2][3]
Theoretical Fragmentation Analysis: Predicting the Pathways
The predictive power of mass spectrometry stems from the fundamental principles of chemical stability. Upon ionization—typically protonation to form the [M+H]⁺ ion in ESI positive mode—the molecule is energized. This excess energy is dissipated through the cleavage of the weakest bonds or through stable neutral losses, generating a cascade of fragment ions. For this compound, we can anticipate several high-probability fragmentation pathways.
-
Initial Ionization: The molecule readily accepts a proton, likely at the carbonyl oxygen of the 2-oxo group or the aldehyde, to form the pseudomolecular ion [M+H]⁺ at m/z 222.03.
-
Primary Fragmentation Drivers:
-
Loss of Carbon Monoxide (CO): The 2-oxo group within the quinolone ring system is susceptible to a characteristic loss of a neutral CO molecule (28 Da). This is a well-documented fragmentation pattern for N-methyl-2-quinolones and related cyclic amide structures.[4]
-
Cleavage of the Aldehyde Group: The C3-carbaldehyde group can fragment in two primary ways: loss of the entire group as a CHO radical (29 Da) or, following rearrangement, loss of a CO molecule (28 Da).
-
Loss of Chlorine: The chlorine atom at the C4 position can be eliminated as a chlorine radical (Cl•, 35/37 Da), a process often observed in tandem MS experiments.
-
These primary cleavages can occur sequentially, leading to a rich and informative fragment ion spectrum. The most probable fragmentation cascades are visualized below.
Caption: Predicted major fragmentation pathways for protonated this compound.
Experimental Protocol: A Self-Validating Workflow
To ensure trustworthy and reproducible results, a meticulously designed experimental protocol is essential. The following workflow is optimized for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, allowing for accurate mass measurements that confirm elemental compositions.
Sample and System Preparation
-
Sample Preparation: Dissolve 1 mg of the reference standard in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Further dilute this stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final working concentration of 1 µg/mL. The formic acid is critical for promoting efficient protonation of the analyte.
-
System Blank: Before introducing the sample, run the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for 5-10 minutes to ensure the system is free of contaminants and interfering background ions.
-
Mass Calibration: Calibrate the mass spectrometer using a certified calibration solution appropriate for the desired mass range to ensure high mass accuracy (< 5 ppm).
Data Acquisition Workflow
The acquisition process involves two stages: a full scan to identify the parent ion and a tandem MS scan to generate and detect fragment ions.
Caption: Experimental workflow for MS/MS analysis.
Instrumentation Parameters
The following table outlines a robust starting point for instrument parameters, which may be further optimized for specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Standard for polar, non-volatile compounds. |
| Polarity | Positive | Promotes formation of [M+H]⁺ ions. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the electrospray process. |
| Source Temperature | 120 - 150 °C | Aids in desolvation without causing thermal degradation. |
| Desolvation Gas | Nitrogen, 600 - 800 L/hr | Facilitates the transition of ions from liquid to gas phase. |
| Mass Range (MS1) | m/z 50 - 500 | Covers the expected mass of the parent and fragment ions. |
| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |
| Collision Energy (MS/MS) | 10 - 40 eV (Ramped) | A range of energies ensures the capture of both low-energy (major fragments) and high-energy (secondary fragments) dissociation products.[5] |
Data Interpretation: Correlating Fragments to Structure
Analysis of the resulting MS/MS spectrum allows for the confirmation of the predicted fragmentation pathways. The presence and relative abundance of specific fragment ions provide definitive evidence for the compound's structure. The accurate mass measurements from a high-resolution instrument are crucial for assigning the correct elemental composition to each fragment.
Table of Expected Fragment Ions and Structural Assignments
| Observed m/z | Elemental Composition | Mass Error (ppm) | Proposed Neutral Loss | Structural Justification |
| 222.0315 | C₁₁H₉ClNO₂⁺ | < 5 | - | [M+H]⁺ Pseudomolecular Ion |
| 194.0366 | C₁₀H₉ClNO⁺ | < 5 | CO (27.9949 Da) | Loss of carbon monoxide from the 2-oxo position, a characteristic fragmentation of the quinolone core.[2][3][4] |
| 193.0289 | C₁₀H₈ClNO⁺ | < 5 | CHO• (29.0022 Da) | Cleavage of the C3-carbaldehyde group as a radical. |
| 187.0706 | C₁₁H₉NO₂⁺ | < 5 | Cl• (34.9688 Da) | Loss of the chlorine atom from the C4 position as a radical. |
| 158.0651 | C₁₀H₉NO⁺ | < 5 | CO + Cl• | Sequential loss of CO from the quinolone ring followed by elimination of the chlorine radical. |
The observation of the ion at m/z 194.04 is particularly diagnostic, as the loss of 28 Da is a hallmark of the 2-oxo-quinoline structure. The subsequent loss of a chlorine radical from this fragment to produce the ion at m/z 158.07 provides strong, self-validating evidence for the connectivity of the molecule.
Conclusion
The mass spectrometric analysis of this compound is a logical and predictable process when grounded in the principles of chemical reactivity. By combining theoretical fragmentation predictions with a robust, high-resolution MS/MS experimental workflow, one can achieve unambiguous structural confirmation. The characteristic neutral losses of carbon monoxide (from both the quinolone core and the aldehyde) and the elimination of the chlorine radical serve as a reliable diagnostic fingerprint. This comprehensive approach not only validates the identity of the target molecule but also establishes a powerful analytical framework applicable to the broader class of substituted quinolone compounds, proving invaluable for quality control, metabolite identification, and drug discovery efforts.
References
-
Tang, Q., Chen, F., & Xin, X. (n.d.). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. Available at: [Link]
-
Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. Available at: [Link]
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Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. Available at: [Link]
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The Biological Activity of Substituted Quinoline-3-carbaldehydes: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among its many derivatives, substituted quinoline-3-carbaldehydes have emerged as exceptionally versatile synthons for developing novel bioactive molecules.[3][4] This guide provides a comprehensive technical overview of the synthesis, diverse biological activities, and structure-activity relationships of these compounds. We delve into their potent anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and mechanistic insights. Detailed, field-proven experimental protocols for evaluating these activities are provided, alongside visualizations of key synthetic and biological pathways, to empower researchers in the rational design and development of next-generation quinoline-based therapeutics.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a fundamental structural motif in both natural products and synthetic drugs.[2][4] Its unique electronic properties and rigid bicyclic structure allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects.[5][6] Marketed drugs such as chloroquine (antimalarial), ciprofloxacin (antibacterial), and vandetanib (anticancer) underscore the therapeutic significance of the quinoline core.[1][7]
Emergence of Quinoline-3-carbaldehydes as Key Synthons
Within the vast landscape of quinoline chemistry, 2-chloroquinoline-3-carbaldehyde and its analogues stand out as highly reactive and versatile intermediates.[4][8] The presence of a reactive aldehyde group at the C-3 position and a leaving group (typically chlorine) at the C-2 position allows for extensive and diverse chemical modifications.[9] This dual reactivity enables the construction of complex fused heterocyclic systems and the introduction of various pharmacophores, making quinoline-3-carbaldehydes a powerful platform for generating libraries of novel compounds with significant therapeutic potential.[3][4]
Synthesis of Substituted Quinoline-3-carbaldehydes
The most prevalent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[8][10] This one-pot reaction provides a direct route from readily available substituted acetanilides to the target quinoline structure.
The Vilsmeier-Haack Reaction: A Cornerstone Approach
Causality: The Vilsmeier-Haack reaction is preferred for its operational simplicity, use of inexpensive reagents, and the high yields it typically affords.[8][11] The reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), to effect a cyclization and formylation of an activated aromatic ring.[8][9]
Mechanism: The process begins with the reaction of DMF and POCl₃ to form the electrophilic Vilsmeier reagent (an iminium salt). The substituted acetanilide then undergoes intramolecular cyclization driven by this powerful electrophile, followed by hydrolysis of the intermediate to yield the final 2-chloroquinoline-3-carbaldehyde product.[9] The substitution pattern on the starting acetanilide directly dictates the substitution on the benzene portion of the resulting quinoline ring, allowing for controlled structural diversity.[8]
General Synthesis Workflow
The following diagram illustrates the typical synthetic pathway starting from a substituted acetanilide.
Caption: Inhibition of EGFR signaling by a quinoline derivative.
Table 1: In Vitro Anticancer Activity of Selected Quinoline-3-carbaldehyde Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 5e | Benzotriazole Hydrazone | Pancreas (DAN-G) | 1.23 | [12] |
| 7a | Benzohydrazide | Pancreas (DAN-G) | 2.51 | [12] |
| 9h | Sulfonohydrazide | Cervical (SISO) | 3.23 | [12] |
| 11 | Acrylamide | Breast (MCF-7) | 29.8 | [13] |
| 4f | 4-Aminoquinoline | Lung (A549) | 2.15 | [14] |
| 4f | 4-Aminoquinoline | Breast (MCF-7) | 3.11 | [14]|
IC₅₀: Half-maximal inhibitory concentration.
Antimicrobial Activity
The quinoline core is fundamental to the quinolone and fluoroquinolone classes of antibiotics. [15]Derivatives synthesized from quinoline-3-carbaldehyde have demonstrated significant activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi. [16][17] Mechanism of Action: A primary mechanism for the antibacterial action of quinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase). [17]This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies have shown that hydrazone derivatives can form hydrogen bonds within the active site of DNA topoisomerase IV, explaining their antimicrobial effects. [16] Table 2: Antimicrobial Activity (MIC) of Selected Quinoline-3-carbaldehyde Derivatives
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 14 | Chalcone | S. aureus | 3.9 | [17] |
| 22 | Pyrazoline | B. subtilis | 7.8 | [17] |
| 10 | Hydrazone | P. aeruginosa | 15.6 | [17] |
| 3q5 | Hydrazone | MRSA | 16 | [16] |
| 3q6 | Hydrazone | MRSA | 16 | [16] |
| 6d | Thioether | A. niger (Fungus) | 7.8 | [17]|
MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and developing novel anti-inflammatory agents is a key research priority. Certain quinoline-3-carbaldehyde derivatives have exhibited potent anti-inflammatory and analgesic activities, with effects comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac. [18][19] Mechanism of Action: The anti-inflammatory effects of quinolines are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX), particularly COX-2. [20][21]By blocking COX enzymes, these compounds prevent the synthesis of prostaglandins, which are key mediators of pain and inflammation. [22] Table 3: In Vivo Anti-inflammatory Activity of Selected Quinoline Derivatives
| Compound ID | Derivative Type | Assay Model | Inhibition of Edema (%) | Reference |
|---|---|---|---|---|
| Compound 2 | Pyranoquinoline | Carrageenan-induced paw edema | Comparable to Diclofenac | [18][19] |
| Compound 6 | Indenopyranoquinoline | Carrageenan-induced paw edema | Comparable to Diclofenac | [18][19] |
| QC | Carboxylic Acid | Xylene-induced ear edema | ~5-fold more potent than Diclofenac | [20]|
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between a molecule's structure and its biological activity is critical for rational drug design. For quinoline-3-carbaldehydes, SAR studies reveal that the nature and position of substituents on the quinoline ring, as well as modifications to the carbaldehyde group, profoundly influence pharmacological potency and selectivity. [17][23]
-
Substituents on the Quinoline Ring: The presence of a 7-chloro group is often considered optimal for antimalarial and antibacterial activity. [23]The introduction of different groups at positions C-2, C-6, and C-8 can modulate lipophilicity and electronic properties, thereby affecting target binding and overall activity. [10][12]* Modifications at C-3: The carbaldehyde group is rarely the final pharmacophore. Its conversion into Schiff bases, hydrazones, acylhydrazones, and sulfonohydrazones is a common and highly effective strategy. [12][16]For instance, converting the aldehyde to a benzotriazole-containing hydrazone (compound 5e ) resulted in potent anticancer activity, whereas the analogous 1,2,4-triazole derivatives were inactive. [12]This highlights the critical role of the appended moiety in target engagement.
Caption: Key structure-activity relationship points for quinoline-3-carbaldehydes.
Experimental Protocols for Biological Evaluation
To ensure reproducibility and validity, standardized protocols are essential. The following are detailed methodologies for assessing the key biological activities discussed.
In Vitro Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. [16][22]Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble dye to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Rationale: This allows sufficient time for the mitochondrial reductases in viable cells to convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vitro Antimicrobial Activity: Microdilution Method for MIC
Principle: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [16] Protocol:
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, E. coli) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can be confirmed by measuring the optical density (OD) at 600 nm.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
Principle: This is a classic and reliable model for evaluating acute inflammation. [18][19]Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent (e.g., a rat) induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard drug like Diclofenac (e.g., 10 mg/kg). Rationale: Administration one hour before the carrageenan challenge allows for absorption and systemic distribution of the compound.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Future Perspectives and Conclusion
Substituted quinoline-3-carbaldehydes represent a highly productive and enduring scaffold in the quest for novel therapeutics. The synthetic accessibility via the Vilsmeier-Haack reaction, coupled with the potential for diverse derivatization at the C-3 position, ensures a continuous pipeline of new chemical entities for biological screening. Future research will likely focus on:
-
Target-Specific Design: Moving beyond broad-spectrum screening to the rational design of derivatives that selectively inhibit specific isoforms of enzymes (e.g., COX-1 vs. COX-2) or particular receptor tyrosine kinases to improve efficacy and reduce side effects.
-
Hybrid Molecules: Conjugating the quinoline-3-carbaldehyde core with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action. [24]* Advanced Drug Delivery: Formulating potent quinoline derivatives into novel delivery systems to improve bioavailability, reduce toxicity, and target specific tissues or organs.
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Khidre, R. (2016). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. ResearchGate. [Link]
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Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4967. [Link]
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Kumar, A., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. Biochimie, 168, 22-33. [Link]
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Acar, Ç., et al. (2023). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie, 356(1), 2200381. [Link]
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El-Sayed, N. N. E., et al. (2023). Synthesis of novel quinoline-thiazolobenzimidazolone hybrids as anticancer agents through caspase-dependent apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 218-232. [Link]
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Tiglani, D., et al. (2022). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]
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Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8193-8214. [Link]
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Asadi, F., et al. (2018). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. Research in Pharmaceutical Sciences, 13(6), 543-552. [Link]
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Unknown Author. (n.d.). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]
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Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]
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Othman, A. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21979-22004. [Link]
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Singh, R., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 64(15), 11391-11413. [Link]
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The Enduring Scaffold: A Technical Guide to the Discovery and History of 2-Oxo-Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-oxo-quinoline, or carbostyril, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical development of this privileged heterocyclic system. We delve into the seminal synthetic methodologies that have enabled access to these compounds, including the Knorr, Camps, and Friedländer syntheses, providing detailed mechanistic insights and actionable experimental protocols. Furthermore, this document examines the rich pharmacological landscape of 2-oxo-quinoline derivatives, with a particular focus on their application in oncology and the structure-activity relationships that govern their biological effects. Case studies of FDA-approved drugs possessing this core structure will be presented to illustrate their journey from discovery to clinical application. Finally, we will survey modern synthetic advancements that continue to expand the chemical space and utility of this remarkable scaffold.
Introduction: The Significance of the 2-Oxo-Quinoline Core
The quinoline ring system, a fusion of a benzene and a pyridine ring, has been a source of fascination for chemists since its initial isolation from coal tar in 1834.[1] Within this family, the 2-oxo-quinoline (also known as quinolin-2(1H)-one or carbostyril) subclass has emerged as a particularly "privileged" scaffold in drug discovery. This is attributed to its unique structural and electronic properties, which allow it to serve as a versatile template for the design of molecules that can interact with a wide range of biological targets.[2] The 2-oxo-quinoline core is not only prevalent in numerous natural products but has also been successfully incorporated into a variety of clinically approved drugs, demonstrating its profound impact on human health.[3]
The tautomeric equilibrium between the keto (2-quinolone) and enol (2-hydroxyquinoline) forms is a key characteristic of this heterocyclic system, with the keto form generally being the predominant tautomer.[1] This feature, along with the numerous positions available for substitution, provides a rich platform for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. The diverse biological activities exhibited by 2-oxo-quinoline derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, underscore the importance of this scaffold in modern medicinal chemistry.[4][5][6]
This technical guide aims to provide a deep dive into the world of 2-oxo-quinoline derivatives, from their historical roots to their contemporary applications in drug development.
A Historical Perspective: The Dawn of Quinoline and 2-Oxo-Quinoline Synthesis
The story of 2-oxo-quinolines is intrinsically linked to the broader history of quinoline chemistry. While quinoline itself was first isolated in the 19th century, the development of synthetic methods to construct this bicyclic system paved the way for the exploration of its derivatives, including the 2-oxo-quinolones.
Early Syntheses and the Emergence of Key Methodologies
The late 19th century was a period of intense activity in the field of heterocyclic chemistry, with several named reactions being developed that remain relevant to this day. These foundational syntheses provided the initial access to the quinoline and, subsequently, the 2-oxo-quinoline core.
One of the earliest and most significant contributions was the Knorr Quinoline Synthesis , first described by Ludwig Knorr in 1886.[7][8] This reaction involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, such as sulfuric acid, to yield a 2-hydroxyquinoline (the enol tautomer of a 2-quinolone).[7][8] The conditions of the Knorr synthesis can be tuned to favor the formation of either 2-hydroxyquinolines or 4-hydroxyquinolines.[7]
Another pivotal method is the Camps Quinoline Synthesis , reported by Rudolph Camps in 1899.[9][10] This reaction utilizes the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to produce a mixture of 2- and 4-hydroxyquinolines.[9][10] The regioselectivity of the Camps cyclization is influenced by the reaction conditions and the nature of the substituents on the starting material.[9]
The Friedländer Synthesis , developed by Paul Friedländer in 1882, is a versatile method for constructing the quinoline ring system through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[11][12][13] While not exclusively for 2-oxo-quinolines, this reaction can be adapted to produce these derivatives.
These classical reactions laid the groundwork for the systematic exploration of the chemical and biological properties of 2-oxo-quinoline derivatives, opening the door to their eventual application in medicine.
Foundational Synthetic Methodologies: Protocols and Mechanistic Insights
A deep understanding of the classical synthetic routes to 2-oxo-quinolines is essential for any researcher in this field. This section provides detailed experimental protocols and mechanistic explanations for the Knorr, Camps, and Friedländer syntheses as they apply to the preparation of 2-oxo-quinoline derivatives.
Knorr Quinoline Synthesis
The Knorr synthesis is a robust and widely used method for the preparation of 2-hydroxyquinolines (2-quinolones) from β-ketoanilides.
The reaction proceeds via an acid-catalyzed intramolecular electrophilic aromatic substitution. The β-ketoanilide is first protonated at the carbonyl oxygen, which activates the molecule for cyclization. The aromatic ring then attacks the enol or enolate form of the side chain, leading to the formation of a six-membered ring intermediate. Subsequent dehydration yields the 2-hydroxyquinoline product.
Caption: Mechanism of the Knorr Quinoline Synthesis.
-
Reagent Preparation: In a glass vial, place the desired β-ketoanilide (200 mg).
-
Reaction Setup: Carefully add polyphosphoric acid (PPA) (5-6 g) to the vial containing the β-ketoanilide.
-
Cyclization: Heat the mixture to 80°C with vigorous stirring until a homogeneous solution is formed (approximately 15-20 minutes).
-
Reaction Progression: Maintain the temperature at 80°C for an additional 90 minutes to ensure complete cyclization.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the contents into 50-70 mL of cold water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to obtain the crude 2-quinolone derivative.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Camps Quinoline Synthesis
The Camps cyclization provides a valuable route to both 2- and 4-hydroxyquinolines from o-acylaminoacetophenones.
The reaction is base-catalyzed and proceeds via an intramolecular condensation. The base abstracts a proton from the methylene group of the acylamino side chain, generating an enolate. This enolate then attacks the carbonyl group of the acetophenone moiety, leading to a cyclic intermediate. Subsequent dehydration affords the hydroxyquinoline product. The regioselectivity is dependent on which enolate is formed and which carbonyl is attacked.
Caption: Mechanism of the Camps Quinoline Synthesis.
-
Reaction Setup: Dissolve the o-acylaminoacetophenone (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 2-4 equivalents).
-
Cyclization: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent to yield the pure hydroxyquinoline derivative.
Friedländer Synthesis
The Friedländer synthesis is a highly versatile method for quinoline synthesis that can be adapted for the preparation of 2-oxo-quinoline derivatives.
The reaction can proceed through two main pathways depending on the reaction conditions. Under basic conditions, an aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene ketone is favored, followed by cyclization and dehydration. Under acidic conditions, the initial step is often the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and dehydration.
Caption: General workflow of the Friedländer Synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzophenone (1 mmol) in ethanol (10 mL).
-
Reagent Addition: Add ethyl acetoacetate (1.2 mmol) to the solution, followed by 2-3 drops of concentrated hydrochloric acid.
-
Reaction: Reflux the reaction mixture for 4 hours, monitoring its progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pure 2-substituted quinoline derivative.
Biological Activities and Structure-Activity Relationships (SAR)
2-Oxo-quinoline derivatives exhibit a remarkable breadth of biological activities, making them a fertile ground for drug discovery. Their pharmacological effects are diverse, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective properties.
Anticancer Activity
The anticancer potential of 2-oxo-quinolines has been extensively investigated. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[4][5][14][15]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution at the 3- and 4-positions: The introduction of various substituents at the C3 and C4 positions of the 2-oxo-quinoline ring has been a key strategy in the development of potent anticancer agents. For instance, the incorporation of α-aminophosphonate moieties has been shown to enhance cytotoxic activity against several cancer cell lines.[4]
-
Aromatic and Heterocyclic Substituents: The attachment of different aromatic and heterocyclic rings to the 2-oxo-quinoline core can significantly influence anticancer potency. The nature and position of these substituents play a crucial role in the interaction with biological targets.
-
Lipophilicity: The lipophilicity of the molecule, often modulated by the substituents, can affect its ability to cross cell membranes and reach its intracellular target.
Table 1: Anticancer Activity of Selected 2-Oxo-Quinoline Derivatives [4]
| Compound | R1 | R2 | HepG2 IC50 (µM) | SK-OV-3 IC50 (µM) | NCI-H460 IC50 (µM) |
| 4c5 | 7-Cl | 4-Fluorophenyl | 20.80 ± 0.93 | 25.13 ± 1.12 | 44.56 ± 1.58 |
| 4d7 | 8-CH3 | 2-Thienyl | >100 | 22.36 ± 1.05 | >100 |
| 5a | 6-Cl | - | 17.85 ± 0.82 | 30.16 ± 1.21 | >100 |
| 5b | 7-Cl | - | 9.99 ± 0.45 | 42.18 ± 1.89 | 38.96 ± 1.42 |
| 5-FU | - | - | 31.98 ± 0.56 | 26.34 ± 0.57 | 45.44 ± 0.94 |
| Cisplatin | - | - | 10.12 ± 0.71 | 15.60 ± 1.70 | 20.36 ± 0.50 |
Other Biological Activities
Beyond their anticancer effects, 2-oxo-quinoline derivatives have demonstrated a wide range of other therapeutic potentials:
-
Antimicrobial Activity: Certain derivatives have shown promising activity against various bacterial and fungal strains.[6]
-
Anti-inflammatory Activity: The ability of some 2-oxo-quinolines to modulate inflammatory pathways has been reported.
-
Neuroprotective Effects: The neuroprotective properties of this scaffold are being explored for the treatment of neurodegenerative diseases.
2-Oxo-Quinolines in Drug Discovery and Development: Success Stories
The versatility of the 2-oxo-quinoline scaffold is best exemplified by the number of drugs based on this core structure that have successfully reached the market. This section highlights a few prominent examples.
Aripiprazole (Abilify®)
Aripiprazole is an atypical antipsychotic used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[16] Developed by Otsuka Pharmaceutical, it was first approved by the FDA in 2002.[17] Its unique mechanism of action as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors, sets it apart from other antipsychotics.[17]
Brexpiprazole (Rexulti®)
Brexpiprazole is another atypical antipsychotic developed by Otsuka and Lundbeck, approved by the FDA in 2015 for the treatment of schizophrenia and as an adjunctive treatment for major depressive disorder.[5][13][18][19][20] It shares a similar mechanism of action with aripiprazole but has a different receptor binding profile.[17]
Cilostazol (Pletal®)
Cilostazol is a medication used to treat the symptoms of intermittent claudication in peripheral vascular disease.[21][22][23] It was first marketed in Japan in 1988 and later approved in the United States in 1999.[14][21][24] Cilostazol acts as a phosphodiesterase III inhibitor, leading to vasodilation and inhibition of platelet aggregation.[22][24]
Rebamipide (Mucosta®)
Rebamipide is a gastroprotective agent used for the treatment of gastritis and gastric ulcers.[3][12][25] It enhances mucosal defense by increasing prostaglandin levels, scavenging free radicals, and promoting the healing of the gastric mucosa.[3][12][25]
Modern Synthetic Strategies: Expanding the Chemical Space
While the classical named reactions remain valuable tools, modern synthetic chemistry has introduced a plethora of new methods for the construction of the 2-oxo-quinoline core, often with improved efficiency, regioselectivity, and substrate scope.
Metal-Catalyzed Cross-Coupling and Cyclization Reactions
Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of heterocyclic compounds.[3][24][25] These methods allow for the formation of C-C and C-N bonds under mild conditions and with high functional group tolerance. For example, palladium-catalyzed carbonylative annulation of alkynes and C-H activation/cyclization cascades have emerged as powerful strategies for the synthesis of 2-quinolones.[3][24]
C-H Activation and Functionalization
Direct C-H bond activation and functionalization have become a major focus in modern organic synthesis.[1][22][26][27][28] These methods offer an atom- and step-economical approach to the synthesis and derivatization of 2-oxo-quinolines, avoiding the need for pre-functionalized starting materials.
Multi-Component Reactions
One-pot, multi-component reactions provide a highly efficient means of generating molecular complexity from simple starting materials in a single operation.[3] Several such strategies have been developed for the synthesis of 2-oxo-quinoline derivatives.
Conclusion and Future Outlook
The 2-oxo-quinoline scaffold has a rich history and a vibrant present in the field of medicinal chemistry. From its early discovery through the development of classical synthetic methodologies to its prominent role in modern drug discovery, this heterocyclic system has consistently demonstrated its value as a source of therapeutic innovation. The continued development of novel synthetic methods, coupled with a deeper understanding of the structure-activity relationships that govern its biological effects, will undoubtedly lead to the discovery of new and improved 2-oxo-quinoline-based drugs in the years to come. The journey of the 2-oxo-quinoline core is a testament to the enduring power of heterocyclic chemistry to address unmet medical needs.
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Potential pharmacological effects of 4-chloro-2-oxo-quinolines
An In-depth Technical Guide to the Potential Pharmacological Effects of 4-Chloro-2-Oxo-Quinolines
Executive Summary
The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1] Its rigid, bicyclic aromatic structure provides an ideal framework for introducing diverse functional groups, enabling fine-tuning of biological activity. Within this broad class, the 4-chloro-2-oxo-quinoline core represents a synthetically accessible and highly reactive template for developing novel therapeutic agents. The presence of the C2-carbonyl (in its quinolon-2-one tautomeric form) and the reactive C4-chloro group offers strategic points for chemical modification, making this scaffold a focal point for drug discovery. This guide provides a comprehensive technical overview of the principal pharmacological activities associated with 4-chloro-2-oxo-quinoline derivatives—anticancer, antimicrobial, and anti-inflammatory—grounded in mechanistic insights and supported by detailed experimental protocols.
The 4-Chloro-2-Oxo-Quinoline Scaffold: A Synthetic Overview
The versatility of the 4-chloro-2-oxo-quinoline scaffold begins with its synthesis. A common and effective strategy involves the cyclization of N-substituted anilines, followed by chlorination. For instance, a substituted aniline can be reacted with a malonic acid derivative to form an intermediate that undergoes thermal or acid-catalyzed cyclization to yield a 4-hydroxy-2-quinolone. This precursor is crucial, as the 4-hydroxy group can then be readily converted to the 4-chloro derivative using standard chlorinating agents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[2]
This synthetic accessibility is paramount; it allows for the systematic generation of derivative libraries to probe structure-activity relationships (SAR). The chlorine atom at the C4 position is an excellent leaving group, making it a prime site for nucleophilic substitution reactions to introduce a wide variety of side chains, thereby modulating the compound's pharmacokinetic and pharmacodynamic properties.[1][3]
Potent Anticancer Activity: Targeting the Machinery of Cell Division
Quinolone derivatives have demonstrated significant potential as anticancer agents, primarily by disrupting the fundamental processes of DNA replication and cell division.[4][5] Derivatives of the 4-chloro-2-oxo-quinoline scaffold are being investigated for their ability to act as potent cytotoxic agents through several key mechanisms.
Mechanisms of Antineoplastic Action
The anticancer efficacy of quinolone-based compounds is often attributed to a multi-targeted approach, including:
-
Inhibition of Topoisomerase II: Many quinolones function as "topoisomerase poisons." They intercalate into the DNA and stabilize the transient DNA-topoisomerase II "cleavable complex."[4] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.[6] This mechanism is analogous to that of established anticancer drugs like etoposide.
-
Disruption of Tubulin Polymerization: A significant number of quinoline derivatives exert their anticancer effects by interfering with microtubule dynamics. They bind to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[7][8] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, preventing the formation of the mitotic spindle and inducing apoptotic cell death.[8][9]
Caption: Key anticancer mechanisms of quinolone derivatives.
In Vitro Cytotoxicity Data
The cytotoxic potential of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. The following table summarizes data for representative quinoline compounds against various cancer cell lines.
| Compound Description | Cell Line | IC₅₀ (µM) | Reference |
| 2-oxo-1,2-dihydroquinoline-triazole derivative (8g) | MCF-7 | 1.2 ± 0.2 | [10][11] |
| 2-oxo-1,2-dihydroquinoline-triazole derivative (8g) | Panc-1 | 1.4 ± 0.2 | [10][11] |
| 4-Anilinoquinazoline derivative (10b) | HCT-116 | 3.10 | [3] |
| 4-Anilinoquinazoline derivative (10b) | T98G | 2.90 | [3] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 (GI₅₀) | [1][12] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 11.52 (GI₅₀) | [1][12] |
| 4-phenylquinolin-2(1H)-one derivative (11e) | COLO 205 | 0.021 ± 0.003 | [9] |
Note: Data presented is for structurally related quinoline and quinolone derivatives to demonstrate the potential of the core scaffold. GI₅₀ refers to the concentration for 50% growth inhibition.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic effect of a compound.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the 4-chloro-2-oxo-quinoline derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO at the highest concentration used) and a no-treatment control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Broad-Spectrum Antimicrobial Effects: A Classic Target
The quinolone scaffold is the foundation of a major class of antibiotics (fluoroquinolones). Their mechanism of action is well-established, and derivatives of 4-chloro-2-oxo-quinoline are being explored for their potential to overcome growing antimicrobial resistance.
Mechanism of Antimicrobial Action
Quinolones exert their bactericidal effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV .[13][14] These enzymes are essential for bacterial DNA replication, transcription, and repair.
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial chromosome, a process necessary to relieve torsional stress during DNA replication. Inhibition of DNA gyrase is the principal mechanism of action in many Gram-negative bacteria.[13]
-
Topoisomerase IV: Responsible for decatenating (unlinking) newly replicated daughter chromosomes. Its inhibition prevents cell division and is often the primary target in Gram-positive bacteria.[14][15]
The quinolone molecule binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved but not resealed.[16] This leads to a halt in essential cellular processes and ultimately results in bacterial cell death.
Caption: Mechanism of action for quinolone-based antimicrobials.
In Vitro Antimicrobial Activity Data
The efficacy of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
| Compound Description | Organism | MIC (µg/mL) | Reference |
| N-(quinolin-8-yl)-4-chlorobenzenesulfonamide Cd(II) Complex | S. aureus ATCC 25923 | 0.00019 | [17] |
| N-(quinolin-8-yl)-4-chlorobenzenesulfonamide Cd(II) Complex | E. coli ATCC 25922 | 0.00609 | [17] |
| N-(quinolin-8-yl)-4-chlorobenzenesulfonamide Cd(II) Complex | C. albicans ATCC 10231 | 0.00019 | [17] |
| Quinolone Hybrid (5d) | S. aureus (MRSA) | 0.125 | [18] |
| Quinolone Hybrid (5d) | E. coli | 4 | [18] |
| 2-(quinoline-4-yloxy)acetamide derivative (42) | M. tuberculosis H37Rv | 0.3 (µM) | [19] |
| Quinoline-Thiazole Derivative (4g) | E. coli ATCC 35218 | 7.81 | [20] |
Note: Data is for various chloro- and oxo-substituted quinoline derivatives, highlighting the scaffold's potential.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a novel compound.
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by identifying the lowest concentration that inhibits visible bacterial growth after a set incubation period.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Test Compound: Prepare a stock solution of the 4-chloro-2-oxo-quinoline derivative in DMSO (e.g., 1280 µg/mL).
-
Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.
-
Microorganism: Prepare a fresh, pure culture of the test bacterium (e.g., S. aureus, E. coli) on an appropriate agar plate.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Use a sterile 96-well microtiter plate. Add 50 µL of CAMHB to wells 2 through 12 in a given row.
-
Add 100 µL of the stock compound solution (or a working dilution) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Potential: Modulation of the COX Pathway
Chronic inflammation is a key driver of numerous diseases. Quinoline derivatives have been explored as anti-inflammatory agents, with a primary mechanism involving the inhibition of cyclooxygenase (COX) enzymes.[21][22]
Mechanism of Anti-inflammatory Action
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain, fever, and inflammation.[23] There are two main isoforms:
-
COX-1: A constitutive enzyme involved in physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[24]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[24]
The therapeutic goal for many modern anti-inflammatory drugs is to selectively inhibit COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[21] Docking studies and in vivo assays suggest that quinolone-based structures can effectively bind to and inhibit the COX-2 active site.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize them to laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group):
-
Group I: Control (Vehicle, e.g., 0.5% carboxymethyl cellulose).
-
Group II: Standard (e.g., Indomethacin, 10 mg/kg, orally).
-
Group III-V: Test Compound (e.g., 4-chloro-2-oxo-quinoline derivative at 10, 20, and 40 mg/kg, orally).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the vehicle, standard drug, or test compound to the respective groups via oral gavage.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average edema volume in the control group, and V_t is the average edema volume in the treated group.
-
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Conclusion and Future Directions
The 4-chloro-2-oxo-quinoline scaffold is a highly promising platform for the development of new pharmacological agents. Its synthetic tractability allows for extensive structural modifications, enabling the optimization of activity against a range of therapeutic targets. The primary mechanisms of action—inhibition of bacterial topoisomerases, disruption of eukaryotic tubulin polymerization, and modulation of COX enzymes—are well-established pathways for antimicrobial, anticancer, and anti-inflammatory therapies, respectively.
Future research should focus on synthesizing and screening libraries of derivatives to build a more comprehensive Structure-Activity Relationship (SAR) profile specifically for this scaffold. Key areas of exploration include:
-
Improving Selectivity: Modifying substituents to enhance selectivity for COX-2 over COX-1 to create safer anti-inflammatory agents.
-
Overcoming Resistance: Designing derivatives that can evade existing bacterial resistance mechanisms or are effective against multidrug-resistant cancer cell lines.
-
Hybrid Molecules: Covalently linking the 4-chloro-2-oxo-quinoline core to other pharmacophores to create hybrid drugs with dual mechanisms of action.[25]
By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can effectively harness the potential of the 4-chloro-2-oxo-quinoline scaffold to create the next generation of targeted therapeutics.
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Vane, J. R., & Botting, R. M. (1995). Mechanism of action of anti-inflammatory drugs. Scandinavian Journal of Rheumatology. Supplement, 102, 9-21. [Link]
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Field, J. J., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Medicinal Research Reviews, 32(1), 144-184. [Link]
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Pinney, K. G., et al. (2019). Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 62(11), 5594-5615. [Link]
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Solomon, V. R., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1134-1157. [Link]
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Borges, A., et al. (2023). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. Frontiers in Oncology, 13, 1222411. [Link]
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Ye, Z., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 54(12), 4236–4247. [Link]
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Li, L., et al. (2013). Synthesis and anticancer activity of novel 2-quinolone derivatives. British Journal of Pharmacology, 168(8), 1761-1777. [Link]
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Kumar, A., et al. (2016). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 59(17), 7846–7862. [Link]
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Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2331-2342. [Link]
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Lee, J., et al. (2019). Design of balanced COX inhibitors based on anti-inflammatory and/or COX-2 inhibitory ascidian metabolites. European Journal of Medicinal Chemistry, 179, 743-756. [Link]
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Singh, R., et al. (2012). Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. ACS Medicinal Chemistry Letters, 3(6), 469-473. [Link]
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The Enduring Scaffold: A Technical Guide to 1-Methyl-2-oxo-1,2-dihydroquinolines in Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural versatility, and potent biological activity is perpetual. Among the privileged heterocyclic structures, the 1-methyl-2-oxo-1,2-dihydroquinoline core, also known as N-methyl-2-quinolone, has emerged as a cornerstone for the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive literature review, detailing the synthesis, chemical properties, biological activities, and therapeutic potential of this remarkable scaffold and its derivatives.
The 1-Methyl-2-oxo-1,2-dihydroquinoline Core: Structure and Physicochemical Properties
The 1-methyl-2-oxo-1,2-dihydroquinoline scaffold is characterized by a bicyclic system where a benzene ring is fused to a pyridinone ring, with a methyl group at the nitrogen atom (N-1) and a carbonyl group at the C-2 position. This seemingly simple structure possesses a unique combination of electronic and steric features that make it a highly attractive starting point for chemical modifications.
The presence of the N-methyl group distinguishes it from its parent compound, 2-quinolone (carbostyril), influencing its solubility, metabolic stability, and interaction with biological targets. The lactam functionality within the pyridinone ring imparts a planar character to the molecule, which can facilitate π-π stacking interactions with biological macromolecules.
Table 1: Physicochemical Properties of Selected 1-Methyl-2-oxo-1,2-dihydroquinoline Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 1-Methyl-2-oxo-1,2-dihydroquinoline | C₁₀H₉NO | 159.18 | 74 | [1] |
| 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | C₁₁H₉NO₃ | 203.19 | Not Reported | [2] |
| 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | C₁₁H₉NO₃ | 203.19 | Not Reported | [3] |
| 4-Hydroxy-1-methyl-2(1H)-quinolone | C₁₀H₉NO₂ | 175.18 | 269-271 | [4] |
| 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | C₁₁H₉NO₂ | 187.19 | Not Reported | [5] |
Synthetic Strategies: Building the Quinolone Core
The synthesis of the 1-methyl-2-oxo-1,2-dihydroquinoline core and its derivatives can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope and reaction conditions.
N-Methylation of 2-Quinolones
A straightforward and common method for the synthesis of 1-methyl-2-oxo-1,2-dihydroquinoline is the direct methylation of the corresponding 2-quinolone (carbostyril). This reaction typically employs a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.[6]
Experimental Protocol: N-Methylation of 2-Quinolone
-
Dissolution: Dissolve 2-quinolone in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a slight excess of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir at room temperature.
-
Methylation: Slowly add the methylating agent (e.g., methyl iodide) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-methyl-2-oxo-1,2-dihydroquinoline.
Cyclization Reactions
More complex derivatives are often synthesized through cyclization reactions, which build the quinolone ring system from acyclic precursors. These methods offer greater flexibility for introducing substituents at various positions of the scaffold. Common strategies include the Conrad-Limpach and Knorr quinoline syntheses, which can be adapted for the synthesis of 2-quinolones.[7] Recent advances have also focused on palladium-catalyzed C-H activation and annulation reactions to construct the quinolone core.[7]
Diagram: General Synthetic Approaches to 1-Methyl-2-oxo-1,2-dihydroquinolines
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A Technical Guide to the Solubility of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. In the absence of extensive published solubility data for this specific compound, this document offers a predictive analysis based on its molecular structure and the principles of physical organic chemistry. Furthermore, it equips researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is designed to be a practical resource, enabling users to generate reliable solubility data essential for applications ranging from reaction chemistry to pharmaceutical formulation.
Introduction
This compound, with the chemical formula C₁₁H₈ClNO₂ and CAS Number 96600-76-9, is a quinolone derivative of interest in medicinal chemistry and organic synthesis.[1] The quinolone scaffold is a core component of many bioactive compounds, and understanding the solubility of its derivatives is paramount for their practical application. Solubility dictates the choice of solvents for synthesis, purification, and formulation, and it significantly influences bioavailability in drug development.
This guide will first deconstruct the molecule's structure to predict its solubility in various classes of organic solvents. Subsequently, it will present robust, step-by-step protocols for experimentally verifying these predictions, ensuring that researchers can confidently and accurately determine the solubility of this compound in their specific applications.
Physicochemical and Structural Analysis for Solubility Prediction
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a foundational concept: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[2][3][4] An analysis of the functional groups in this compound allows for a reasoned prediction of its solubility profile.
Molecular Structure:
Key Structural Features and Their Influence on Solubility:
-
Quinolone Core: The bicyclic aromatic system is largely non-polar and will contribute to solubility in solvents that can engage in π-π stacking or have a significant non-polar character.
-
Carbonyl Groups (Amide and Aldehyde): The two carbonyl groups (C=O) are polar and can act as hydrogen bond acceptors. This will enhance solubility in polar solvents.
-
Chlorine Atom: The electronegative chlorine atom induces a dipole, increasing the overall polarity of the molecule.
-
N-Methyl Group: The methyl group on the nitrogen atom is non-polar. It also sterically hinders the lone pair on the nitrogen, potentially reducing its ability to act as a hydrogen bond acceptor compared to its N-H analogue.
-
Aldehyde Proton: The aldehyde C-H bond is not a significant hydrogen bond donor.
Predicted Solubility Profile:
Based on this structural analysis, this compound is expected to be a compound of moderate polarity.
-
High Solubility Predicted in:
-
Polar Aprotic Solvents: Such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions.
-
Chlorinated Solvents: Such as Dichloromethane (DCM) and Chloroform. The polarity of these solvents is well-suited to the overall polarity of the target molecule.
-
-
Moderate Solubility Predicted in:
-
Polar Protic Solvents: Such as lower alcohols (Methanol, Ethanol) and Tetrahydrofuran (THF). While the compound has hydrogen bond acceptors, it lacks strong hydrogen bond donors, which may limit its solubility compared to polar aprotic solvents.
-
Ketones: Such as Acetone and Methyl Ethyl Ketone (MEK).
-
-
Low to Negligible Solubility Predicted in:
-
Non-polar Solvents: Such as Hexanes, Toluene, and Diethyl Ether. The non-polar nature of these solvents will not effectively solvate the polar functional groups of the molecule.
-
Water: The large, relatively non-polar quinolone backbone is expected to make the compound poorly soluble in water, despite the presence of polar groups.
-
The following diagram illustrates the logical workflow for predicting solubility based on the compound's structural features.
Caption: Predictive workflow for solubility based on molecular structure.
Experimental Protocols for Solubility Determination
To move from prediction to empirical data, the following protocols are provided. These methods are standard in the field and are designed to be self-validating.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMSO, DCM, Methanol, Toluene, Hexane)
-
Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 5 mg of the compound into a clean, dry test tube.
-
Solvent Addition: Add 0.5 mL of the chosen solvent to the test tube.
-
Agitation: Cap the test tube and vortex vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution against a dark background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record Results: Document the observations for each solvent tested.
Quantitative Solubility Determination: The Shake-Flask Method
This is a widely accepted method for determining thermodynamic equilibrium solubility.[5][6][7][8] The concentration of the dissolved compound in a saturated solution is measured using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Chosen organic solvent
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the compound to a vial (enough so that undissolved solid will remain).
-
Add a known volume of the solvent (e.g., 5 mL).
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed for the solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.
-
-
Sample Analysis (UV-Vis or HPLC):
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of the compound of known concentration in the chosen solvent.
-
Perform a series of serial dilutions to create at least five calibration standards of known concentrations.
-
Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard.[9][10][11][12]
-
Plot a graph of absorbance/peak area versus concentration and determine the equation of the line (y = mx + c).[13][14]
-
-
Analysis of the Saturated Solution:
-
Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample.
-
Use the calibration curve equation to calculate the concentration of the diluted sample.
-
Multiply by the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility.
-
-
The following diagram outlines the experimental workflow for quantitative solubility determination.
Caption: Workflow for quantitative solubility determination.
Data Presentation
It is crucial to record experimental results in a clear and organized manner. The following tables provide a template for documenting both qualitative and quantitative solubility data.
Table 1: Qualitative Solubility of this compound
| Solvent | Classification | Observation |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | e.g., Soluble, Partially Soluble, Insoluble |
| Dichloromethane (DCM) | Chlorinated | e.g., Soluble, Partially Soluble, Insoluble |
| Methanol | Polar Protic | e.g., Soluble, Partially Soluble, Insoluble |
| Tetrahydrofuran (THF) | Ether | e.g., Soluble, Partially Soluble, Insoluble |
| Acetone | Ketone | e.g., Soluble, Partially Soluble, Insoluble |
| Toluene | Aromatic Hydrocarbon | e.g., Soluble, Partially Soluble, Insoluble |
| Hexane | Aliphatic Hydrocarbon | e.g., Soluble, Partially Soluble, Insoluble |
Table 2: Quantitative Solubility of this compound at 25 °C
| Solvent | Analytical Method | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Dichloromethane | e.g., UV-Vis | ||
| e.g., Methanol | e.g., HPLC | ||
| ... | ... |
Conclusion
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Safeguarding Compound Integrity: A Technical Guide to the Stability and Storage of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of chemical compounds is paramount. This guide provides an in-depth technical overview of the stability and optimal storage conditions for 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. Understanding its chemical liabilities is crucial for maintaining its purity, ensuring reproducible experimental results, and extending its shelf life.
Compound Profile and Significance
This compound (Molecular Formula: C₁₁H₈ClNO₂) is a substituted quinolone derivative. The quinolone scaffold is a foundational structure in many pharmaceutical agents, particularly antibiotics[1]. The reactivity of the aldehyde and chloro groups makes this compound a versatile synthon for the creation of more complex molecules, including novel therapeutic candidates[2]. However, these same reactive functional groups also represent potential sites for degradation if the compound is not handled and stored correctly.
Key Factors Influencing Stability
The stability of this compound is primarily influenced by three main factors: light, atmospheric conditions (oxygen and humidity), and temperature. Exposure to these elements can initiate degradation pathways that compromise the purity and activity of the compound.
Photostability
Quinolone derivatives are known to be susceptible to photodegradation[3][4]. Exposure to light, particularly UV radiation, can induce photochemical reactions. For quinolones, this can lead to the formation of photoproducts, including dimers and hydroxylated species[3][5]. It is imperative to protect the compound from light to prevent the loss of antibacterial activity and the formation of potentially undesirable byproducts[3].
Atmospheric Sensitivity
Oxidation: The aldehyde functional group is susceptible to oxidation, which can convert it to a carboxylic acid. The quinolone ring itself can also undergo oxidative degradation[6][7]. The presence of oxygen can facilitate these processes, leading to the formation of impurities. The recommendation for this compound to be considered "air sensitive" underscores the importance of minimizing its exposure to the atmosphere[3].
Hydrolysis: The chloro group attached to the quinolone ring can be susceptible to hydrolysis, particularly under non-neutral pH conditions. This would lead to the formation of the corresponding 4-hydroxy derivative. While quinolones are generally stable in aqueous solutions under ambient conditions, hydrolysis can be catalyzed by acidic or basic conditions, especially at elevated temperatures[8][9].
Thermostability
Elevated temperatures can accelerate the rates of both oxidative and hydrolytic degradation. While many quinolones are relatively resistant to heat, prolonged exposure to high temperatures should be avoided to maintain long-term stability[10]. Supplier recommendations to keep the compound refrigerated are a direct consequence of the need to slow down potential degradation reactions[3].
Potential Degradation Pathways
Based on the chemical structure and the known reactivity of related quinolone compounds, several degradation pathways can be postulated for this compound.
Caption: Potential degradation pathways for the target compound.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended. These are based on supplier safety data sheets and general knowledge of quinolone chemistry[3][11].
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerate (2-8 °C) | To slow down the rate of potential degradation reactions. |
| Light | Protect from light | To prevent photodegradation[3]. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation of the aldehyde group and the quinolone ring. |
| Moisture | Keep in a dry environment | To minimize the risk of hydrolysis. |
| Container | Tightly sealed, opaque container | To prevent exposure to air, moisture, and light. |
| Incompatibilities | Strong oxidizing agents | To avoid rapid and potentially hazardous oxidation reactions[3]. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. The following is a general protocol for conducting a forced degradation study on this compound. Such studies are crucial for developing stability-indicating analytical methods[12][13].
Objective
To investigate the stability of the compound under various stress conditions (acidic, basic, oxidative, and photolytic) and to identify the major degradation products.
Materials
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV or DAD detector
-
C18 HPLC column
-
pH meter
-
Photostability chamber
Experimental Workflow
Caption: Workflow for a forced degradation study.
Detailed Methodology
-
Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: Mix an aliquot of the stock solution with 0.1 N HCl. Heat the solution (e.g., at 60 °C) for a defined period (e.g., 24 hours). Cool the solution and neutralize it with 0.1 N NaOH.
-
Basic Degradation: Mix an aliquot of the stock solution with 0.1 N NaOH. Heat the solution (e.g., at 60 °C) for a defined period. Cool the solution and neutralize it with 0.1 N HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Control Sample: Prepare a control sample by diluting the stock solution with the solvent to the same concentration as the stressed samples.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A common approach for quinolones involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution[14][15][16]. The detector wavelength should be chosen to provide a good response for both the parent compound and any potential degradation products.
Conclusion
The stability of this compound is critical for its effective use in research and development. By understanding its susceptibility to photodegradation, oxidation, and hydrolysis, and by implementing the recommended storage and handling procedures, the integrity of this valuable synthetic intermediate can be preserved. The provided guidelines and experimental protocols serve as a foundation for ensuring the quality and reliability of studies involving this compound.
References
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- Hewala, I. I. (2005). The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 734-743.
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- ResearchGate. (n.d.). Oxidation of quinolone derivatives 12b,d.
- Baroni, M. B. M., et al. (2015). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Analytical Methods, 7(17), 7119-7126.
- Oening, P., et al. (2020). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in pharmaceutical formulation. Brazilian Journal of Pharmaceutical Sciences, 56.
- Mirza, T., et al. (2011). Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. Journal of Young Pharmacists, 3(1), 49-56.
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- Anumolu, P. D., et al. (2015). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. American Journal of Analytical Chemistry, 6(11), 861.
- Vishnuraj, A. R., Gurupadayya, B. M., & Kathirvel, S. (2021). Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. International Journal of Pharmaceutical Quality Assurance, 12(1), 51-56.
- Baroni, M. B. M., et al. (2015). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations.
- Wikipedia. (n.d.). Quinolone antibiotic. Wikipedia.
- Chen, M., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(7), 1147-1154.
- Biosynce. (2025). What are the oxidation products of quinoline?. Biosynce Blog.
- ResearchGate. (n.d.). Oxidation reaction of disubstituted quinoline derivatives.
- Domańska, U., et al. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses.
- El-Gazzar, A. B. A., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(19), 6296.
- MedCrave. (2016).
- Gallardo, C., et al. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702.
- Dodd, M. C., & Rule, K. L. (2009). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. Environmental Science & Technology, 43(9), 3271-3277.
- Dodd, M. C., & Rule, K. L. (2009).
- Mitchell, S. M., et al. (2014). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. Environmental Toxicology and Chemistry, 33(11), 2443-2451.
- ResearchGate. (n.d.). Degradation of selected Fluoroquinolones.
- Wikipedia. (n.d.). Pseudomonas aeruginosa. Wikipedia.
- Wang, H., et al. (2024). Erratum: Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Environmental Chemistry, 5.
- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
- Dodd, M. C., & Rule, K. L. (2009).
- Ukrpromzrazok, S. S. C. (2014). Reactions of 4-Chloro-3-formyl-coumarin with Primary Amines.
- Quiroga, J., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8443.
- Yi, B., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 55(17), 7586-7597.
- Abdel-Hafez, S. H. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1), 475-480.
- El-Dean, A. M. K., et al. (2003). REACTIONS OF 4-CHLORO-3-FORMYLCOUMARIN WITH ARYLHYDRAZINES. Chemistry of Heterocyclic Compounds, 39(12), 1582-1588.
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Methodological & Application
Synthesis of "4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde" via Vilsmeier-Haack reaction
An Application Note and Protocol for Researchers
Synthesis of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry. The protocol leverages the Vilsmeier-Haack reaction, a reliable and efficient method for the simultaneous formylation and chlorination of activated quinolone systems. We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss the significance of this scaffold in drug development. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development.
Introduction and Scientific Rationale
The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, antiviral, and anticancer agents. The specific derivative, this compound, is a particularly valuable synthetic intermediate. Its dual functionality—an electrophilic aldehyde at the C3 position and a nucleophilically displaceable chlorine atom at the C4 position—allows for diverse downstream modifications, making it a versatile precursor for constructing complex molecular architectures and compound libraries.
The Vilsmeier-Haack reaction is an exemplary method for achieving this transformation from the readily available starting material, 4-hydroxy-1-methyl-2(1H)-quinolone. The reaction employs the Vilsmeier reagent, an electrophilic iminium salt generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃). This reagent serves a dual purpose: it acts as the formylating agent for the electron-rich C3 position of the quinolone ring and facilitates the conversion of the C4-hydroxyl group into a chloro group. This one-pot reaction is efficient and generally proceeds with high regioselectivity, making it a preferred method in synthetic organic chemistry.
Reaction Mechanism: A Stepwise Analysis
The elegance of the Vilsmeier-Haack reaction lies in its sequential activation, electrophilic attack, and substitution steps. Understanding this causality is crucial for troubleshooting and optimizing the reaction conditions.
Step 1: Formation of the Vilsmeier Reagent The reaction begins with the activation of DMF, a mild formylating source, by the highly reactive phosphorus oxychloride. The lone pair of electrons on the oxygen atom of DMF attacks the phosphorus center of POCl₃, leading to the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This is the key electrophile in the reaction.
Caption: Figure 1: Formation of the Vilsmeier Reagent
Step 2: Electrophilic Attack and Chlorination The starting material, 4-hydroxy-1-methyl-2(1H)-quinolone, exists in tautomeric equilibrium. The electron-rich enol form attacks the electrophilic carbon of the Vilsmeier reagent at the C3 position. Simultaneously, the C4-hydroxyl group is activated by another molecule of POCl₃ (or a related phosphorus species in the mixture), converting it into a good leaving group. Subsequent collapse of the intermediate and nucleophilic attack by a chloride ion results in the chlorinated product. The reaction is driven by the rearomatization of the heterocyclic ring.
Caption: Figure 2: Vilsmeier-Haack Reaction Mechanism
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified quantities and conditions should yield a product with the analytical characteristics outlined in Section 4.
3.1. Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 4-hydroxy-1-methyl-2(1H)-quinolone | >98% | Sigma-Aldrich | Ensure it is dry before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics | Use a freshly opened bottle or dried solvent. |
| Phosphorus oxychloride (POCl₃) | >99% (ReagentPlus®) | Sigma-Aldrich | Handle with extreme care under a fume hood. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Scientific | Used for extraction. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, >99.7% | VWR Chemicals | For neutralization. |
| Crushed Ice | - | - | For reaction quenching. |
3.2. Critical Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing HCl gas. Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).
-
N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.
-
Anhydrous Conditions: The reaction is sensitive to moisture. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
3.3. Step-by-Step Synthesis Procedure
Caption: Figure 3: Experimental Workflow
-
Reagent Preparation: In a three-neck, oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (50 mL). Cool the flask to 0°C using an ice-water bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (15.3 g, 9.3 mL, 0.1 mol) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10°C throughout the addition. A thick, white precipitate of the Vilsmeier reagent may form.
-
Substrate Addition: Once the addition of POCl₃ is complete, add 4-hydroxy-1-methyl-2(1H)-quinolone (8.75 g, 0.05 mol) to the reaction mixture in small portions over 15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to 90-100°C (reflux) using an oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.
-
Work-up and Quenching: After completion, cool the reaction mixture to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice (approx. 400 g). Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring in the fume hood. This step is highly exothermic and will release HCl gas.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the solid with cold water (3 x 50 mL) and air-dry.
-
Purification: For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or ethyl acetate.
Data Interpretation and Validation
The following tables provide the necessary data to validate a successful synthesis.
Table 1: Stoichiometry and Reagent Properties
| Compound | Formula | MW ( g/mol ) | Moles | Equivalents | Amount Used |
| 4-hydroxy-1-methyl-2(1H)-quinolone | C₁₀H₉NO₂ | 175.18 | 0.05 | 1.0 | 8.75 g |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 0.10 | 2.0 | 9.3 mL |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Solvent | 50 mL |
Table 2: Expected Product Characteristics
| Parameter | Expected Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.64 g/mol |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 75-85% |
| Melting Point | 178-182 °C |
| ¹H NMR (CDCl₃) | δ (ppm): 10.4 (s, 1H, -CHO), 8.2-7.3 (m, 4H, Ar-H), 3.7 (s, 3H, N-CH₃) |
| IR (KBr, cm⁻¹) | ~1710 (C=O, quinolone), ~1670 (C=O, aldehyde), ~1600 (C=C, aromatic) |
Applications in Medicinal Chemistry
The title compound is a powerful scaffold for generating diverse molecular entities.
-
Nucleophilic Aromatic Substitution (SₙAr): The C4-chloro group is readily displaced by various nucleophiles (O, N, S-based), allowing for the introduction of diverse side chains essential for modulating pharmacological activity.
-
Aldehyde Chemistry: The C3-aldehyde group can undergo reactions such as reductive amination, Wittig reactions, and condensation to build complex heterocyclic systems or linkers.
-
Precursor to Kinase Inhibitors: The quinolone core is present in several kinase inhibitors. Modifications at the C3 and C4 positions are a common strategy to optimize binding affinity and selectivity.
This synthetic route provides a reliable and scalable method to access a key intermediate, thereby accelerating the discovery and development of new therapeutic agents.
References
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 49, 1-330. [Link]
-
O'Brien, C. (1964). The Vilsmeier-Haack Reaction. Chemical Reviews, 64(2), 81-133. [Link]
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon Press. [Link]
-
Seshadri, S. (1973). The Vilsmeier-Haack reaction and its synthetic applications. Journal of Scientific & Industrial Research, 32(3), 128-149. [Link]
-
Ukrainets, I. V., et al. (2008). 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehydes: synthesis and structure. Chemistry of Heterocyclic Compounds, 44(4), 446-451. [Link]
-
Roma, G., et al. (2000). 1,2-Dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides and their 4-chloro derivatives. A comparative study of their reactivity with some N-nucleophiles. European Journal of Organic Chemistry, 2000(1), 159-166. [Link]
Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-Methyl-quinolin-2-one
Abstract: This document provides a comprehensive guide to the formylation of 1-methyl-quinolin-2-one, yielding 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This aldehyde is a valuable synthetic intermediate for the development of novel pharmaceutical compounds, leveraging the significant biological activity of the quinolinone scaffold.[1][2] The protocol details the Vilsmeier-Haack reaction, a reliable and efficient method for formylating electron-rich heterocyclic systems.[3] We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, offer troubleshooting guidance, and outline critical safety considerations.
Introduction: The Significance of Formylated Quinolones
The quinolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][4][5] The introduction of a formyl (-CHO) group onto this nucleus at the C3 position creates a versatile chemical handle. This aldehyde functionality serves as a crucial entry point for a multitude of subsequent chemical transformations, such as reductive aminations, Wittig reactions, and oxidations, enabling the synthesis of diverse libraries of compounds for drug discovery programs.[6]
The Vilsmeier-Haack reaction is the premier method for this transformation. It utilizes a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[7][8] The 1-methyl-quinolin-2-one substrate is sufficiently electron-rich, due to the activating effects of the N-methyl group and the lactam functionality, to undergo electrophilic substitution with the Vilsmeier reagent, leading to regioselective formylation at the C3 position.[8]
Reaction Mechanism: The Vilsmeier-Haack Pathway
The formylation proceeds through a well-established two-stage mechanism:
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. A subsequent cascade of eliminations generates the highly electrophilic N,N-dimethyl-chloromethyliminium ion, known as the Vilsmeier reagent.[9] This is the key formylating agent in the reaction.
-
Electrophilic Attack and Hydrolysis: The electron-rich C3 position of the 1-methyl-quinolin-2-one ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate. A subsequent aqueous workup is crucial; it hydrolyzes the resulting iminium salt to furnish the final aldehyde product, 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.[7][9]
The diagram below provides a visual representation of this mechanistic pathway.
Caption: The Vilsmeier-Haack reaction mechanism.
Detailed Experimental Protocol
This protocol outlines the synthesis of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Materials and Reagents
-
1-Methyl-quinolin-2-one
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Deionized water
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethanol or Methanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Heating mantle with temperature controller
-
Condenser
-
Buchner funnel and filter paper
Step-by-Step Procedure
The overall workflow is summarized in the diagram below.
Caption: Experimental workflow for the formylation.
-
Vilsmeier Reagent Preparation: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Add anhydrous DMF to the flask and cool it to 0-5 °C using an ice-water bath. Add POCl₃ dropwise from the dropping funnel to the stirred DMF over 30-45 minutes.
-
Causality: This slow, controlled addition is critical as the reaction is highly exothermic. Maintaining a low temperature prevents the decomposition of the Vilsmeier reagent and minimizes side reactions.
-
-
Substrate Addition and Reaction: Once the POCl₃ addition is complete, add 1-methyl-quinolin-2-one to the flask in one portion. The mixture will likely be a thick slurry.
-
Heating: Replace the ice bath with a heating mantle and fit the flask with a condenser. Heat the reaction mixture to 80-90 °C and maintain this temperature for 3-5 hours, with continuous stirring.
-
Causality: Heating provides the necessary activation energy for the electrophilic substitution step, which is often slow at lower temperatures, driving the reaction to completion.[10]
-
-
Workup - Quenching and Hydrolysis: After the heating period, allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Causality: This step quenches any remaining reactive species and, most importantly, hydrolyzes the iminium intermediate to the desired aldehyde.[7] This process is also highly exothermic and may release HCl gas; extreme caution is required.
-
-
Neutralization and Precipitation: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A solid precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove inorganic salts and residual DMF.
-
Purification: Dry the crude product. Purify the solid by recrystallization from a suitable solvent, such as ethanol or methanol, to yield 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde as a crystalline solid.
Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry (Substrate:DMF:POCl₃) | 1 : 5-10 : 1.5-2.0 eq. | DMF often serves as both reagent and solvent. A slight excess of POCl₃ ensures complete formation of the Vilsmeier reagent. |
| Vilsmeier Reagent Formation Temp. | 0–5 °C | Controls exothermic reaction and ensures reagent stability. |
| Reaction Temperature | 80–90 °C | Provides activation energy for electrophilic substitution. |
| Reaction Time | 3–5 hours | Ensures the reaction proceeds to completion. |
| Workup | Poured into ice water, neutralized with NaHCO₃ | Quenches the reaction, hydrolyzes the intermediate, and precipitates the product. |
| Typical Yield | 60–85% | Varies based on scale and purity of reagents. |
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing toxic HCl gas. Handle exclusively in a certified chemical fume hood. Wear a lab coat, safety goggles, and heavy-duty chemical-resistant gloves.
-
N,N-Dimethylformamide (DMF): A skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen. Always handle in a fume hood and wear appropriate PPE.
-
Quenching Procedure: The addition of the reaction mixture to water is extremely exothermic and releases acidic fumes. Perform this step slowly in a well-ventilated fume hood, preferably behind a blast shield.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Moisture in reagents/glassware.2. Insufficient heating (time or temp).3. Incomplete formation of Vilsmeier reagent. | 1. Use anhydrous DMF and ensure all glassware is oven-dried.2. Monitor reaction by TLC; extend reaction time or slightly increase temperature if necessary.3. Ensure slow, cold addition of POCl₃ to DMF. |
| Dark, Tarry Crude Product | 1. Reaction temperature was too high.2. Extended heating time leading to decomposition. | 1. Carefully control the reaction temperature using a temperature controller.2. Monitor reaction progress to avoid unnecessary heating. Consider purification by column chromatography if recrystallization fails. |
| Product is Oily / Fails to Solidify | 1. Presence of impurities.2. Incomplete hydrolysis during workup. | 1. Attempt trituration with a non-polar solvent (e.g., hexanes) to induce crystallization. Proceed with column chromatography.2. Ensure the aqueous mixture is stirred for an adequate time after quenching before filtration. |
References
-
Wikipedia. Formylation. Available from: [Link]
-
Thieme E-Books. 2.5.7 Formylation and the Vilsmeier Reagent. Available from: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
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Pure Chemistry. Aromatic formylation reaction. Available from: [Link]
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Slideshare. Vilsmeier haack rxn. Available from: [Link]
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Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
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ResearchGate. New Methods for the Preparation of Aromatic Aldehydes | Request PDF. Available from: [Link]
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MDPI. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Available from: [Link]
-
Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available from: [Link]
-
NIH National Center for Biotechnology Information. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Available from: [Link]
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NIH National Center for Biotechnology Information. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available from: [Link]
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Quinolones for applications in medicinal chemistry: synthesis and structure. (2019). Available from: [Link]
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ResearchGate. Quinolones for applications in medicinal chemistry: Synthesis and structure. Available from: [Link]
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ResearchGate. Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). Available from: [Link]
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MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Available from: [Link]
-
International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available from: [Link]
-
ResearchGate. (PDF) Quinolones in Medicinal Chemistry: are Potential Applications Compromised by Limited Synthetic Approaches?. Available from: [Link]
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NIH National Center for Biotechnology Information. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
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Quinolone antibiotics and their applications in metal complexes: An update. Available from: [Link]
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Nucleophilic substitution at the 4-chloro position of quinolones
An in-depth guide to the nucleophilic substitution at the 4-chloro position of quinolones, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the reaction's mechanism, influencing factors, detailed experimental protocols, and analytical methods for characterization.
Introduction: The Privileged Quinolone Scaffold
The quinolone ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its derivatives are known for a wide spectrum of biological activities, including antibacterial, antimalarial, antiviral, and anticancer properties.[2][3][4] The functionalization of the quinolone scaffold is a key strategy in drug discovery, and the C4-position is particularly crucial for modulating biological activity.[5]
Nucleophilic aromatic substitution (SNAr) at the 4-chloro position is one of the most powerful and versatile methods for introducing diverse chemical functionalities onto the quinolone core.[5] This reaction allows for the systematic modification of the molecule's properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. This guide offers a detailed exploration of this critical transformation, from fundamental principles to practical laboratory protocols.
Reaction Mechanism and Key Principles
The substitution of the chlorine atom at the C4 position of a quinolone ring proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as the addition-elimination pathway.[6][7][8]
Core Mechanism: Aromatic rings, typically electron-rich and nucleophilic, are generally resistant to attack by nucleophiles.[6] However, the quinolone ring system possesses unique electronic features that facilitate this reaction. The ring nitrogen acts as a potent electron-withdrawing group, which significantly reduces the electron density across the aromatic system, particularly at the C2 and C4 positions, making them electrophilic and susceptible to nucleophilic attack.[5][9]
The SNAr mechanism involves two main steps:
-
Addition of the Nucleophile: The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][10] The negative charge is delocalized across the ring and, crucially, onto the electronegative ring nitrogen, which provides significant stabilization.[9] This step is typically the rate-determining step of the reaction.[9]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the final substituted product.[10]
Caption: The SNAr mechanism for 4-chloroquinolone substitution.
Factors Influencing Reactivity
The success and rate of the nucleophilic substitution are governed by several critical experimental parameters. Understanding these factors is key to optimizing reaction conditions.
-
Nature of the Nucleophile: The reactivity of the nucleophile is paramount. Stronger nucleophiles generally lead to faster reactions.[11][12] Common nucleophiles include primary and secondary amines, thiols, and alkoxides, which are used to synthesize a wide range of 4-amino, 4-thio, and 4-alkoxyquinolone derivatives, respectively.[13][14] Steric hindrance on the nucleophile can slow the reaction rate.[15][16]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and NMP are often preferred as they can solvate the cation but do not strongly solvate the anionic nucleophile, leaving its reactivity intact.[17][18] In some cases, polar protic solvents like ethanol or isopropanol can be used, especially when the nucleophile is an amine.[5][17]
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. Many SNAr reactions on 4-chloroquinolones require heating, often to reflux temperatures, to proceed at a reasonable pace.[5] Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times by enabling rapid heating to high temperatures.[17]
-
Catalysis: While many reactions proceed without a catalyst, some transformations benefit from their presence.
-
Base Catalysis: A base (e.g., K₂CO₃, NaOH) may be required, particularly if the nucleophile is neutral (like an amine or alcohol) to deprotonate it, increasing its nucleophilicity, or to act as a scavenger for the HCl generated during the reaction.[5][19]
-
Acid Catalysis: In some cases, particularly with less reactive amines, acid catalysis can enhance the reaction rate.[19]
-
Palladium Catalysis: For forming C-N bonds with a broader range of amines under milder conditions, advanced cross-coupling methods like the Buchwald-Hartwig amination can be employed.[17]
-
Caption: Key factors influencing the nucleophilic substitution reaction.
Experimental Protocols
A successful substitution reaction begins with the synthesis of the requisite 4-chloroquinolone starting material. This is typically achieved through a two-step process starting from a substituted aniline.
Protocol 1: Synthesis of the 4-Chloroquinolone Precursor
This protocol outlines the general synthesis of a 4-chloroquinolone from an aniline precursor, proceeding through a 4-hydroxyquinolone intermediate.
Part A: Gould-Jacobs Reaction to form 4-Hydroxyquinolone
-
Reactant Preparation: In a round-bottom flask, combine the desired aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).
-
Initial Condensation: Heat the mixture, typically at 100-120 °C, for 1-2 hours. This step forms the enamine intermediate.[13]
-
Cyclization: Add the reaction mixture to a high-boiling point solvent such as diphenyl ether. Heat the solution to a high temperature (e.g., 240-260 °C) to induce thermal cyclization.[1] Monitor the reaction by TLC until the starting enamine is consumed.
-
Work-up: Cool the mixture to room temperature. The 4-hydroxyquinolone product often precipitates. Dilute with hexane or a similar non-polar solvent to facilitate precipitation, then collect the solid by vacuum filtration. Wash the solid with hexane to remove the diphenyl ether. The crude product can be purified by recrystallization.
Part B: Chlorination to form 4-Chloroquinolone
-
Reaction Setup: In a fume hood, suspend the dried 4-hydroxyquinolone (1.0 eq) in phosphorus oxychloride (POCl₃, ~5-10 eq). A catalytic amount of DMF can be added to facilitate the reaction.
-
Chlorination: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.[20]
-
Work-up and Quenching (Caution: Exothermic): Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., concentrated ammonia solution or solid NaHCO₃) until pH > 8. The 4-chloroquinolone product will precipitate or can be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Nucleophilic Substitution with an Amine (Conventional Heating)
This protocol describes a standard method for reacting a 4-chloroquinolone with a primary or secondary amine.[5]
Materials:
-
4-Chloroquinolone derivative (1.0 eq)
-
Primary or secondary amine (1.2-1.5 eq)
-
Solvent (e.g., Isopropanol, Ethanol, DMF)
-
Base (optional, e.g., K₂CO₃, if the amine salt is used or to scavenge HCl)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Setup: To a solution of the 4-chloroquinolone in the chosen solvent, add the amine nucleophile. If required, add the base.[5]
-
Reaction: Heat the mixture to reflux with stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., ethyl acetate/hexane).[17] The product spot should be visible, and the starting material spot should diminish over time.
-
Completion & Work-up: Once the reaction is complete (typically 5-24 hours), cool the mixture to room temperature.[5][17]
-
Isolation:
-
If a precipitate forms upon cooling, collect the product by filtration and wash with a cold solvent.[17]
-
If no precipitate forms, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.[5]
Protocol 3: Microwave-Assisted Nucleophilic Substitution
This method offers a significant acceleration of the reaction, often leading to higher yields and cleaner products in a fraction of the time.[17]
Materials:
-
4-Chloroquinolone derivative (1.0 eq)
-
Amine nucleophile (1.5 eq)
-
Solvent (e.g., DMF, NMP, or solvent-free)
-
Microwave vial with a snap cap
-
Microwave reactor
Procedure:
-
Setup: In a microwave vial, combine the 4-chloroquinolone and the desired amine.[17] Add a small amount of solvent if the reaction is not being run neat.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).[17] The reaction parameters (time, temperature) should be optimized for the specific substrates.
-
Completion & Work-up: After the reaction is complete, cool the vial to room temperature.
-
Isolation: Isolate the product by precipitation upon the addition of water or by extraction with a suitable organic solvent.[17]
-
Purification: Purify the crude product by recrystallization or column chromatography.[17]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 5 - 24 hours | 10 - 30 minutes |
| Temperature | Reflux of solvent (e.g., 80-110 °C) | 120 - 150 °C (superheating) |
| Typical Yields | Moderate to Good | Good to Excellent |
| Advantages | Simple setup, no special equipment | Rapid, efficient, often cleaner |
| Disadvantages | Long reaction times, potential for side products | Requires dedicated microwave reactor |
Analytical Characterization
Robust analytical methods are essential to monitor reaction progress, identify the final product, and assess its purity.[21]
-
Thin Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring.[5] It allows for the rapid qualitative assessment of the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): A quantitative technique widely used for purity assessment of the final compound.[21][22] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water/buffer.[22]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation (LC) and mass identification (MS), making it a powerful tool for confirming the molecular weight of the desired product and identifying any byproducts or impurities.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of the synthesized quinolone derivative, confirming that the substitution has occurred at the correct position.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence or absence of key functional groups in the starting materials and products.[23]
Caption: General workflow from starting materials to characterized product.
Conclusion
The nucleophilic substitution at the 4-chloro position of quinolones is a robust and highly adaptable reaction critical to modern medicinal chemistry. Its utility in generating diverse libraries of compounds for drug discovery is well-established.[17] By carefully selecting the nucleophile, solvent, and reaction conditions—whether through traditional heating or accelerated microwave-assisted methods—researchers can efficiently synthesize novel quinolone derivatives. A thorough understanding of the underlying SNAr mechanism and the factors influencing the reaction, combined with rigorous analytical characterization, ensures the successful synthesis and validation of these valuable molecules.
References
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BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. 5
-
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline. 17
-
BenchChem. (2025). A comparative review of analytical techniques for quinolone carboxylic acids. 21
-
National Institutes of Health (NIH). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. 13
-
ChemicalBook. CHLOROQUINE synthesis. 20
-
RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. 1
-
Organic Chemistry Portal. Synthesis of 4-quinolones. 24
-
MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. 2
-
United Journal of Chemistry. (2023). Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. 22
-
Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. 25
-
MDPI. (2017). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC. 3
-
MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. 23
-
ResearchGate. 4-Quinolone Derivatives and Their Activities Against Gram-negative Pathogens. 4
-
ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. 19
-
Wikipedia. Nucleophilic aromatic substitution. 6
-
Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. 7
-
Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. 15
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). 18
-
BYJU'S. Nucleophilic aromatic substitution. 8
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. 9
-
Chemistry LibreTexts. (2020). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. 26
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. 10
-
Nucleophilic Substitution Reactions. 11
-
Slideshare. Factors affecting nucleophilic substitution reactions finished d | PDF. 12
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National Institutes of Health (NIH). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. PMC. 14
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Synthesis of Pyrazolo[4,3-c]quinolines from Quinoline-3-carbaldehydes: An Application Guide for Medicinal Chemists and Researchers
Introduction: The Significance of the Pyrazolo[4,3-c]quinoline Scaffold
The fusion of pyrazole and quinoline ring systems to form the pyrazolo[4,3-c]quinoline core has generated a class of heterocyclic compounds with significant interest in the field of medicinal chemistry and drug development. These scaffolds are recognized for their diverse and potent biological activities, positioning them as privileged structures in the quest for novel therapeutic agents.[1] The unique three-dimensional architecture of pyrazolo[4,3-c]quinolines allows for specific interactions with various biological targets, leading to a broad spectrum of pharmacological effects.
Reported biological activities include:
-
Anti-inflammatory properties: Certain derivatives have shown significant inhibition of nitric oxide (NO) production, a key mediator in inflammation.[2][3]
-
Anticancer activity: These compounds have been investigated as potential anticancer agents.[1]
-
Cyclooxygenase-2 (COX-2) inhibition: Some analogues act as selective COX-2 inhibitors, suggesting applications in pain and inflammation management.[1]
-
Phosphodiesterase 4 (PDE4) inhibition: This activity points towards potential treatments for chronic obstructive pulmonary disease (COPD) and asthma.[1]
Given their therapeutic potential, the development of efficient and reliable synthetic routes to access these molecules is of paramount importance for researchers and drug development professionals. This guide provides a detailed examination of a key synthetic pathway to pyrazolo[4,3-c]quinolines, starting from readily accessible quinoline-3-carbaldehydes.
Strategic Synthesis: The Role of 4-Chloro-quinoline-3-carbaldehyde
A robust and widely employed strategy for the construction of the pyrazolo[4,3-c]quinoline skeleton involves the use of a substituted quinoline-3-carbaldehyde as the starting material. Specifically, the presence of a chloro group at the C4 position of the quinoline ring is crucial for the desired annulation of the pyrazole ring. The synthesis can be conceptually broken down into two primary transformations:
-
Hydrazone Formation: The initial step is the condensation reaction between the aldehyde functionality of 4-chloro-quinoline-3-carbaldehyde and a hydrazine derivative. This classic reaction forms a quinolinyl hydrazone intermediate.
-
Intramolecular Cyclization: The key ring-closing step involves an intramolecular nucleophilic aromatic substitution (SNA_r). The nitrogen atom of the hydrazone attacks the C4 position of the quinoline ring, displacing the chloride leaving group to form the fused pyrazole ring.
This strategic approach offers a convergent and efficient route to the target scaffold, allowing for the introduction of diversity through the use of various substituted hydrazines.
Reaction Mechanism and Causality
Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The formation of pyrazolo[4,3-c]quinoline from 4-chloro-quinoline-3-carbaldehyde and hydrazine proceeds through the following logical steps:
Caption: Generalized reaction mechanism for the synthesis of 1H-Pyrazolo[4,3-c]quinoline.
Causality behind Experimental Choices:
-
The Aldehyde and Hydrazine: The condensation to form the hydrazone is a highly reliable and generally high-yielding reaction. The choice of hydrazine (hydrazine hydrate for an unsubstituted pyrazole ring, or substituted hydrazines for N-functionalized analogues) directly dictates the final product.
-
The 4-Chloro Substituent: This is the linchpin of the cyclization step. Chlorine is an effective leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic system is activated. The electron-withdrawing nature of the quinoline ring nitrogen facilitates the nucleophilic attack by the hydrazone nitrogen.
-
Solvent and Temperature: The choice of solvent and reaction temperature is critical for both steps. The initial hydrazone formation can often be carried out at room temperature or with gentle heating. The subsequent intramolecular cyclization typically requires higher temperatures to overcome the activation energy for the nucleophilic aromatic substitution and the subsequent elimination of HCl. Solvents such as ethanol, n-butanol, or acetic acid are commonly employed.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of 1H-pyrazolo[4,3-c]quinoline from 4-chloroquinoline-3-carbaldehyde and hydrazine hydrate.
Materials:
-
4-Chloroquinoline-3-carbaldehyde
-
Hydrazine hydrate (80% solution in water)
-
Absolute Ethanol
-
Triethylamine (optional, as a base to neutralize HCl formed)
-
Distilled water
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether for chromatography
Procedure:
-
Hydrazone Formation and Cyclization:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroquinoline-3-carbaldehyde (1.0 eq) in absolute ethanol.
-
To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.
-
(Optional) Add triethylamine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 8-15 hours.
-
-
Work-up and Purification:
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Pour the concentrated mixture into cold water.
-
A solid precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product in a desiccator.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure 1H-pyrazolo[4,3-c]quinoline.
-
Self-Validation:
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the absence of starting materials.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: A streamlined workflow for the synthesis and purification of 1H-pyrazolo[4,3-c]quinoline.
Quantitative Data: Biological Activity of Pyrazolo[4,3-c]quinoline Derivatives
To provide context for drug development professionals, the following table summarizes the anti-inflammatory activity of a series of synthesized pyrazolo[4,3-c]quinoline derivatives, as measured by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells.[2]
| Compound | Substituent (R) | IC₅₀ (µM) for NO Inhibition | Cytotoxicity (% cell survival at 10 µM) |
| 2a | Phenyl | 0.39 | 9 |
| 2b | 2-Hydroxyphenyl | >10 | 85 |
| 2c | 2-Methoxyphenyl | 1.12 | 80 |
| 2i | 4-Hydroxyphenyl | 0.19 | 92 |
| 2m | 4-Carboxyphenyl | 0.22 | 89 |
| 1400W | Positive Control | 0.20 | 95 |
Data sourced from Tseng, C.-H., et al. (2018). Molecules, 23(5), 1036.[2]
Interpretation of Data:
The data reveals that substitution on the phenyl ring at the 4-position significantly influences both the anti-inflammatory activity and cytotoxicity. Compounds 2i and 2m , with a hydroxyl and a carboxylic acid group at the para-position respectively, exhibit potent inhibition of NO production, comparable to the positive control, while demonstrating low cytotoxicity. In contrast, the unsubstituted phenyl derivative (2a ) is highly cytotoxic. This structure-activity relationship (SAR) provides a valuable starting point for the design of more potent and selective anti-inflammatory agents based on the pyrazolo[4,3-c]quinoline scaffold.
Conclusion
The synthesis of pyrazolo[4,3-c]quinolines from 4-chloro-quinoline-3-carbaldehydes represents a reliable and versatile method for accessing this important class of bioactive molecules. A thorough understanding of the reaction mechanism, coupled with a well-defined experimental protocol, enables researchers to efficiently synthesize a variety of derivatives for further investigation in drug discovery programs. The potent biological activities exhibited by this scaffold underscore its importance and potential for the development of new therapeutics.
References
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Tseng, C.-H., Tung, C.-W., Peng, S.-I., Chen, Y.-L., Tzeng, C.-C., & Cheng, C.-M. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 23(5), 1036. [Link]
-
ChemInform. (2010). Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. ChemInform, 41(32). [Link]
-
Youssef, A. M., & Alajimi, M. H. (2021). Simple Electrochemical Synthesis of Pyrazolo[4,3-c]quinoline Derivatives. ResearchGate. [Link]
-
Devi, N., Gupta, A., Gujjarappa, R., Malakar, C. C., & Singh, V. (2021). Synthesis of pyrazolo[4,3-c]quinolines and the C-C bond cleavage during reductive cyclization. Heterocycles, 102(4). [Link]
-
Tseng, C.-H., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. National Institutes of Health. [Link]
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Tseng, C.-H., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. PubMed. [Link]
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Application Notes and Protocols for 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in Medicinal Chemistry
<_ _ _ _>
Introduction: The Quinolinone Scaffold in Drug Discovery
The quinoline and quinolinone ring systems are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products, drugs, and pharmacologically active compounds.[1][2] Their diverse biological activities stem from their ability to intercalate with DNA, inhibit key enzymes, and modulate various signaling pathways.[3][4] Specifically, the 2-oxo-1,2-dihydroquinoline (or 2-quinolone) core is found in compounds exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[5][6]
The subject of this guide, 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde , represents a highly versatile synthetic intermediate. The presence of three key reactive sites—the chloro group at position 4, the aldehyde at position 3, and the potential for substitution on the benzene ring—makes it an ideal starting material for the generation of diverse chemical libraries. The electron-withdrawing nature of the chloro and aldehyde groups, combined with the quinolone core, provides a unique electronic and steric profile for targeted drug design.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the applications of this scaffold, supported by detailed, field-proven experimental protocols and data presentation formats to facilitate the exploration of its therapeutic potential.
Synthesis of the Core Scaffold
The parent compound, 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, and its N-methylated analog are typically synthesized via the Vilsmeier-Haack reaction.[7][8] This reaction involves the formylation of an appropriate N-substituted acetanilide using a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[8] The subsequent cyclization yields the 2-chloroquinoline-3-carbaldehyde core. The N-methylation can be achieved in subsequent steps. This synthetic route is advantageous due to its simplicity, reasonable cost, and high yield, making it suitable for large-scale production.[9]
Medicinal Chemistry Applications & Screening Protocols
The versatility of the this compound scaffold allows for its derivatization to target a range of diseases. Below are key therapeutic areas and the associated protocols for evaluating novel derivatives.
Anticancer Activity
Quinoline derivatives are known to exert anticancer effects through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis and topoisomerase enzymes.[3][4][10][11][12] Derivatives of the target scaffold can be screened for their cytotoxic and antiproliferative effects on various cancer cell lines.
Caption: High-level workflow for screening quinolinone derivatives for anticancer activity.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[17]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[12]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well tissue culture plates.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).[16]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[15]
-
Microplate reader (absorbance at 570 nm, reference at 630 nm).[16][17]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.[15] Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for untreated cells (negative control) and a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.[15][17] During this period, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve (Cell Viability % vs. Compound Concentration) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound ID | Target Cell Line | Exposure Time (h) | IC₅₀ (µM) |
| QN-CH3-01 | MCF-7 | 48 | Data |
| QN-CH3-02 | MCF-7 | 48 | Data |
| QN-CH3-01 | HeLa | 48 | Data |
| QN-CH3-02 | HeLa | 48 | Data |
| Doxorubicin | MCF-7 | 48 | Data |
Note: Populate with experimental data. Doxorubicin is a common positive control.
Antimicrobial Activity
The quinolone scaffold is the backbone of the widely used fluoroquinolone class of antibiotics.[6] Novel derivatives of this compound can be screened for activity against a panel of pathogenic bacteria and fungi.
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[18][19]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[20][21]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger).[22]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Test compound stock solution (in DMSO).
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).[23]
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.
Step-by-Step Methodology:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a gradient of compound concentrations.
-
Control Wells: Designate wells for a positive control (broth + inoculum, no compound), a negative control (broth only, for sterility check), and a standard drug control.[18]
-
Inoculation: Prepare a standardized inoculum of the microorganism. Dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18] Add 50 µL of this diluted inoculum to all wells except the negative control. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature for fungi.[18]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[18][19] This can also be quantified by reading the optical density (OD) at 600 nm.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| QN-CH3-01 | Data | Data | Data |
| QN-CH3-02 | Data | Data | Data |
| Ciprofloxacin | Data | Data | N/A |
| Fluconazole | N/A | N/A | Data |
Note: Populate with experimental data. N/A = Not Applicable.
Anti-inflammatory Activity
Certain quinoline derivatives have demonstrated significant anti-inflammatory properties, often with reduced ulcerogenic side effects compared to traditional NSAIDs.[7][24] The aldehyde group on the core scaffold can be derivatized to synthesize carboxamides or azetidinones, which have shown promise in this area.[7][24]
Many anti-inflammatory drugs function by inhibiting enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX), or by modulating pro-inflammatory cytokine signaling pathways like NF-κB. Derivatives of this quinolinone scaffold could potentially interfere with these pathways.
Caption: Hypothetical inhibition of the COX pathway by a quinolinone derivative.
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced denaturation of bovine serum albumin (BSA), mimicking the in vivo denaturation of proteins in inflammatory conditions.
Materials:
-
Bovine Serum Albumin (BSA), 1% solution.
-
Test compound stock solution (in DMSO).
-
Phosphate Buffered Saline (PBS), pH 6.4.
-
Diclofenac sodium (standard drug).[25]
-
Spectrophotometer.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In test tubes, prepare a 5 mL reaction mixture containing 0.2 mL of BSA solution, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound (e.g., 50, 100, 200 µg/mL).
-
Controls: Prepare a control tube containing 2 mL of distilled water instead of the test compound. Prepare a standard drug control using diclofenac sodium.
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Transfer the tubes to a water bath and heat at 70°C for 10 minutes.
-
Cooling & Measurement: Cool the tubes to room temperature and measure the absorbance (turbidity) of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of denaturation using the following formula: Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Conclusion and Future Directions
This compound is a privileged and highly adaptable scaffold for medicinal chemistry exploration. The reactive handles allow for the straightforward synthesis of large, diverse libraries of compounds. The protocols outlined in this guide provide a robust framework for the initial screening of these derivatives for anticancer, antimicrobial, and anti-inflammatory activities. Future work should focus on elucidating the specific molecular targets and mechanisms of action for the most potent compounds identified. Structure-activity relationship (SAR) studies will be crucial for optimizing lead compounds to enhance efficacy and reduce potential toxicity, paving the way for the development of novel therapeutics.[11]
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Springer Nature. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NIH. [Link]
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National Center for Biotechnology Information. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. NIH. [Link]
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ResearchGate. Anticancer Activity of Quinoline Derivatives; An Overview. ResearchGate. [Link]
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ResearchGate. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]
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ResearchGate. (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]
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PubMed. Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Link]
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ScienceDirect. Review on recent development of quinoline for anticancer activities. [Link]
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Semantic Scholar. Synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. [Link]
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Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
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Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
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National Center for Biotechnology Information. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. NIH. [Link]
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ResearchGate. (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. [Link]
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National Center for Biotechnology Information. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. NIH. [Link]
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PubMed. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. [Link]
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Royal Society of Chemistry. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]
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Connect Journals. SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVES BEARING THIAZOLIDINONES SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AND A. [Link]
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Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
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Allied Academies. Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates.. [Link]
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ResearchGate. Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde | Request PDF. ResearchGate. [Link]
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ResearchGate. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ResearchGate. [Link]
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Eco-Vector. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. [Link]
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BioMed Pharma Journal. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. [Link]
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National Center for Biotechnology Information. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. NIH. [Link]
-
ResearchGate. Recent examples of functional molecules containing 2-quinolone scaffold.. [Link]
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"4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde" in the development of fluorescent probes
The 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Scaffold in the Development of Reaction-Based Fluorescent Probes
Abstract
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing photophysical properties.[1] Specifically, the 4-quinolone core serves as a versatile framework for the design of fluorescent probes due to its rigid, planar structure and inherent fluorescence.[2][3] This guide details the strategic use of a key derivative, This compound , as a powerful building block for creating highly selective and sensitive "turn-on" fluorescent probes. We will explore the rationale behind its design, provide detailed protocols for its synthetic modification into a functional probe, and outline methodologies for its characterization and application in detecting analytes of biological significance, such as hydrazine and thiophenols.
The Quinolin-2(1H)-one Core: A Tunable Fluorophore
The quinolin-2(1H)-one (also known as carbostyril) substructure is an excellent platform for fluorophore development. Its fluorescence properties are governed by an intramolecular charge transfer (ICT) mechanism, which can be finely tuned by the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the ring system.[4]
Our core molecule, This compound , possesses a unique combination of substituents that modulate its electronic and reactive properties:
-
2-Oxo Group: This carbonyl group is integral to the quinolone structure and participates in the conjugated system.[5]
-
1-Methyl Group: N-methylation enhances solubility in organic solvents and prevents tautomerization, locking the quinolone structure.
-
4-Chloro Group: As an electron-withdrawing group, the chlorine atom influences the electron density of the quinoline ring and can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, offering another avenue for probe design.
-
3-Carbaldehyde Group: This is the most critical feature for our application. The aldehyde is a potent electrophile and an ICT modulator. In its free state, it can quench fluorescence. However, its true power lies in its ability to act as a selective reaction site for specific nucleophilic analytes.[6][7]
Design Strategy: Reaction-Based Probes via Aldehyde Chemistry
The aldehyde group is a cornerstone in the design of "turn-on" fluorescent probes. The strategy hinges on a specific chemical reaction between the probe's aldehyde and the target analyte, which triggers a significant change in the fluorophore's electronic structure, leading to a dramatic increase in fluorescence intensity.[8]
Hydrazine (N₂H₄) and thiophenols (ArSH) are two classes of analytes that are highly toxic and environmentally relevant, making their detection crucial.[7][9] The aldehyde group on our quinolone scaffold is an ideal recognition site for both.
Sensing Mechanism for Hydrazine: The probe reacts with hydrazine via a condensation reaction. This is followed by an intramolecular cyclization that forms a stable, non-fluorescent intermediate which, upon further reaction or rearrangement, can lead to a highly fluorescent product. This process eliminates the fluorescence quenching effect of the aldehyde group and often extends the π-conjugation of the system, resulting in a strong "turn-on" signal.[6][10]
Sensing Mechanism for Thiophenols: Thiophenols can react with the aldehyde in the presence of a secondary amine to form a new heterocyclic ring through a tandem reaction. This transformation alters the ICT pathway of the quinolone core, switching on fluorescence. The selectivity for thiophenols over aliphatic thiols (like cysteine or glutathione) is often achieved due to the higher nucleophilicity and specific reactivity of the aromatic thiol.[9][11]
// Nodes A [label="Quinolone Scaffold\n(Low Fluorescence)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Analyte\n(e.g., Hydrazine, Thiophenol)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Specific Chemical Reaction\n(Condensation/Cyclization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Probe-Analyte Adduct\n(High Fluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; E [label="Change in Electronic Structure\n(ICT Modulation, Extended π-Conjugation)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Measurable 'Turn-On'\nFluorescence Signal", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges A -> C [label=" Recognition Site\n(-CHO group)"]; B -> C; C -> D [label=" Covalent Bond\nFormation"]; D -> F; C -> E [style=dashed]; E -> D [style=dashed]; } } Caption: General mechanism for a reaction-based "turn-on" fluorescent probe.
Protocols: Synthesis and Characterization
The following protocols provide a framework for synthesizing a functional fluorescent probe for hydrazine detection from the title compound and characterizing its properties.
Protocol 3.1: Synthesis of a Hydrazine-Selective Probe (Q-Hy)
This protocol describes a representative synthesis based on the condensation reaction between the aldehyde scaffold and a hydrazine derivative.
Materials:
-
This compound (Scaffold)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalyst)
-
Dichloromethane (DCM)
-
Hexane
-
Standard laboratory glassware, magnetic stirrer, reflux condenser, and TLC plates.
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the quinoline carbaldehyde scaffold in 20 mL of absolute ethanol. Stir until fully dissolved.
-
Addition of Reagent: Add 1.1 mmol of 2,4-dinitrophenylhydrazine to the solution. The DNPH moiety is chosen here as a known fluorescence quencher that helps ensure a low background signal.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a DCM:Hexane (8:2) mobile phase. The reaction is typically complete within 2-4 hours.
-
Isolation: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. A colored precipitate (the Q-Hy probe) should form.
-
Purification: Filter the precipitate using a Buchner funnel and wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield the final Q-Hy probe as a crystalline solid.
-
Characterization: Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 3.2: Photophysical Characterization
Objective: To determine the fundamental optical properties of the scaffold and the synthesized probe (Q-Hy).
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solutions: Prepare 1.0 mM stock solutions of the scaffold and the Q-Hy probe in a suitable solvent (e.g., DMSO or Acetonitrile).
-
Working Solutions: Prepare working solutions of 10 µM for both compounds in the desired buffer for analysis (e.g., PBS buffer, pH 7.4).
-
UV-Vis Absorption:
-
Record the absorption spectrum of each 10 µM solution from 250 nm to 600 nm.
-
Identify the wavelength of maximum absorption (λabs).
-
-
Fluorescence Emission:
-
Excite each solution at its respective λabs.
-
Record the emission spectrum, typically scanning a range 10-200 nm above the excitation wavelength.
-
Identify the wavelength of maximum emission (λem).
-
-
Quantum Yield (Φ) Determination (Relative Method):
-
Use a well-characterized fluorescent standard with a known quantum yield that absorbs in a similar range (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Measure the absorbance and the integrated fluorescence intensity of both the standard and the sample at the same excitation wavelength. Ensure the absorbance of all solutions is below 0.05 to avoid inner filter effects.
-
Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) Where: I = integrated fluorescence intensity, A = absorbance at the excitation wavelength, and η = refractive index of the solvent.
-
-
Data Summary: Compile the photophysical data into a table for clear comparison.
| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Scaffold | ~350 | ~450 | ~100 | Low (~0.05) |
| Q-Hy Probe | ~380 | - | - | Very Low (<0.01) |
| Q-Hy + Hydrazine | ~420 | ~530 | ~110 | High (>0.50) |
| Note: Values are representative and must be determined experimentally. |
Application Protocols: Analyte Detection
// Nodes A [label="Prepare Probe\nStock Solution (1 mM)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare Analyte\nStock Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Perform Fluorescence\nTitration", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Determine Limit of\nDetection (LOD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Perform Selectivity\nStudy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Test with Interfering\nSpecies", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Validate Probe\nPerformance", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; H [label="Application in\nBiological Imaging", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> C; B -> C; C -> D; A -> E; F -> E; D -> G; E -> G; G -> H; } } Caption: Experimental workflow for validating a new fluorescent probe.
Protocol 4.1: Fluorescence Titration and Limit of Detection (LOD)
Objective: To quantify the probe's sensitivity to the target analyte (hydrazine).
Procedure:
-
Place 2 mL of a 10 µM solution of the Q-Hy probe in a cuvette.
-
Record the initial fluorescence spectrum (0 equivalents of analyte).
-
Sequentially add small aliquots of a concentrated hydrazine stock solution to the cuvette to achieve final concentrations ranging from 0 to 10 equivalents (e.g., 0, 0.2, 0.5, 1.0, 2.0 ... 10.0 equivalents).
-
After each addition, mix thoroughly and allow the reaction to incubate for a set time (e.g., 10 minutes) before recording the fluorescence emission spectrum. The response time should be optimized in a preliminary kinetic study.[11]
-
Plot the fluorescence intensity at λem against the concentration of hydrazine.
-
LOD Calculation: Determine the limit of detection using the formula: LOD = 3σ / k Where: σ is the standard deviation of the blank (probe solution without analyte) and k is the slope of the linear portion of the titration curve at low analyte concentrations.[6]
Protocol 4.2: Selectivity and Competition Studies
Objective: To ensure the probe responds only to the target analyte and not to other common species.
Procedure:
-
Prepare a series of solutions, each containing the Q-Hy probe (10 µM) and a high concentration (e.g., 100 µM) of a potential interfering species.
-
Interfering Species to Test:
-
Anions: Cl⁻, Br⁻, I⁻, SO₄²⁻, NO₃⁻
-
Cations: Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺[2]
-
Biologically Relevant Molecules: Cysteine, Glutathione, Glucose, Ascorbic Acid
-
-
Record the fluorescence intensity for each solution.
-
Competition Experiment: To one set of these solutions, add the target analyte (hydrazine, e.g., 50 µM) and record the fluorescence again.
-
A highly selective probe will show a significant fluorescence increase only in the presence of hydrazine, with minimal change from other species, both alone and in a competitive environment.[9]
Protocol 4.3: Application in Live Cell Imaging
Objective: To visualize exogenous hydrazine in living cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Q-Hy probe and Hydrazine
-
Confocal Fluorescence Microscope
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin until they reach 70-80% confluency.
-
Probe Loading: Wash the cells twice with PBS. Incubate the cells with 10 µM of the Q-Hy probe in serum-free media for 30 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove any excess, non-internalized probe.
-
Analyte Treatment:
-
Control Group: Image the probe-loaded cells directly after adding fresh PBS.
-
Experimental Group: Treat the probe-loaded cells with 50 µM hydrazine in PBS for 20 minutes at 37°C.
-
-
Imaging: Image both groups using a confocal microscope. Use an excitation wavelength appropriate for the probe-analyte adduct (e.g., 405 nm laser) and collect emission in the green/yellow channel (e.g., 500-550 nm). A bright intracellular fluorescence in the experimental group compared to the control group indicates successful detection of hydrazine.[6]
References
- Benchchem. A Comparative Guide to Quinoline-Based Fluorescent Probes for the Detection of Aluminum and Zinc Ions.
- Li, S., et al. (2020). Recent Progress in the Development of Fluorescent Probes for Thiophenol. PMC.
- Wang, Y., et al. (2024). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PMC.
- RSC Publishing. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences.
- Zhang, Y., et al. (2024). Design and synthesis of novel angular 4,5-pyranocoumarin fluorescent probes for detecting hydrazine and their applications. Springer.
- ResearchGate. Photophysical characterization of 3-acyl-4-quinolones.
- Frontiers. Recent Progress in Fluorescent Probes For Metal Ion Detection.
- MDPI. Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions.
- PubMed Central. Design and Synthesis of a Fluorescent Probe with a Large Stokes Shift for Detecting Thiophenols and Its Application in Water Samples and Living Cells.
- RSC Publishing. A simple quinolone Schiff-base containing CHEF based fluorescence 'turn-on' chemosensor for distinguishing Zn2+ and Hg2+ with high sensitivity, selectivity and reversibility. Dalton Transactions.
- ResearchGate. Various approaches for designing of fluorescent probes for hydrazine detection.
- International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- MDPI. A Novel Fluorescent Probe for Selective Detection of Hydrazine and Its Application in Imaging.
- PubMed. Recent progress in the development of fluorescent probes for hydrazine.
- PMC. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
- Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
- ResearchGate. Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives.
- ACS Publications. Synthesis and Photophysical Properties of Push–Pull Type Pyrroloquinolone Fluorescent Dyes. The Journal of Organic Chemistry.
- Wikipedia. 4-Quinolone.
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Experimental procedure for the condensation reaction of "4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde"
An Application Guide for the Synthesis of Bio-active Scaffolds via Knoevenagel Condensation of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Abstract
This document provides a detailed experimental protocol for the Knoevenagel condensation reaction involving this compound. This versatile aldehyde serves as a pivotal intermediate in the synthesis of complex heterocyclic systems, which are of significant interest in medicinal chemistry and drug development.[1][2] The quinoline core is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting activities such as antibacterial, anticancer, and antimalarial properties.[2][3][4] This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering a robust, step-by-step methodology, an exploration of the underlying chemical principles, and critical insights for successful execution and troubleshooting.
Introduction: The Significance of the Quinolone Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives based on this core structure are integral to numerous approved drugs. The specific starting material, this compound, is a highly reactive synthon. The presence of an aldehyde group at the 3-position allows for a variety of chemical transformations, most notably condensation reactions.[5] The chloro-substituent at the 4-position and the oxo-group at the 2-position further modulate the electronic properties of the ring, influencing its reactivity and the biological activity of its derivatives.
This application note focuses on the Knoevenagel condensation, a reliable carbon-carbon bond-forming reaction, to functionalize this quinoline-based aldehyde.[6][7] This reaction provides a direct pathway to synthesize α,β-unsaturated compounds, which are themselves valuable precursors for creating diverse libraries of potential drug candidates.
Reaction Principle: The Knoevenagel Condensation Mechanism
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration step.[6][8] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, triethylamine), which is crucial for deprotonating the active methylene compound without causing self-condensation of the aldehyde.[8][9]
The key steps are:
-
Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the quinoline-3-carbaldehyde.
-
Protonation: The resulting alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy adduct (the aldol addition product).
-
Dehydration: This adduct readily undergoes base-catalyzed elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product.[10]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]
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- 10. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Derivatization of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde for Biological Screening
Abstract
The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4][5] 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a particularly attractive starting material for drug discovery due to its synthetically versatile functional groups. This document provides a comprehensive guide for researchers, detailing validated protocols for the chemical derivatization of this core scaffold. We focus on strategic modifications of the C3-carbaldehyde and C4-chloro moieties to generate a diverse chemical library. Furthermore, we present detailed, step-by-step protocols for initial biological screening of the synthesized compounds, specifically focusing on anticancer and antimicrobial assays, to facilitate the identification of novel bioactive candidates.
Introduction: The Quinolone Scaffold as a Privileged Structure
Quinolone and its derivatives represent a class of heterocyclic compounds with a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][5] The core structure's ability to interact with various biological targets, notably bacterial DNA gyrase and topoisomerase IV, has cemented its importance in the development of broad-spectrum antibiotics.[3][6] The starting compound, this compound, offers two primary, chemically distinct handles for diversification:
-
The C3-Carbaldehyde: A highly reactive electrophilic center, ideal for condensation reactions to append a wide array of chemical functionalities.
-
The C4-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various nitrogen, oxygen, or sulfur-based substituents.[7][8]
This dual reactivity allows for the systematic construction of a compound library with significant structural diversity from a single, readily accessible precursor.[9] This application note will explore these derivatization pathways and provide robust protocols for subsequent biological evaluation.
Derivatization Strategies and Protocols
The strategic modification of the lead compound is pivotal. The following section details three high-yield, reliable protocols for derivatizing the core structure.
Strategy 1: Knoevenagel Condensation at the C3-Aldehyde
The Knoevenagel condensation is a classic and efficient method for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound, typically catalyzed by a weak base.[10] This reaction is ideal for extending the molecular structure and introducing functionalities known to modulate biological activity, such as cyano or ester groups.
Causality: The reaction is driven by the formation of a resonance-stabilized carbanion (enolate) from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[10] Subsequent dehydration yields the stable α,β-unsaturated product.[10] We utilize piperidine as a mild base to facilitate enolate formation without promoting unwanted side reactions.
Caption: Workflow for the Knoevenagel Condensation.
Protocol 2.1: Synthesis of (E)-2-cyano-3-(1-methyl-2-oxo-4-substituted-1,2-dihydroquinolin-3-yl)acrylamide
-
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol (anhydrous)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Standard glassware for work-up and purification
-
-
Procedure:
-
To a round-bottom flask, add this compound and malononitrile.
-
Dissolve the reactants in a minimal amount of absolute ethanol (approx. 15-20 mL per gram of aldehyde).[10]
-
Add a catalytic amount of piperidine to the solution with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate often forms.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.[10]
-
If no precipitate forms, reduce the solvent volume under reduced pressure using a rotary evaporator to induce crystallization.
-
Purify the product by recrystallization from a suitable solvent like ethanol or isopropanol.
-
Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.
-
Strategy 2: Schiff Base Formation at the C3-Aldehyde
The formation of a Schiff base (imine) via the condensation of an aldehyde with a primary amine is a robust and straightforward reaction for introducing nitrogen-containing moieties.[11][12][13] This allows for the incorporation of diverse aromatic, heteroaromatic, or aliphatic amines, significantly altering the steric and electronic properties of the parent molecule.
Causality: The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. This is followed by acid-catalyzed dehydration to yield the stable imine product. A small amount of glacial acetic acid is used as a catalyst to protonate the hydroxyl group of the hemiaminal, making it a better leaving group (water).
Protocol 2.2: General Procedure for Schiff Base Synthesis
-
Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (e.g., aniline, benzylamine) (1.0-1.1 eq)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic, 2-3 drops)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Add the selected primary amine to the solution, followed by a few drops of glacial acetic acid.
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC (typically 1-6 hours).
-
Upon completion, cool the mixture in an ice bath to facilitate the precipitation of the Schiff base.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the purified product.
-
Dry the product and confirm its identity and purity via standard analytical techniques.
-
Strategy 3: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The C4-chloro group on the quinolone ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen.[7] This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a powerful method for introducing diverse functional groups directly onto the quinoline core.
Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[8] The aromaticity is restored by the subsequent elimination of the chloride leaving group.[8] The reaction is often facilitated by a base to deprotonate the nucleophile (if it's an amine or thiol) or by heat.
Protocol 2.3: Substitution with an Amine Nucleophile
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., morpholine, piperidine) (1.2-1.5 eq)
-
Solvent (e.g., Ethanol, DMF, or Acetonitrile)
-
Base (e.g., K₂CO₃ or Et₃N, if required)
-
Microwave vial or round-bottom flask
-
-
Procedure (Microwave-Assisted):
-
In a microwave synthesis vial, combine the starting chloroquinoline, the desired amine, and a suitable solvent like ethanol or DMF.[7]
-
If the amine salt is used or if the amine is a weak nucleophile, add an inorganic base like K₂CO₃ (2.0 eq).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to a temperature between 100-150°C for 15-60 minutes (reaction conditions should be optimized for each nucleophile).
-
After the reaction, cool the vial to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
-
Characterize the final compound to confirm successful substitution.
-
| Derivatization Strategy | Target Moiety | Key Reagents | Typical Conditions | Product Class |
| Knoevenagel Condensation | C3-Aldehyde | Active Methylene Cmpd, Piperidine | Reflux in Ethanol, 2-4h | α,β-Unsaturated derivatives |
| Schiff Base Formation | C3-Aldehyde | Primary Amine, Acetic Acid | RT or Reflux in Ethanol, 1-6h | Imines |
| Nucleophilic Substitution | C4-Chloro | Amine/Thiol/Alkoxide, Base | Heat (Conventional or MW), 0.5-12h | 4-Substituted Quinolones |
Biological Screening Protocols
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. Below are standardized, high-throughput compatible protocols for preliminary anticancer and antimicrobial screening.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of living cells.[14]
Caption: Workflow for the MTT Cell Viability Assay.
Protocol 3.1: Cytotoxicity Screening
-
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[16] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19][20] The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation.[18][20]
Protocol 3.2: MIC Determination
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well U-bottom microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
-
Procedure:
-
Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL in MHB) to the first column, creating a total volume of 100 µL.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 50 µL from the 10th column. This leaves columns 1-10 with serially diluted compound and columns 11 (positive control) and 12 (sterility control) with only broth.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12 (sterility control). The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[19]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[18][20] The positive control well should be turbid, and the sterility control well should be clear.
-
Conclusion
The this compound scaffold is a potent starting point for the generation of novel, biologically active molecules. The synthetic protocols detailed herein—Knoevenagel condensation, Schiff base formation, and nucleophilic aromatic substitution—provide a robust and versatile toolkit for creating a diverse chemical library. By coupling these synthetic strategies with the standardized biological screening assays for cytotoxicity and antimicrobial activity, researchers are well-equipped to efficiently identify and advance new lead compounds in the drug discovery pipeline. Subsequent studies should focus on structure-activity relationship (SAR) analysis to optimize the potency and selectivity of promising hits.
References
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Broth microdilution assay: Significance and symbolism. (2025-08-07). Available from: [Link]
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]
-
Microbe Online. Broth Dilution Method for MIC Determination. (2013-11-15). Available from: [Link]
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). Available from: [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available from: [Link]
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Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available from: [Link]
-
Biology LibreTexts. 13.5A: Minimal Inhibitory Concentration (MIC). (2024-11-23). Available from: [Link]
-
Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5). Available from: [Link]
-
ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Available from: [Link]
-
Wang, L., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. Available from: [Link]
-
Jin, T-S., et al. (2006). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. Synthetic Communications, 33(15), 2605-2610. Available from: [Link]
-
Semantic Scholar. Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. (2007). Available from: [Link]
-
Li-qian, S. (2010). Synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Drugs and Clinic. Available from: [Link]
-
ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Available from: [Link]
-
El-Sayed, M. E. A., & Abdel-Aziz, A. A.-M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8507–8535. Available from: [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Available from: [Link]
-
In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. (2025). Available from: [Link]
-
Palma, A., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 26(23), 7295. Available from: [Link]
-
Synthesis new derivatives of quinoline and study the biological activity for some of them. (2025). Available from: [Link]
-
Sharma, S., et al. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Available from: [Link]
-
ResearchGate. Methodology for 3-formylquinolone formation. Available from: [Link]
-
El-Sayed, M. E. A., & Abdel-Aziz, A. A.-M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8507–8535. Available from: [Link]
-
Pikkemaat, M. G., et al. (2002). Microbiological detection of 10 quinolone antibiotic residues and its application to artificially contaminated poultry samples. Journal of AOAC International, 85(1), 37-42. Available from: [Link]
-
MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(19), 6542. Available from: [Link]
-
ResearchGate. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Available from: [Link]
-
University of Notre Dame. Quinolone resistance screening - Analytical Chemistry REU. Available from: [Link]
-
NIH. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine. (2023). Available from: [Link]
-
PubMed. Synthesis and crystal structures of three Schiff bases derived from 3-formyl-acetyl-acetone and o-, m- and p-amino-benzoic acid. (2022). Available from: [Link]
-
MDPI. Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10. (2022). Available from: [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. Available from: [Link]
-
Iacoviță, C., et al. (2021). Different Schiff Bases—Structure, Importance and Classification. Molecules, 26(6), 1711. Available from: [Link]
-
PubMed Central. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid. (2022). Available from: [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). Available from: [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and crystal structures of three Schiff bases derived from 3-formyl-acetyl-acetone and o-, m- and p-amino-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Broth microdilution assay: Significance and symbolism [wisdomlib.org]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio.libretexts.org [bio.libretexts.org]
Scale-up synthesis of "4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde"
An Application Note and Protocol for the Scale-Up Synthesis of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of a Versatile Quinoline Synthon
The 4-quinolone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The title compound, this compound, is a highly valuable and versatile synthetic intermediate. Its dual reactivity, featuring an electrophilic aldehyde and a reactive chloro group, allows for extensive derivatization, making it a critical building block in the development of novel therapeutics, including anticancer and antibacterial agents.[3]
This application note provides a comprehensive guide for the synthesis of this key intermediate, transitioning from a laboratory-scale procedure to a robust, scalable process suitable for drug development campaigns. We will delve into the mechanistic rationale behind the chosen synthetic route, provide detailed, field-tested protocols, and address the critical challenges associated with scale-up, including thermal management and process safety.
Synthetic Strategy: The Vilsmeier-Haack Reaction
The synthesis hinges on the Vilsmeier-Haack reaction, a powerful and efficient method for the simultaneous formylation and chlorination of activated aromatic and heteroaromatic systems.[4][5] The reaction utilizes a pre-formed or in situ generated Vilsmeier reagent, a highly electrophilic chloroiminium salt, to achieve the desired transformation on the readily available precursor, 4-hydroxy-1-methyl-2(1H)-quinolone.[6]
Reaction Mechanism
The reaction proceeds through a well-established pathway:
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the oxygen atom of N,N-dimethylformamide (DMF) on the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates a highly reactive chloroiminium salt, the Vilsmeier reagent.[5][7]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 4-hydroxy-1-methyl-2(1H)-quinolone tautomer attacks the electrophilic carbon of the Vilsmeier reagent.[8] This step is analogous to a Friedel-Crafts acylation.
-
Chlorination and Aromatization: The hydroxyl group at the C4 position is subsequently chlorinated by the reaction intermediate. The loss of a proton from the C3 position re-establishes aromaticity.
-
Hydrolysis: During the aqueous work-up, the resulting iminium salt intermediate is readily hydrolyzed to yield the final aldehyde product.[4]
Figure 1: Simplified mechanism of the Vilsmeier-Haack reaction.
Experimental Protocols
PART A: Laboratory-Scale Synthesis Protocol (10g Scale)
This protocol is optimized for standard laboratory glassware and provides a reliable method for producing high-purity material for initial studies.
Materials & Equipment:
-
4-Hydroxy-1-methyl-2(1H)-quinolone (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (10 vol)
-
Phosphorus oxychloride (POCl₃) (4.0 eq)
-
Crushed Ice / Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Three-neck round-bottom flask with magnetic stirrer, thermometer, and addition funnel
-
Ice-water bath
Procedure:
-
Vilsmeier Reagent Preparation:
-
Charge a 500 mL three-neck round-bottom flask with anhydrous DMF (100 mL).
-
Cool the flask to 0-5 °C using an ice-water bath.
-
Slowly add POCl₃ (33.8 mL, 4.0 eq) dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the reagent is a highly exothermic process.[4]
-
After the addition is complete, stir the resulting pale-yellow solution at 0-5 °C for an additional 20 minutes.
-
-
Reaction with Quinolone:
-
To the pre-formed Vilsmeier reagent, add 4-hydroxy-1-methyl-2(1H)-quinolone (10.0 g, 1.0 eq) portion-wise over 15 minutes. A slight exotherm may be observed.
-
After the addition, remove the ice bath and heat the reaction mixture to 85-90 °C.
-
Maintain this temperature for 3-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker (2 L), prepare a slurry of crushed ice and water (approx. 1 L).
-
CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Very slowly and carefully, pour the reaction mixture into the ice-water slurry with vigorous stirring.
-
Once the addition is complete, a solid precipitate will form. Continue stirring for 30 minutes.
-
Slowly neutralize the acidic slurry by adding saturated NaHCO₃ solution until the pH reaches 7-8.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual salts.
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
-
Expected Outcome: A pale yellow to off-white solid. Typical yield: 85-95%.
PART B: Scale-Up Synthesis Protocol (1 kg Scale)
Scaling this process requires significant adjustments to manage thermal output, ensure efficient mixing, and handle large volumes of hazardous materials safely.
Key Scale-Up Considerations:
-
Thermal Management: The primary challenge is controlling the exotherm during Vilsmeier reagent formation and the subsequent quench. A jacketed glass-lined reactor with an appropriate cooling system is mandatory.
-
Reagent Addition: POCl₃ should be added sub-surface via a dip tube to prevent localized overheating at the surface and to minimize exposure of vapors to the headspace. The addition rate must be carefully controlled based on the reactor's cooling capacity.
-
Agitation: Robust overhead agitation (e.g., a pitched-blade turbine or retreat curve impeller) is crucial to ensure homogeneity, efficient heat transfer, and prevent the starting material from settling.
-
Work-up Strategy: A "reverse quench" is the preferred method for safety and control. The reaction mixture is slowly added to a larger, well-stirred, and cooled vessel containing the water/base quench solution.
Figure 2: Overall workflow for the synthesis process.
Scale-Up Procedure:
-
Reactor Preparation:
-
Charge a 50 L jacketed reactor with anhydrous DMF (10 L).
-
Start agitation and begin cooling the reactor jacket to achieve an internal temperature of 0-5 °C.
-
-
Vilsmeier Reagent Preparation:
-
Slowly add POCl₃ (3.38 L, 4.0 eq) to the DMF via a sub-surface addition line over 2-3 hours.
-
Maintain the internal temperature below 10 °C throughout the addition. Monitor the jacket temperature and adjust the addition rate as needed.
-
After the addition is complete, stir for an additional 30 minutes at 0-5 °C.
-
-
Reaction:
-
Add 4-hydroxy-1-methyl-2(1H)-quinolone (1.0 kg, 1.0 eq) to the reactor via a solids charging port in manageable portions.
-
Once the addition is complete, slowly heat the reactor contents to 85-90 °C and hold for 3-4 hours.
-
-
Work-up (Reverse Quench):
-
In a separate 100 L reactor, charge deionized water (50 L) and cool to below 15 °C.
-
Once the main reaction is complete and cooled to < 40 °C, transfer the reaction mixture slowly into the quench reactor. Ensure the temperature of the quench mixture does not exceed 25 °C.
-
After the transfer, slowly add a 50% aqueous solution of sodium hydroxide or a slurry of sodium bicarbonate to adjust the pH to 7-8.
-
Stir the resulting slurry for 1 hour.
-
-
Isolation and Drying:
-
Filter the product using a Nutsche filter-dryer.
-
Wash the cake with a large volume of water until the conductivity of the filtrate is stable, indicating removal of inorganic salts.
-
Dry the product under vacuum at 50-60 °C until the desired solvent content is reached.
-
Data Summary and Troubleshooting
| Parameter | Laboratory Scale (10 g) | Scale-Up (1 kg) | Rationale / Comments |
| Precursor | 10.0 g | 1.0 kg | --- |
| DMF Volume | 100 mL (10 vol) | 10 L (10 vol) | Maintains fluidity and aids in heat transfer. |
| POCl₃ Equiv. | 4.0 eq | 4.0 eq | An excess ensures complete conversion of the hydroxyl group. |
| POCl₃ Addition Time | 30-45 min | 2-3 hours | Addition rate is dictated by the ability to remove heat. |
| Reaction Temp. | 85-90 °C | 85-90 °C | Optimal temperature for reaction completion. |
| Work-up Method | Normal Quench | Reverse Quench | Enhanced safety and temperature control on a larger scale. |
| Typical Yield | 85-95% | 88-96% | Process is generally high-yielding. |
Troubleshooting Guide:
-
Low Yield: May result from incomplete reaction or loss of product during work-up. Verify reaction completion by LC-MS. Ensure the pH during precipitation is neutral; the product has some solubility in strong acid/base.
-
Dark Product Color: Can indicate thermal decomposition. Ensure strict temperature control during POCl₃ addition and reaction. Degassing solvents can sometimes help.
-
Difficult Filtration: A very fine particle size can slow filtration. Controlling the rate of precipitation and the final temperature of the slurry can influence particle size.
Conclusion
The Vilsmeier-Haack reaction provides a direct and high-yielding route to this compound. While the laboratory procedure is straightforward, scaling the synthesis introduces significant safety and engineering challenges, primarily related to managing the highly exothermic nature of the process. By implementing controlled addition strategies, robust thermal management, and a safer reverse-quench work-up, this valuable intermediate can be produced reliably and safely on a multi-kilogram scale, facilitating its use in advanced drug discovery and development programs.
References
-
Slideshare. Vilsmeier haack rxn. Available from: [Link]
-
ResearchGate. Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). Available from: [Link]
-
National Institutes of Health (NIH). Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound. Available from: [Link]
-
NISCAIR. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available from: [Link]
-
Semantic Scholar. Synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Available from: [Link]
-
Royal Society of Chemistry. Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence. Available from: [Link]
-
Scientific Research Publishing. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Available from: [Link]
-
RSC Publishing. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Available from: [Link]
-
Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available from: [Link]
-
DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available from: [Link]
-
Wikipedia. Vilsmeier reagent. Available from: [Link]
-
Chemistry Steps. The Vilsmeier-Haack Reaction. Available from: [Link]
-
International Journal of Chemical Studies. Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. Available from: [Link]
-
Qeios. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available from: [Link]
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- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
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- 3. Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. 4-HYDROXY-1-METHYL-2-QUINOLONE | 1677-46-9 [chemicalbook.com]
- 7. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier haack rxn | PPTX [slideshare.net]
Application Notes & Protocols: Green Chemistry Approaches to the Synthesis of Quinolone Derivatives
Abstract: Quinolone and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals with activities ranging from antibacterial to anticancer.[1][2][3] Traditional synthetic routes, however, often employ harsh reagents, hazardous solvents, and energy-intensive conditions, posing significant environmental and safety challenges.[3][4] This guide details modern, green chemistry approaches designed to mitigate these issues. By leveraging alternative energy sources, reusable catalysts, and solvent-free conditions, these protocols offer efficient, sustainable, and high-yield pathways to quinolone synthesis, aligning with the principles of green chemistry to reduce waste and enhance safety.[3][5]
The Imperative for Green Synthesis
The core tenets of green chemistry focus on designing chemical processes that are environmentally benign, economically viable, and safer for human health.[2] In the synthesis of quinolones, this translates to adopting strategies that increase energy efficiency, utilize renewable feedstocks, employ safer solvents, and minimize the generation of hazardous waste.[6][7] The following sections provide detailed protocols for key green methodologies that have revolutionized quinolone synthesis, offering significant advantages over classical methods like the traditional Skraup, Doebner-von Miller, and Friedländer reactions.[3]
Microwave-Assisted Synthesis: The Gould-Jacobs Reaction
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. Unlike conventional heating, which relies on conduction and convection, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[8] This technique drastically reduces reaction times, often improves yields, and minimizes the formation of by-products.[4][8]
The Gould-Jacobs reaction is a classic method for preparing the 4-quinolone core, which is prevalent in many antibacterial agents.[9][10] The reaction proceeds in two main steps: the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[11] Microwave irradiation is particularly effective for the high-temperature cyclization step, which is often slow and low-yielding under conventional heating.[11][12]
Workflow for Microwave-Assisted Gould-Jacobs Reaction
Caption: Microwave-assisted workflow for the Gould-Jacobs synthesis of 4-quinolones.
Protocol 2.1: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol is adapted from methodologies described by Martinez et al. and Biotage Application Notes.[11][13]
Materials:
-
Aniline (2.0 mmol)
-
Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol)
-
Microwave vial (2-5 mL) with a magnetic stir bar
-
Microwave synthesis system (e.g., Biotage® Initiator+)
-
Ice-cold acetonitrile for washing
-
Filtration apparatus
Procedure:
-
Reactant Charging: Add aniline (0.186 g, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.30 g, 6.0 mmol) to a 2-5 mL microwave vial equipped with a magnetic stir bar.[11]
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the mixture to 250°C and hold for 10-20 minutes. The reaction progress can be optimized by adjusting time and temperature.[11] Safety Note: Reactions at this temperature will generate significant pressure. Use appropriate safety shields and pressure-rated vials.
-
Work-up: After irradiation, cool the vial to room temperature. The product often precipitates as a solid.
-
Isolation: Collect the precipitated product by filtration. Wash the solid with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and by-products.[11]
-
Drying & Analysis: Dry the resulting solid under vacuum. The purity can be assessed by HPLC-MS and the structure confirmed by NMR spectroscopy. Typically, this procedure yields a product with >95% purity.[11]
Data Presentation: Conventional vs. Microwave Heating
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional (Reflux) | ~110-120 | 2-4 hours | Comparable (for condensation step) | [13] |
| Conventional (Cyclization) | >240 | Several hours | Often low | [12] |
| Microwave (Condensation) | 170 | 7 min | ~95% | [13] |
| Microwave (Cyclization) | 250-300 | 5-20 min | 47-77% | [8][11] |
Ultrasound-Assisted Synthesis (Sonochemistry)
Sonochemistry utilizes high-frequency sound waves (ultrasound, >20 kHz) to induce chemical reactions. The process works through acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures (~5000 K) and pressures (~1000 atm), creating a unique environment that can dramatically accelerate reaction rates.[14][15]
This method is highly efficient for reactions like alkylations, condensations, and cycloadditions, often proceeding at lower bulk temperatures and with shorter reaction times than conventional methods.[14][16]
Protocol 3.1: Ultrasound-Assisted O-Alkylation of 4-Hydroxyquinolines
This protocol is based on the work of Barreto et al. for synthesizing potential antitubercular drug candidates.[14]
Materials:
-
6-methoxy-2-methylquinolin-4-ol (1.0 mmol)
-
Alkylating agent (e.g., benzyl bromide, 1.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Dimethylformamide (DMF, 5 mL)
-
Reaction flask
-
Ultrasonic bath (e.g., 35-40 kHz)
Procedure:
-
Reactant Setup: In a suitable flask, dissolve 6-methoxy-2-methylquinolin-4-ol (0.189 g, 1.0 mmol) in DMF (5 mL).
-
Add Reagents: Add K₂CO₃ (0.276 g, 2.0 mmol) and the alkylating agent (1.2 mmol) to the solution.
-
Sonication: Place the flask in an ultrasonic bath. Irradiate the mixture with ultrasound at a constant frequency for approximately 15 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).[14]
-
Work-up: Once the reaction is complete, pour the mixture into ice water. The product will typically precipitate.
-
Isolation: Collect the solid by filtration, wash with water, and dry.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 4-alkoxy-2-methylquinoline.
Data Presentation: Ultrasound vs. Conventional Stirring
| Method | Time | Yield (%) | Purity (%) | Reference |
| Conventional Stirring | 3 hours | 70-80 | ≥95 | [14] |
| Ultrasound-Assisted | 15 min | 45-84 | ≥95 | [14] |
Conceptual Diagram of Sonochemical Effects
Caption: Ultrasound waves induce acoustic cavitation, generating extreme local conditions that accelerate chemical reactions.
Solvent-Free and Heterogeneous Catalysis
Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions reduce waste, cost, toxicity, and simplify product purification.[17][18][19] These reactions are often conducted by heating a neat mixture of reactants, sometimes with a solid catalyst, or by using mechanochemistry (ball milling).[20][21]
The Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is well-suited for solvent-free conditions using a recyclable heterogeneous catalyst.[17][22]
Protocol 4.1: Solvent-Free Synthesis of 2,4-Disubstituted Quinolines
This protocol is based on a method using Hβ zeolite as a reusable, heterogeneous catalyst.[17][19]
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Ketone with α-methylene group (e.g., acetophenone, 1.2 mmol)
-
Hβ zeolite catalyst (10 mol%)
-
Round-bottom flask or vial
-
Mortar and pestle or vortex mixer
-
Oil bath
Procedure:
-
Reactant Preparation: In a flask, combine 2-aminobenzophenone (0.197 g, 1.0 mmol), the ketone (1.2 mmol), and Hβ zeolite catalyst (e.g., 50-100 mg).[19]
-
Mixing: To ensure intimate contact between the solid reactants, thoroughly grind the mixture using a mortar and pestle or mix vigorously with a vortex mixer.[19] This step is critical in the absence of a solvent.
-
Reaction: Heat the mixture in a preheated oil bath at 100-120°C for 1-3 hours. Monitor the reaction progress by TLC (dissolving a small aliquot in ethyl acetate).[19]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product.
-
Catalyst Recovery & Product Isolation: Filter the mixture to separate the solid Hβ zeolite catalyst. The catalyst can be washed with solvent, dried, and reused for subsequent reactions.[17]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Workflow for Solvent-Free Synthesis
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. ijpsjournal.com [ijpsjournal.com]
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- 15. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Rapid Microwave-Assisted Synthesis of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive guide to the efficient synthesis of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry. The protocol leverages the Vilsmeier-Haack reaction under microwave irradiation, a method that dramatically reduces reaction times from hours to minutes while often improving yields and product purity compared to conventional heating methods.[1][2] We will delve into the underlying reaction mechanism, provide a detailed and validated step-by-step protocol, discuss process optimization, and outline essential safety considerations for conducting high-temperature reactions in a laboratory microwave reactor.
Introduction: The Significance of the Quinolone Scaffold
The quinolone moiety is a privileged scaffold in drug discovery, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities, including antimalarial, anticancer, antifungal, and antibacterial properties.[3][4] Specifically, the 4-chloro-2-oxoquinoline-3-carbaldehyde framework serves as a versatile synthon, enabling further molecular elaboration through its reactive aldehyde and chloro groups.[5] The traditional synthesis of this compound often involves prolonged heating and harsh conditions. Microwave-assisted organic synthesis (MAOS) presents a powerful green chemistry alternative, offering rapid, uniform heating and significant rate acceleration for polar reactions like the Vilsmeier-Haack.[2][6][7] This guide provides a robust protocol for researchers looking to rapidly access this key intermediate for their discovery programs.
Scientific Principles and Rationale
The Vilsmeier-Haack Reaction Mechanism
The synthesis is achieved via the Vilsmeier-Haack reaction, a classic method for the formylation of electron-rich aromatic and heterocyclic compounds.[8][9] The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[10][11]
-
Electrophilic Substitution and Chlorination: The electron-rich C3 position of the precursor, 4-hydroxy-1-methyl-2(1H)-quinolone, attacks the Vilsmeier reagent. Concurrently, the hydroxyl group at the C4 position is converted to a chlorosulfonate or phosphate leaving group by POCl₃, which is subsequently displaced by a chloride ion. A final hydrolysis step during aqueous work-up converts the intermediate iminium species at C3 into the desired carbaldehyde.[8][12]
The Advantage of Microwave Dielectric Heating
Conventional heating relies on thermal conduction, which is slow and can create temperature gradients within the reaction vessel. Microwave irradiation, however, offers a fundamentally different heating mechanism.[13]
-
Mechanism: It utilizes the ability of polar molecules (like DMF) and ionic species within the reaction mixture to align with a rapidly oscillating electric field.[1][6] This rapid reorientation generates heat volumetrically and uniformly throughout the sample.
-
Benefits: This leads to remarkable reaction rate accelerations, often reducing reaction times from hours to mere minutes.[2][14] The process is also highly energy-efficient as it heats only the reaction mixture, not the vessel.[1][2] This rapid and clean heating profile frequently results in higher product yields and reduced formation of by-products.[1][7]
Experimental Protocol
Critical Safety Precautions
Microwave-assisted synthesis involves high temperatures and pressures. Adherence to safety protocols is paramount.
-
Dedicated Equipment: Only use a laboratory microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens lack the necessary safety features for pressure and temperature control and must never be used.[15][16]
-
Reagent Handling: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a lab coat, and acid-resistant gloves.[17]
-
Pressure Monitoring: This reaction can generate HCl gas. Use a sealed microwave vessel rated for the expected pressures and ensure the reactor's pressure monitoring systems are active. Never exceed the vessel's pressure limit.
-
Exothermic Reactions: Be aware that exothermic reactions can accelerate rapidly under microwave irradiation.[15] When developing a new procedure, always start with a small scale to assess the reaction kinetics.[15]
-
Vessel Integrity: Before each use, inspect the microwave vessel and cap for any cracks, chips, or defects that could lead to failure under pressure.[18]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Hydroxy-1-methyl-2(1H)-quinolone | ≥98% | Standard Chemical Supplier |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Standard Chemical Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Chemical Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Chemical Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Chemical Supplier |
| Equipment | Specification | |
| Microwave Synthesis Reactor | e.g., CEM Discover, Biotage Initiator | |
| 10 mL Microwave Reaction Vial | With snap-on cap and stir bar | |
| Magnetic Stir Plate | ||
| Standard Glassware | Beakers, Erlenmeyer flasks, Buchner funnel | |
| Rotary Evaporator |
Step-by-Step Synthesis Procedure
-
Reagent Preparation (in a fume hood):
-
To a clean, dry 10 mL microwave reaction vial equipped with a magnetic stir bar, add anhydrous DMF (3.0 mL).
-
Cool the vial in an ice-water bath for 5-10 minutes.
-
Slowly, and with caution, add POCl₃ (1.1 mL, 1.82 g, 11.9 mmol) dropwise to the cold DMF while stirring. This step is exothermic.
-
Allow the mixture to stir in the ice bath for 10 minutes to pre-form the Vilsmeier reagent.
-
-
Reaction Setup:
-
To the vial containing the Vilsmeier reagent, add 4-hydroxy-1-methyl-2(1H)-quinolone (0.50 g, 2.85 mmol).
-
Securely seal the vial with the appropriate cap.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave reactor.
-
Set the following reaction parameters:
-
Temperature: 100 °C (use ramp-to-temperature setting)
-
Hold Time: 10 minutes
-
Power: 200 W (or dynamic power control to maintain temperature)
-
Stirring: High
-
Pre-stirring: 30 seconds
-
-
-
Work-up and Isolation:
-
After the irradiation is complete, allow the vial to cool to room temperature (<50 °C) before carefully opening it in the fume hood to vent any pressure.
-
In a separate beaker, prepare a mixture of crushed ice (approx. 50 g) and water (50 mL).
-
Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. A precipitate should form.
-
Continue stirring for 15-20 minutes as the ice melts.
-
Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid product thoroughly with cold water (3 x 20 mL).
-
Dry the product under vacuum to yield the crude this compound.
-
-
Purification (if necessary):
-
The crude product is often of high purity.
-
If further purification is required, recrystallization from ethanol or isopropanol is effective.
-
Characterization
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 10.4 (s, 1H, -CHO), 8.2-7.2 (m, 4H, Ar-H), 3.7 (s, 3H, -NCH₃).
-
Mass Spec (ESI+): Calculated for C₁₁H₈ClNO₂, [M+H]⁺ expected around 222.03.
Data, Optimization, and Workflow Visualization
The microwave-assisted protocol offers significant advantages over conventional methods.
| Parameter | Microwave-Assisted Method | Conventional Method |
| Reaction Time | 10 - 15 minutes | 4 - 8 hours |
| Temperature | 100 °C | 90 - 110 °C (Oil Bath) |
| Typical Yield | 85 - 95% | 60 - 75% |
| Work-up | Simple precipitation/filtration | Often requires extraction |
| Energy Usage | Low[2] | High |
Optimization Notes:
-
The reaction time and temperature can be optimized. Higher temperatures may shorten the time but could lead to byproduct formation.
-
The ratio of Vilsmeier reagent to substrate can be adjusted, though a 3-4 fold excess is typically optimal.
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of the target compound.
Conclusion
This application note details a highly efficient, rapid, and high-yielding microwave-assisted protocol for the synthesis of this compound. By replacing conventional heating with microwave irradiation, this method aligns with the principles of green chemistry, reducing energy consumption and reaction time.[6] The protocol is robust and can be readily adopted by researchers in medicinal chemistry and drug discovery to accelerate the synthesis of novel quinolone-based compounds.
References
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. SpringerLink. [Link]
-
Vilsmeier haack rxn. Slideshare. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
-
Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. [Link]
-
Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. [Link]
-
Microwave Safety. Kansas State University. [Link]
-
Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. [Link]
-
Technologies|Microwave Safety Policy. Microwave Chemical. [Link]
-
Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- And 2-methyl-4-hydroxyquinolines. ResearchGate. [Link]
-
Synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Semantic Scholar. [Link]
-
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. [Link]
-
Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole-4-Carbaldehydes. Degres Journal. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]
-
Microwave assisted synthesis of 2-chloro-quinoline-3-carboxaldehydes. ResearchGate. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. [Link]
-
Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors. PubMed. [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. [Link]
-
Microwave Assisted Synthesis Of Substituted 1,2,3,4-Tetrahydro-2-Pyrimidinones And 1,2,3,4- Tetrahydro-2-Pyrimidinethiones From Quinoline Chalcones. ResearchGate. [Link]
-
Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. MDPI. [Link]
Sources
- 1. ijrpas.com [ijrpas.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. mdpi.com [mdpi.com]
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- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 13. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 14. degres.eu [degres.eu]
- 15. Safety Considerations for Microwave Synthesis [cem.com]
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- 18. Microwave Safety [k-state.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Welcome to the technical support center for the synthesis of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis. We will delve into common challenges, provide evidence-based solutions, and explain the fundamental chemistry behind each recommendation.
The synthesis of functionalized quinolines, such as the target molecule, is a cornerstone of medicinal chemistry due to their wide range of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The Vilsmeier-Haack reaction is a powerful and frequently employed method for constructing the 2-chloro-3-formylquinoline scaffold from readily available acetanilides.[2][4][5] This guide focuses on optimizing this key reaction and subsequent modification steps to improve the yield and purity of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.
Issue 1: Consistently Low Yield of the Desired Product
Question: My synthesis of this compound is resulting in a yield significantly lower than reported in the literature. What are the potential causes and how can I improve it?
Answer: Low yield is a common frustration that can stem from several factors, primarily related to the Vilsmeier-Haack cyclization step. Let's break down the likely culprits:
-
Cause A: Inactive Vilsmeier Reagent. The Vilsmeier reagent (a chloroiminium salt) is formed from N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃).[6][7] This reagent is moisture-sensitive and can decompose if not prepared and handled under strictly anhydrous conditions. DMF itself can decompose into dimethylamine, which will consume the Vilsmeier reagent.[8]
-
Solution:
-
Reagent Quality: Use freshly opened or distilled, anhydrous DMF. A quick check for DMF quality is to smell it; a fishy odor indicates the presence of dimethylamine, and the solvent should be replaced.[8] Ensure your POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture.
-
Reaction Conditions: Prepare the Vilsmeier reagent in situ under an inert atmosphere (e.g., Argon or Nitrogen). The addition of POCl₃ to DMF is exothermic and should be performed slowly at low temperatures (0-5 °C) to prevent degradation of the reagent.[4] A precipitate may form during this step; this is normal, but mechanical stirring is crucial to maintain a homogenous mixture.[9]
-
-
-
Cause B: Suboptimal Reaction Temperature and Time. The Vilsmeier-Haack reaction requires heating to drive the cyclization of the intermediate.[4] However, excessive temperatures or prolonged reaction times can lead to the degradation of the product and the formation of tar-like byproducts. The optimal temperature is often substrate-dependent.[1]
-
Solution:
-
Temperature Optimization: After the addition of your N-methylacetanilide precursor, gradually raise the temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Start with the literature-reported temperature (often 60-90 °C) and adjust as needed.[4][5]
-
Time Monitoring: Create a time-course analysis. Take aliquots from the reaction mixture every hour to determine the point at which the starting material is consumed and the product concentration is maximized, before significant byproduct formation occurs.
-
-
-
Cause C: Inefficient Work-up Procedure. The product is quenched by pouring the reaction mixture into crushed ice and then neutralized.[1] Improper pH control or excessive heat generation during neutralization can hydrolyze or degrade the aldehyde product.
-
Solution:
-
Controlled Quenching: Always pour the reaction mixture slowly into a vigorously stirred slurry of crushed ice. This dissipates the heat from the exothermic hydrolysis of excess POCl₃.
-
Careful Neutralization: Neutralize the acidic solution slowly with a cold, dilute base (e.g., sodium carbonate or sodium hydroxide solution) while keeping the temperature of the mixture below 10 °C. Monitor the pH carefully to avoid overly basic conditions.
-
-
Issue 2: Significant Formation of Chlorinated Byproducts
Question: I am observing the formation of what appears to be a di-chlorinated quinoline or other chlorinated aromatic byproducts in my final product mixture. What causes this and how can it be minimized?
Answer: The formation of chlorinated byproducts is a known side reaction in the Vilsmeier-Haack synthesis, especially when using POCl₃.[10] The Vilsmeier reagent itself is a chloroiminium salt and can act as an electrophilic chlorinating agent on electron-rich aromatic rings.
-
Cause A: High Reaction Temperature. Higher temperatures increase the rate of all reactions, including the undesired chlorination side reaction.[10]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable rate of formation of the desired product. This "sweet spot" can be found through systematic temperature optimization studies as described in the previous section.
-
-
Cause B: Reagent Stoichiometry. An excessive amount of the Vilsmeier reagent can increase the likelihood of side reactions, including multiple formylations or chlorinations.[10]
-
Solution: Carefully control the stoichiometry. While a slight excess of the Vilsmeier reagent is often necessary to drive the reaction to completion, using a large excess should be avoided. See the table below for a general guide on the effect of reagent ratios.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism for the formation of the 2-chloro-3-formylquinoline core via the Vilsmeier-Haack reaction?
-
A1: The reaction proceeds through a well-established mechanism. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent. The substituted acetanilide then acts as a nucleophile, attacking the Vilsmeier reagent. This is followed by an intramolecular electrophilic aromatic substitution (cyclization) to form a dihydroquinoline intermediate. Subsequent elimination and hydrolysis during work-up yield the 2-chloro-3-formylquinoline product.[11]
-
-
Q2: My precursor is 4-hydroxy-1-methylquinolin-2-one. How do I convert this to the 4-chloro product?
-
A2: While the Vilsmeier-Haack reaction on an acetanilide is a common route to the chloro-aldehyde product directly, if you are starting from a 4-hydroxyquinolin-2-one derivative, you would need to perform a separate chlorination step followed by formylation, or a reaction that achieves both. Treating the 4-hydroxyquinolin-2-one with a strong chlorinating agent like neat POCl₃ at reflux is a standard method to convert the 4-hydroxy group to a 4-chloro group. The subsequent formylation at the 3-position would then need to be carried out. However, the most direct route involves the Vilsmeier-Haack cyclization of the corresponding N-methylacetanilide.
-
-
Q3: How is the final 2-oxo functionality introduced?
-
A3: The Vilsmeier-Haack reaction on an acetanilide typically yields a 2-chloroquinoline.[2] To obtain the 2-oxo-1,2-dihydroquinoline structure, the 2-chloro group must be hydrolyzed. This is often achieved by heating the 2-chloroquinoline derivative in an acidic medium, such as acetic acid, sometimes with a salt like sodium acetate.[11][12]
-
-
Q4: What are the critical safety precautions when performing this synthesis?
-
A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction quench must be performed carefully and slowly to control the exothermic reaction.
-
Data Presentation
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution
| POCl₃ : Substrate Ratio | Expected Yield of Mono-formylated Product | Expected Yield of Di-formylated/Chlorinated Byproducts |
| 1.5 : 1 | Moderate to Good | Low |
| 3.0 : 1 | Good to High | Moderate |
| 5.0 : 1 | High | High |
| Note: Optimal ratios are substrate-dependent and require empirical validation. Data is illustrative based on general principles of the Vilsmeier-Haack reaction.[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This is a representative protocol based on established procedures for similar quinoline syntheses and should be adapted and optimized for your specific setup.[4][11]
Step 1: Preparation of the Vilsmeier Reagent
-
In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The formation of a white solid is expected.
Step 2: Vilsmeier-Haack Cyclization
-
To the freshly prepared Vilsmeier reagent, add the N-methylacetanilide precursor (1 equivalent) portion-wise, maintaining the low temperature.
-
Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C.
-
Maintain the temperature and stir the reaction for 2-6 hours. Monitor the reaction progress by TLC.
Step 3: Hydrolysis and Product Isolation
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice slurry.
-
Neutralize the mixture to a pH of 7-8 by the slow addition of a cold, saturated sodium carbonate solution.
-
The crude 2,4-dichloro-1-methylquinoline-3-carbaldehyde will precipitate. Filter the solid, wash it thoroughly with cold water, and dry it under vacuum.
Step 4: Selective Hydrolysis to the 2-Oxo Product
-
Suspend the crude dichloro product in a mixture of glacial acetic acid and water.
-
Heat the mixture to reflux for 2-4 hours, monitoring the conversion by TLC.
-
Cool the reaction mixture. The desired this compound will precipitate.
-
Filter the solid product, wash with water, and then a small amount of cold ethanol.
-
Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified product.
Visualization
Diagram 1: General Workflow for Synthesis
Caption: Synthetic workflow from starting materials to the final product.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Sources
- 1. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
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- 5. ijsr.net [ijsr.net]
- 6. One moment, please... [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vilsmeier-Haack Formylation of N-methyl-2-quinolone
Welcome to the technical support center for the Vilsmeier-Haack formylation of N-methyl-2-quinolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side products and other common issues encountered during this electrophilic substitution reaction. Our goal is to equip you with the expertise to not only identify but also to mitigate the formation of unwanted byproducts, ensuring a higher yield and purity of your target compound, N-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Introduction: The Target Transformation
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] In the context of N-methyl-2-quinolone, the reaction aims to introduce a formyl group at the C3 position, a key intermediate in the synthesis of various biologically active molecules. The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] This electrophile then attacks the electron-rich quinolone ring system.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, with a focus on the identification and mitigation of side products.
Q1: My reaction has produced a significant amount of a chlorinated side product instead of the desired formylated N-methyl-2-quinolone. What is this compound and how can I prevent its formation?
A1: Identification and Mechanism of the Chloroformylated Side Product
The most commonly observed and significant side product in the Vilsmeier-Haack formylation of N-methyl-2-quinolone is the formation of a chloro-formylated quinoline derivative. This occurs due to the reactivity of the lactam oxygen in the 2-quinolone ring system.
The likely identity of this side product is 2-chloro-1-methylquinoline-3-carbaldehyde , which is formed from the intermediate 2-chloro-3-formyl-1-methylquinolinium salt.
Mechanism of Formation:
-
O-Activation: The Vilsmeier reagent, being a potent electrophile, can be attacked by the carbonyl oxygen of the N-methyl-2-quinolone.
-
Chloride Incorporation: This initial O-attack leads to the formation of an intermediate where the oxygen is activated. Subsequent rearrangement and incorporation of a chloride ion at the C2 position results in the formation of a 2-chloro-1-methylquinolinium species.
-
Formylation: This chlorinated intermediate is still an electron-rich aromatic system and can then undergo the desired electrophilic formylation at the C3 position.
-
Hydrolysis: Upon aqueous workup, the iminium salt intermediate is hydrolyzed to the aldehyde, yielding the 2-chloro-3-formyl-1-methylquinoline side product.
Caption: Mechanism of 2-chloro-3-formyl-1-methylquinoline formation.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale |
| Control Reaction Temperature | Lowering the reaction temperature (e.g., maintaining at 0-5 °C during reagent addition and allowing a slow rise to room temperature) can disfavor the O-activation pathway, which often requires higher activation energy. |
| Optimize Reagent Stoichiometry | Using a minimal excess of the Vilsmeier reagent can help to reduce the incidence of this side reaction. A 1.5 to 2-fold excess is a good starting point for optimization. |
| Monitor Reaction Progress | Closely monitor the reaction using Thin Layer Chromatography (TLC). Over-running the reaction can lead to an increase in the formation of the chlorinated side product. |
| Purification | If the side product is formed, it can often be separated from the desired product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane. |
Q2: I am observing a second formylated product in my reaction mixture. What could this be and how can I avoid it?
A2: Di-formylation as a Potential Side Reaction
While less common than chloroformylation, the formation of a di-formylated product is possible, especially under forcing conditions. The most likely positions for a second formylation are the electron-rich positions on the carbocyclic (benzene) ring of the quinolone nucleus.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale |
| Strict Stoichiometric Control | The most effective way to prevent di-formylation is to use a controlled amount of the Vilsmeier reagent. Avoid using a large excess. |
| Milder Reaction Conditions | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This increases the selectivity for the more reactive C3 position. |
| Shorter Reaction Times | As with chloroformylation, extended reaction times can lead to the formation of di-formylated products. Monitor the reaction by TLC and quench it once the starting material is consumed. |
Q3: My reaction yield is very low, or the reaction did not proceed to completion. What are the likely causes?
A3: Troubleshooting Low Yields
Low or no yield in a Vilsmeier-Haack reaction is a common issue that can often be traced back to reagent quality and reaction setup.
Caption: Workflow for troubleshooting low reaction yields.
Key Considerations for Improving Yield:
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure that your DMF is anhydrous and that your POCl₃ is fresh and has been stored under inert conditions.
-
Reagent Quality: Old DMF can contain dimethylamine, which will react with the Vilsmeier reagent and reduce its efficacy.
-
Order of Addition: Always add the POCl₃ to the DMF at a low temperature (0-5 °C) to pre-form the Vilsmeier reagent before adding the N-methyl-2-quinolone substrate.
-
Complete Hydrolysis: The iminium salt intermediate formed after formylation must be completely hydrolyzed to the aldehyde during the aqueous workup. Ensure thorough mixing and sufficient time for this step.
Experimental Protocol: Minimizing Side Product Formation
This protocol provides a detailed, step-by-step methodology for the Vilsmeier-Haack formylation of N-methyl-2-quinolone, with an emphasis on conditions that minimize the formation of the chloroformylated side product.
Materials:
-
N-methyl-2-quinolone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), fresh
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Add POCl₃ (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve N-methyl-2-quinolone (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Hydrolysis:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C.
-
Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Allow the mixture to stir until all the ice has melted and the hydrolysis of the iminium intermediate is complete (this may take 30-60 minutes).
-
-
Neutralization and Extraction:
-
Carefully neutralize the acidic aqueous mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane to separate the desired product from any side products.
-
References
- M. K. D. M. J. S. P. G. V. R. K. Ali, "Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities," Indian Journal of Chemistry - Section B, vol. 42B, pp. 2898-2902, 2003.
-
NROChemistry, "Vilsmeier-Haack Reaction." [Online]. Available: [Link]
-
Organic Chemistry Portal, "Vilsmeier-Haack Reaction." [Online]. Available: [Link]
-
Chemistry Steps, "Vilsmeier-Haack Reaction." [Online]. Available: [Link]
- S. S. P. a. D. B. GAIKWAD, "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION," International Journal of Pharmaceutical Sciences and Research, vol. 4, no. 12, pp. 4565-4577, 2013.
- T. R. Makhanyab, P. Pitchai, R. M. Gengan & P. S. Mohan, "Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline," Indian Journal of Chemistry, vol. 55B, pp. 517-521, 2016.
-
M. A. M. Abdel-Hamed, "Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities," ResearchGate, 2025. [Online]. Available: [Link]
- H. M. G. Al-Hazimi, "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs," RSC Advances, vol. 8, no. 12, pp. 6486-6514, 2018.
- A. S. T. e. al., "Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations," International Journal of Chemical Studies, vol. 9, no. 6, pp. 24-28, 2021.
-
Wikipedia, "Vilsmeier–Haack reaction." [Online]. Available: [Link]
-
ResearchGate, "Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?," 2019. [Online]. Available: [Link]
- K. M. S. a. P. Shanmugam, "Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines," Journal of Chemical Sciences, vol. 124, no. 5, pp. 1071-1076, 2012.
- A. S. T. e. al., "A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent," International Journal of Chemical Studies, vol. 2, no. 6, pp. 42-45, 2015.
-
ResearchGate, "Ring closure by Vilsmeier–Haack formylation reaction.," 2017. [Online]. Available: [Link]
- A. K. e. al., "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent," RSC Advances, vol. 13, no. 38, pp. 26867-26892, 2023.
Sources
Technical Support Center: Purification of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS No: 96600-76-9).[1] This molecule is a valuable synthetic intermediate in medicinal chemistry and drug development, often utilized in the construction of more complex bioactive scaffolds.[2][3] Achieving high purity is paramount, as residual impurities from synthesis, such as unreacted starting materials or side-products, can compromise the yield, selectivity, and biological activity in subsequent applications.
This guide is structured to provide direct, actionable solutions to common challenges encountered during the purification of this specific quinolone derivative. It combines troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My crude product appears as a persistent, off-white or yellowish oil after solvent evaporation, and it refuses to solidify. What's causing this and how can I fix it?
Answer: This is a common issue often caused by two main factors: residual solvent trapped within the product or the presence of impurities that are disrupting the crystal lattice formation.
-
Causality: The synthesis of quinoline derivatives can sometimes produce tarry by-products or isomeric impurities that act as crystallization inhibitors.[4] Furthermore, high-boiling point solvents used in the reaction or workup (like DMF, which is common in Vilsmeier-Haack reactions used for similar structures) can be difficult to remove completely under standard rotary evaporation.[5][6]
-
Immediate Action Plan:
-
High-Vacuum Drying: Ensure your product is dried under a high vacuum (not just a standard rotary evaporator) for several hours, possibly with gentle heating (e.g., 30-40°C), to remove any stubborn solvent residues.
-
Trituration: This is a highly effective technique to both induce crystallization and remove soluble impurities.
-
Add a small amount of a non-polar solvent in which your target compound is poorly soluble (e.g., hexanes, diethyl ether, or a mixture of both).
-
Using a spatula or glass rod, scratch and stir the oily product vigorously. This mechanical agitation breaks up the oil and provides nucleation sites for crystallization.
-
The impurities may dissolve in the non-polar solvent, which can then be decanted. Repeat this process 2-3 times. The result should be a free-flowing solid.
-
-
Question 2: My TLC analysis shows a major product spot, but there's a persistent impurity spot very close to it (similar Rf value). How can I improve my chromatographic separation?
Answer: A small difference in Rf values indicates that the polarities of your product and the impurity are very similar, making separation challenging. The key is to optimize the selectivity of your chromatography system.
-
Causality: The impurity could be a structurally related analogue, for example, a compound where the chloro-group has been hydrolyzed to a hydroxyl group, or a demethylated version. These subtle structural changes may not lead to a large polarity difference.
-
Optimization Strategy:
-
Adjust Eluent Polarity: If you are using a standard Hexane/Ethyl Acetate system, systematically decrease the polarity. Run several TLCs with slightly different solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc). The goal is to find a ratio where both spots have a low Rf (ideally between 0.2-0.4 for the product), as this often maximizes the separation between them.[7]
-
Change Solvent System: The interaction between solutes, silica gel, and the mobile phase is complex. Sometimes, changing the nature of the solvents can dramatically alter selectivity. Try a different solvent system altogether. For instance, if Hexane/EtOAc fails, consider a system based on Dichloromethane/Methanol or Toluene/Acetone.
-
Consider a Different Stationary Phase: While silica gel is the most common choice, for very difficult separations, alumina (basic or neutral) could offer different selectivity and resolve the compounds.[8]
-
Question 3: After column chromatography, my overall yield is disappointingly low (<50%). What are the most likely causes of product loss?
Answer: Significant product loss during chromatography can usually be traced to a few key areas: improper column setup, irreversible adsorption onto the stationary phase, or product decomposition.
-
Troubleshooting Workflow:
-
Check Aqueous Layers: Before concentrating your organic extracts for chromatography, always run a TLC of the final aqueous layer from your workup. If product is detected, perform additional extractions.
-
Irreversible Adsorption: Aldehydes can sometimes interact strongly with the acidic sites on silica gel.[9] This can cause streaking on the column and incomplete elution. You can mitigate this by deactivating the silica gel: add 1% triethylamine (Et₃N) to your eluent system. This neutralizes the acidic sites and usually improves the recovery of sensitive compounds.
-
Column Loading: If you "wet-load" the column by dissolving your crude product in a strong solvent (like dichloromethane) and injecting it, you may be causing the separation band to broaden significantly, leading to poor separation and the need to combine mixed fractions, thus reducing yield. Consider "dry-loading": adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of your prepared column.
-
Elution Volume: Be sure to flush the column with a significantly more polar solvent mixture (e.g., 100% Ethyl Acetate or 5% Methanol in DCM) after you have collected your main product. This "column flush" will elute any strongly adsorbed material. Analyze this fraction by TLC; you may find a surprising amount of your product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward purification method if my crude product is already >90% pure by ¹H NMR?
A1: For material that is already substantially pure, recrystallization is the ideal method. It is less labor-intensive than chromatography and can yield a product of very high purity. The key is finding a suitable solvent or solvent system in which the compound has high solubility when hot and low solubility when cold. See Protocol 1 for a detailed methodology.
Q2: The aldehyde group in my compound seems sensitive. How can I prevent its oxidation to a carboxylic acid during workup and purification?
A2: Aldehyde stability is a valid concern.[9] To prevent oxidation:
-
Avoid Unnecessary Exposure to Air: Keep reaction and workup flasks stoppered when possible.
-
Use Mild Conditions: Avoid strong oxidizing agents and unnecessarily high temperatures.
-
Workup Wash: If you suspect acidic impurities (like the corresponding carboxylic acid), a gentle wash of the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution during the workup can selectively remove them.[9][10]
-
Storage: Store the final, purified product under an inert atmosphere (nitrogen or argon), protected from light, and in a freezer to minimize degradation over time.
Q3: What analytical methods are essential to confirm the purity and identity of the final product?
A3: A combination of techniques is necessary for full characterization:
-
¹H NMR and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate mass of the molecule and is an excellent tool for assessing purity (e.g., >95% by UV trace).[11][12]
-
Melting Point: A sharp melting point range is a good indicator of high purity. Compare your experimental value to any literature values.
-
TLC: An indispensable, quick check for purity. A pure compound should ideally show a single spot in multiple solvent systems.
Visualization & Workflows
A logical approach is critical for efficient purification. The following diagrams outline a general workflow and a troubleshooting process.
Caption: General purification decision workflow.
Caption: Troubleshooting logic for low yield in chromatography.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is ideal for purifying batches of the title compound that are already of moderate-to-high purity.
1. Solvent Screening (Small Scale):
- Place ~20 mg of crude material into a small test tube.
- Add a solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is not suitable on its own.
- If it is poorly soluble, heat the mixture gently in a water bath. If the solid dissolves when hot, it is a good candidate solvent.
- Remove from heat and allow to cool to room temperature, then place in an ice bath. Observe for crystal formation.
- Insight: For this compound, an ethanol/water or isopropanol/water mixed solvent system is often effective.
2. Bulk Recrystallization (Scale-up):
- Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask.
- Add the primary solvent (e.g., ethanol) in small portions while heating the mixture on a hotplate with stirring, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
- To the hot, clear solution, add the anti-solvent (e.g., deionized water) dropwise until the solution just begins to turn cloudy (this is the saturation point).
- Add a few more drops of the primary solvent (ethanol) until the solution becomes clear again.
- Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
- Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the collected crystals with a small amount of ice-cold solvent (the same ethanol/water ratio used for crystallization).
- Dry the crystals under high vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This is the method of choice for separating the target compound from impurities of different polarities.[7][13]
1. Eluent Selection:
- Using TLC, find a solvent system that gives the target compound an Rf value of approximately 0.25-0.35. A good starting point is a 7:3 mixture of Hexanes:Ethyl Acetate.
2. Column Packing:
- Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude product weight).
- Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.
- Prepare a slurry of silica gel in the chosen eluent.
- Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or cracks are present.
- Add another layer of sand on top of the packed silica gel.
3. Sample Loading:
- Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).
- Add a small amount of silica gel (~2-3 times the weight of your crude product) to this solution.
- Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your product adsorbed onto the silica.
- Carefully add this powder to the top of your packed column.
4. Elution and Fraction Collection:
- Carefully add the eluent to the column.
- Using gentle air pressure, push the solvent through the column, collecting the eluate in a series of numbered test tubes or flasks (these are your fractions).
- Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
- Combine the fractions that contain only the pure product.
5. Product Isolation:
- Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Summary Tables
Table 1: Recommended Solvent Systems for Chromatography
| Solvent System | Typical Ratio (v/v) | Application Notes |
| Hexanes / Ethyl Acetate | 9:1 to 6:4 | Excellent starting point for general purpose separation. Adjust ratio to achieve Rf of ~0.3. |
| Dichloromethane / Methanol | 99:1 to 95:5 | Useful for more polar impurities. Methanol percentage should be increased cautiously. |
| Toluene / Acetone | 9:1 to 7:3 | Offers different selectivity compared to ester-based systems; can sometimes resolve close spots. |
Table 2: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Notes |
| Ethanol | 78 | Good solubility when hot, often requires an anti-solvent like water to induce crystallization. |
| Isopropanol | 82 | Similar properties to ethanol, can be a good alternative. |
| Ethyl Acetate | 77 | May be too good a solvent at room temperature, but could be used in a mixed system with hexanes. |
| Acetonitrile | 82 | Another option for polar compounds; check solubility on a small scale first. |
References
-
International Journal of FMCG Research. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Bartow, E., & McCollum, E. V. (n.d.). Syntheses of derivatives of quinoline. SciSpace. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Reddit. (2015). Purifying aldehydes?. r/chemistry. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed. [Link]
-
Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. [Link]
-
MDPI. (n.d.). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. [Link]
-
PubChem. (n.d.). 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. [Link]
-
Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. [Link]
-
Semantic Scholar. (n.d.). Synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. [Link]
-
Lisa Nichols. (2022). Column Chromatography. YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]
-
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
National Institutes of Health. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]
-
PubMed. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2009). 2-Chloroquinoline-3-carbaldehyde. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. scispace.com [scispace.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. columbia.edu [columbia.edu]
- 9. reddit.com [reddit.com]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Recrystallization of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Welcome to the technical support center for the purification of "4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde" (CAS 96600-76-9). This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical advice on the recrystallization of this compound. Here, we address common challenges and provide troubleshooting strategies rooted in chemical principles to ensure you achieve the desired purity for your downstream applications.
I. Compound Profile and Purification Strategy
Chemical Structure:
This compound is a functionalized quinolone derivative. Its purification is critical, as impurities can interfere with subsequent synthetic steps or biological assays. Recrystallization is the preferred method for purifying this solid, offering an efficient way to remove by-products from its synthesis, which often involves the Vilsmeier-Haack reaction.[1]
The key to successful recrystallization lies in the selection of an appropriate solvent. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For compounds in the 2-chloro-3-formylquinoline family, ethyl acetate has been reported as an effective recrystallization solvent.[2][3][4][5] Should recrystallization prove insufficient for achieving high purity, column chromatography is a reliable secondary method.[1][6]
II. Troubleshooting and FAQs
This section addresses specific issues you may encounter during the recrystallization of this compound in a question-and-answer format.
Q1: My compound will not fully dissolve in the hot recrystallization solvent, even after adding a large volume. What should I do?
A1: This issue typically points to one of two possibilities: the presence of insoluble impurities or the choice of a poor solvent.
-
Insoluble Impurities: If the bulk of your compound dissolves but a small amount of solid remains, you are likely dealing with insoluble impurities. In this scenario, you should perform a hot filtration. Dissolve the crude product in a sufficient amount of hot solvent and then quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material. You can then allow the hot, clear filtrate to cool and crystallize.
-
Poor Solvent Choice: If a significant portion of your compound remains undissolved, the solvent you have chosen is likely not suitable. You will need to select a more appropriate solvent. A systematic approach to solvent screening is recommended.
Recommended Action: Begin by testing the solubility of a small amount of your crude product in various common laboratory solvents at room and elevated temperatures. Based on literature for similar compounds, a good starting point for solvent selection is provided in the table below.
Table 1: Recommended Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Polarity Index | Rationale |
|---|---|---|---|
| Ethyl Acetate | 77.1 | 4.4 | Frequently cited for recrystallizing related 2-chloro-3-formylquinolines.[2][3][4][5] |
| Acetonitrile | 81.6 | 5.8 | Another potential solvent mentioned for similar compound classes.[2] |
| Ethanol | 78.4 | 4.3 | A common and effective solvent for many organic compounds. |
| Toluene | 110.6 | 2.4 | A non-polar option that can be effective for less polar compounds. |
| Acetone | 56.0 | 5.1 | A versatile solvent, often used in mixed-solvent systems. |
Q2: After dissolving my compound in hot solvent and letting it cool, no crystals have formed. What is the problem?
A2: The failure of crystals to form upon cooling is a common issue, often due to either using too much solvent or the formation of a supersaturated solution.
-
Excess Solvent: If too much hot solvent was used to dissolve the compound, the solution may not be saturated enough for crystals to form upon cooling. To remedy this, you can gently heat the solution to evaporate some of the solvent. Continue to evaporate the solvent until you observe slight turbidity (cloudiness) at the boiling point, then add a small amount of fresh hot solvent to redissolve the solid and allow it to cool again.
-
Supersaturation: Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. In such cases, crystallization needs to be induced. You can try one of the following techniques:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure, crystalline compound, add a tiny "seed" crystal to the cooled solution. This will provide a template for other molecules to crystallize upon.
-
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too rapidly.
Recommended Action:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent to ensure the compound remains in solution.
-
Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by loosely wrapping the flask in glass wool to insulate it.
-
If slow cooling does not resolve the issue, consider using a lower-boiling point solvent or a mixed-solvent system.
Q4: The purity of my compound did not improve after recrystallization. What are my next steps?
A4: If a single recrystallization does not sufficiently purify your compound, you may need to consider a second recrystallization or an alternative purification technique.
-
Second Recrystallization: Repeating the recrystallization process can sometimes remove more impurities. Ensure you are using the optimal solvent and technique.
-
Column Chromatography: For challenging purifications, column chromatography is a highly effective alternative. Based on literature for related compounds, a solvent system of ethyl acetate/hexane or petroleum ether/ethyl acetate is a good starting point for silica gel chromatography.[1][6] You can determine the optimal ratio by running a few test TLC plates with different solvent mixtures.
III. Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Begin with ethyl acetate as the primary choice, based on literature for analogous compounds.[2][3][4][5]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and bring the mixture to a gentle boil on a hot plate, with stirring. Continue to add small portions of hot ethyl acetate until the compound just completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration as described in Q1.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Troubleshooting Flowchart
For a visual guide to troubleshooting common recrystallization issues, refer to the following flowchart:
Caption: A flowchart for troubleshooting common recrystallization problems.
IV. Understanding Potential Impurities
The target compound is often synthesized via a Vilsmeier-Haack reaction.[1] Potential impurities may include:
-
Unreacted Starting Materials: Such as the corresponding N-methylacetanilide derivative.
-
Side-Products: Formation of formamidines from strongly deactivated acetanilides.[1]
-
Tarry By-products: Resulting from high reaction temperatures or prolonged reaction times.[1]
A successful recrystallization will separate the desired product from these impurities.
V. References
-
SciSpace. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]
-
ResearchGate. (2023). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2014). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Retrieved from [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]
-
DUT Open Scholar. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]
-
Indian Academy of Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. chemijournal.com [chemijournal.com]
- 6. ias.ac.in [ias.ac.in]
Technical Support Center: Overcoming Poor Reactivity of the Chloro Group in Quinolones
From the desk of the Senior Application Scientist
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the functionalization of chloroquinolones. The chloro group, particularly at the C4 and C7 positions, is a common synthetic handle in quinolone chemistry, pivotal in the development of therapeutics like Chloroquine. However, its poor reactivity under standard nucleophilic aromatic substitution (SNAr) conditions is a frequent and frustrating experimental hurdle.
This document moves beyond simple protocols to explain the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively. We will explore the causality behind experimental choices, from reaction setup to advanced catalytic systems, ensuring every protocol is a self-validating system grounded in authoritative literature.
Frequently Asked Questions (FAQs)
FAQ 1: Why is the C4-Chloro group on my quinolone so unreactive towards nucleophilic substitution?
Answer:
The core of the issue lies in the electronic nature of the quinolone ring and the mechanism of Nucleophilic Aromatic Substitution (SNAr). Aromatic rings are inherently electron-rich and thus resistant to attack by nucleophiles (which are also electron-rich).[1] For an SNAr reaction to proceed efficiently, the aromatic ring must be rendered "electron-poor" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho or para to the leaving group (the chloro atom).[2]
These EWGs serve a critical function: they stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the carbon atom bearing the leaving group.[1][2]
The quinolone core contains a nitrogen atom and a carbonyl group, which do exert an electron-withdrawing effect. However, this inherent activation is often insufficient to overcome the high energy barrier for the formation of the Meisenheimer complex, leading to sluggish or failed reactions. The reactivity is further influenced by the specific substitution pattern on the rest of the quinolone scaffold.
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophile attacks the carbon atom attached to the chlorine, breaking the aromaticity of the ring and forming the resonance-stabilized Meisenheimer complex.[1]
-
Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the final product.[2]
If the intermediate is not sufficiently stabilized, the initial addition step is energetically unfavorable and the reaction will not proceed at a practical rate.
FAQ 2: My standard SNAr reaction with an amine is giving low yield or failing. What are the first troubleshooting steps?
Answer:
When a standard SNAr reaction is underperforming, systematically evaluating the core reaction parameters is the first logical step. The goal is to shift the reaction equilibrium and increase the rate of the slow addition step. Here is a workflow to guide your troubleshooting process.
In-Depth Parameter Analysis:
-
Temperature: The activation energy for SNAr on unactivated rings is high. Driving the reaction with thermal energy is often the simplest solution. Reactions can require heating for extended periods (12-48 hours).
-
Solvent: Polar aprotic solvents (DMF, DMSO, NMP) are standard. Their high dielectric constant helps stabilize the charged Meisenheimer complex, lowering the activation energy.
-
Base: When using a neutral nucleophile like an amine or alcohol, the reaction generates acid (HCl). This can protonate your starting nucleophile, rendering it inactive. A non-nucleophilic base is required to scavenge this acid. For alcohol nucleophiles, a stronger base like sodium hydride (NaH) is often used to deprotonate the alcohol first, creating a much more potent alkoxide nucleophile.
-
Nucleophile Concentration: Using an excess of the nucleophile (2-5 equivalents) can help drive the reaction forward according to Le Châtelier's principle.
FAQ 3: How can I use catalysis to activate the C-Cl bond?
Answer:
When thermal SNAr conditions fail, transition-metal catalysis is the state-of-the-art solution. Catalytic cycles provide an alternative reaction pathway with a much lower activation energy than the direct SNAr mechanism. Palladium, Copper, and Nickel-based systems are the most common for forming C-N, C-O, and C-C bonds with aryl chlorides.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and is highly relevant for modifying quinolone scaffolds.[3]
Mechanism Overview: Pd-Catalyzed Amination The reaction does not proceed via an SNAr mechanism. Instead, it follows a catalytic cycle involving the palladium catalyst.
Comparative Data for Catalytic Systems
Choosing the right combination of catalyst, ligand, and base is critical for success and often requires screening. Aryl chlorides are notoriously more challenging substrates than bromides or iodides.
| System | Typical Catalyst | Typical Ligand | Base | Solvent | Temp (°C) | Key Considerations |
| Palladium | Pd₂(dba)₃, Pd(OAc)₂ | Buchwald or Hartwig phosphine ligands (e.g., XPhos, SPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-120 | Highly effective but can be expensive and air-sensitive. Ligand choice is crucial for activating the C-Cl bond. |
| Copper | CuI, Cu(acac)₂ | Phenanthroline, neocuproine | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100-160 | The classic Ullmann condensation. More economical than palladium but often requires higher temperatures and stronger coordinating solvents. |
| Nickel | NiCl₂(dppp), Ni(COD)₂ | Phosphine ligands (e.g., dppf) | K₃PO₄ | Toluene, NMP | 80-130 | A cost-effective alternative to palladium, showing excellent reactivity for challenging C-Cl bond activation. |
FAQ 4: I'm attempting to synthesize Chloroquine from 4,7-dichloroquinoline and the reaction is inefficient. Can you provide a reliable protocol?
Answer:
Certainly. The synthesis of Chloroquine by reacting 4,7-dichloroquinoline with N¹,N¹-diethylpentane-1,4-diamine is a classic example of a challenging SNAr reaction where the C4-Cl is selectively substituted over the C7-Cl. This selectivity arises from the greater electron deficiency at the C4 position due to its proximity to the ring nitrogen. While older preparations required harsh conditions, modern methods have improved efficiency. A recent patent describes a method using phenol and an alkylamine as catalysts to improve reaction efficiency.[4] Another approach utilizes Co₃O₄ nanoparticles as a heterogeneous catalyst.[5][6]
Below is a representative, detailed protocol adapted from established synthetic principles for this reaction.
Experimental Protocol: Synthesis of Chloroquine
Objective: To selectively substitute the C4-chloro group of 4,7-dichloroquinoline via nucleophilic aromatic substitution.
Materials:
-
4,7-dichloroquinoline
-
N¹,N¹-diethylpentane-1,4-diamine (also known as Novoldiamine)
-
Phenol (Catalyst)
-
Triethylamine (Base/Catalyst)
-
High-boiling point solvent (e.g., Diphenyl ether or a high-boiling alcohol)
-
Ethanol
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4,7-dichloroquinoline (1.0 eq), N¹,N¹-diethylpentane-1,4-diamine (2.5 eq), and phenol (0.2 eq).
-
Scientist's Note: Using a significant excess of the diamine nucleophile drives the reaction to completion. Phenol acts as a proton transfer catalyst, facilitating the reaction.[4]
-
-
Solvent Addition: Add a high-boiling point solvent (e.g., diphenyl ether) to the flask to ensure the mixture remains liquid and can be heated to the required temperature (typically 120-140 °C).
-
Heating: Heat the reaction mixture under a nitrogen atmosphere to 130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4,7-dichloroquinoline starting material is consumed (typically 8-12 hours).
-
Workup - Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully add ethanol to the solidified mixture to dissolve the product.[5][6]
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic solution sequentially with a 10% aqueous sodium hydroxide solution (to remove phenol) and then with deionized water.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Chloroquine base as an oil or solid.
-
Purification (Optional): The crude product can be further purified by column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain high-purity Chloroquine. For pharmaceutical use, it is often converted to its phosphate salt.[4]
Self-Validation: The success of the protocol is validated by characterization (NMR, MS) confirming the selective displacement of the C4-chloro group. The disappearance of the 4,7-dichloroquinoline spot and the appearance of a new, more polar product spot on TLC provide real-time validation during the experiment.
FAQ 5: Are there non-metallic or alternative energy sources to promote the reaction?
Answer:
Yes, for laboratories looking to avoid transition metals or accelerate reactions, several alternative strategies can be highly effective.
-
Microwave-Assisted Synthesis: Microwave reactors can dramatically reduce reaction times from many hours to several minutes. The rapid, uniform heating can overcome high activation barriers and often leads to cleaner reactions with higher yields. This technique is particularly well-suited for SNAr reactions that require high temperatures, as it can safely superheat solvents in sealed vessels. The Gould-Jacobs reaction, a key step in forming the quinolone core, has been significantly improved using microwave irradiation.[7]
-
Heterogeneous Catalysis: Nanoparticle catalysts offer the benefits of high reactivity with the convenience of easy removal (filtration) from the reaction mixture. For instance, Co₃O₄ nanoparticles have been successfully employed as a cheap and available catalyst for the synthesis of Chloroquine at room temperature, which is a significant improvement over high-temperature methods.[5][6] This avoids contamination of the final product with residual metal catalysts.
-
Phase-Transfer Catalysis (PTC): This method is useful when your nucleophile (e.g., an alkoxide or cyanide) and your chloroquinolone substrate have poor mutual solubility. A phase-transfer catalyst (like a quaternary ammonium salt) transports the nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs, accelerating the rate.
These alternative methods provide a powerful toolkit for overcoming the poor reactivity of chloroquinolones, often with benefits in terms of reaction speed, purity, and sustainability.
References
-
Blower, P. (2021). Quinolone antibiotics. RSC Medicinal Chemistry. [Link]
-
Peterson, U. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases. [Link]
-
Dodd, M. C., et al. (2006). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. Environmental Science & Technology. [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2023). Co3O4 Nanocatalyst: A Useful Heterogeneous Catalyst for the Synthesis of Chloroquine in the Treatment of Malaria. Biological and Molecular Chemistry. [Link]
-
Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link]
- Google Patents. (2021).
-
PharmD Guru. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. PharmD Guru. [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2023). Research Article Biological and Molecular Chemistry KEYWORDS: Chloroquine, Malaria, Co3O4 nanoparticle, Catalyst. Biological and Molecular Chemistry. [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. BYJU'S. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Aldred, K. J., et al. (2014). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules. [Link]
-
Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]
-
Bisht, R., et al. (2021). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. [Link]
- Google Patents. (2021). A kind of asymmetric synthesis method of (S)
-
K. J. P., et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. RSC Advances. [Link]
-
Bisht, R., et al. (2021). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. [Link]
-
K. J. P., et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. ResearchGate. [Link]
-
Vila, J., et al. (2009). Mechanism of action of and resistance to quinolones. Seminars in Respiratory and Critical Care Medicine. [Link]
-
Viala, A., et al. (1982). Gas chromatographic analysis of chloroquine after a unique reaction with chloroformates. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]
-
convenient gould–jacobs synthesis of 4-quinolone core using eaton's reagent. (2018). MDPI. [Link]
-
Hooper, D. C. (2010). Mechanisms of drug resistance: quinolone resistance. Methods in Molecular Biology. [Link]
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- 5. Co3O4 Nanocatalyst: A Useful Heterogeneous Catalyst for the Synthesis of Chloroquine in the Treatment of Malaria [biolmolchem.com]
- 6. biolmolchem.com [biolmolchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Stability and Handling of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Document ID: TSC-CMQC-2026-01A
For: Researchers, scientists, and drug development professionals
Welcome to the technical support center for 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This versatile synthetic intermediate is crucial for the development of novel heterocyclic compounds, but its bifunctional nature presents unique stability challenges. This guide provides in-depth, field-proven insights to help you mitigate decomposition, troubleshoot common issues, and ensure the integrity of your reactions.
Section 1: Core Stability Profile & Key Vulnerabilities (FAQs)
This section addresses the fundamental chemical instabilities of this compound. Understanding these vulnerabilities is the first step toward preventing degradation.
FAQ 1: What are the primary modes of decomposition for this compound?
Answer: The molecule possesses two primary reactive sites prone to degradation: the C4-chloro substituent and the C3-aldehyde group. Decomposition typically occurs via four main pathways:
-
Hydrolysis: The C4-Cl bond is activated towards nucleophilic aromatic substitution (SNAr) and is highly susceptible to reaction with water, leading to the formation of the corresponding 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.[1][2] This is often the most common and problematic side reaction, especially during aqueous workups or when using non-anhydrous solvents.
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, particularly when exposed to atmospheric oxygen, oxidizing agents, or even during certain workup conditions.[3] This leads to the formation of 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.[4]
-
Photodecomposition: Halogenated heterocyclic compounds can be sensitive to light, especially UV radiation.[5][6] Exposure can initiate radical chain reactions, leading to complex mixtures and the formation of dark, insoluble byproducts.
-
Thermal Decomposition: Like many complex organic molecules, prolonged exposure to high temperatures can cause nonspecific degradation, often resulting in the formation of dark, tarry substances.[7][8] This is particularly relevant during its synthesis, which often involves heating.[9]
Caption: Primary decomposition pathways of the target molecule.
Section 2: Troubleshooting Guide for Synthetic Reactions
This guide addresses specific issues you may encounter during experiments involving this compound.
Q1: My reaction mixture is turning dark brown or black, and the yield of my desired product is low. What is the likely cause?
A1: Cause & Explanation: The formation of dark, often insoluble or "tarry," materials is a classic sign of thermal decomposition.[8] The Vilsmeier-Haack reaction, often used to synthesize the precursor 2-chloro-3-formylquinolines, is exothermic and requires careful temperature control.[9] Subsequent reactions that require heating can also exceed the compound's stability threshold.
Troubleshooting Steps:
-
Temperature Control: Maintain strict control over the reaction temperature. If the reaction is exothermic, use an ice bath during reagent addition. For reactions requiring heat, do not exceed the minimum temperature required for the transformation to proceed. It has been noted that for similar structures, temperatures above 60-80°C can significantly destroy the product.[9]
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC).[7] Avoid prolonged heating. Once the starting material is consumed, promptly begin the workup procedure. Over-running the reaction is a common cause of byproduct formation.[8]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). This prevents atmospheric oxygen from contributing to oxidative degradation pathways that can be accelerated by heat.
Q2: My NMR/Mass Spec data shows a significant amount of a byproduct with a mass difference of -18.5 Da (Cl replaced by OH). How do I prevent this hydrolysis?
A2: Cause & Explanation: This indicates the hydrolysis of the C4-chloro group to a hydroxyl group.[2] The carbon at the C4 position is electron-deficient, making it an excellent electrophile for nucleophilic attack by water.[10] This is exacerbated by acidic or basic conditions.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents (e.g., distilled from a suitable drying agent or purchased as anhydrous grade).
-
Aqueous Workup Optimization: When an aqueous workup is unavoidable, perform it rapidly and at low temperatures (0-5 °C). Use a buffered solution or a mild base like sodium bicarbonate for neutralization instead of strong bases like NaOH, which can accelerate hydrolysis and also cause side reactions with the aldehyde group.[8]
-
Solvent Choice: For subsequent reactions, choose aprotic solvents (e.g., anhydrous THF, Dioxane, Toluene, DMF) over protic solvents (e.g., methanol, ethanol) if the reaction chemistry allows.
Q3: The aldehyde group is reacting unexpectedly. I'm seeing Cannizzaro-type products or aldol condensations. How can I improve selectivity?
A3: Cause & Explanation: The aldehyde group is highly reactive. Under strongly basic conditions (e.g., concentrated NaOH), it can undergo a Cannizzaro reaction, yielding a mixture of the corresponding alcohol and carboxylic acid.[11] It can also participate in aldol-type condensation reactions if other enolizable carbonyl compounds are present.[12]
Troubleshooting Steps:
-
pH Control: Avoid strongly basic conditions. For workups or reactions requiring a base, use milder, non-nucleophilic bases like NaHCO₃, K₂CO₃, or organic bases like triethylamine or DIPEA.
-
Protecting Groups: If the aldehyde is not the desired reactive site in a subsequent transformation, consider protecting it. A common strategy is to form a cyclic acetal using a diol (e.g., ethylene glycol) under acidic conditions. Acetals are stable to bases and nucleophiles and can be easily removed by hydrolysis with aqueous acid after the desired reaction is complete.[13]
Section 3: Recommended Protocols & Methodologies
Adherence to rigorous experimental technique is paramount for success.
Protocol 1: General Inert Atmosphere Reaction Setup
This protocol minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Methodology:
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, addition funnel) at 120 °C for at least 4 hours.
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the system to cool to room temperature under this inert atmosphere.
-
Reagent Addition (Solids): Add the solid this compound and any other solid reagents to the reaction flask under a strong flow of inert gas.
-
Solvent Addition: Add anhydrous solvent via cannula or a syringe through a rubber septum.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the entire reaction, including cooling phases. A simple balloon filled with nitrogen or an oil bubbler is effective.
Caption: Workflow for an inert atmosphere reaction setup.
Protocol 2: Optimized Low-Temperature Aqueous Workup
This protocol is designed to isolate the product after a reaction while minimizing hydrolysis.
Methodology:
-
Cooling: Once the reaction is complete (as determined by TLC), cool the reaction flask to 0 °C in an ice-water bath.
-
Quenching: Slowly pour the cold reaction mixture into a separate flask containing a vigorously stirred, pre-chilled (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). Rationale: NaHCO₃ is a mild base that neutralizes acid without creating the strongly alkaline conditions that promote hydrolysis and Cannizzaro reactions.[8]
-
Extraction: Promptly extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) 2-3 times.
-
Washing: Combine the organic layers and wash with cold brine to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<40 °C).
Section 4: Data Summary & Conditions to Avoid
For quick reference, the following tables summarize key parameters for handling this compound.
Table 1: Recommended Solvent & Reagent Purity
| Parameter | Specification | Rationale |
| Reaction Solvents | Anhydrous Grade (<50 ppm H₂O) | Prevents hydrolysis of the C4-Cl bond. |
| Workup Solvents | Reagent Grade or better | Ensures no reactive impurities are introduced. |
| Atmosphere | Inert (Dry N₂ or Ar) | Prevents both hydrolysis and oxidation. |
| Bases (if required) | Mild, non-nucleophilic (K₂CO₃, NaHCO₃) | Avoids side reactions at both C4-Cl and C3-CHO sites.[8] |
Table 2: Summary of Conditions to Avoid
| Condition | Potential Consequence | Mitigation Strategy |
| Elevated Temperatures (>80 °C) | Thermal decomposition, tar formation.[9] | Use minimal required heat; monitor via TLC. |
| Presence of Water/Moisture | Hydrolysis of C4-Cl to C4-OH.[2] | Use anhydrous techniques (See Protocol 1). |
| Strong Bases (NaOH, KOH) | Hydrolysis and/or Cannizzaro reaction.[8][11] | Use mild bases (NaHCO₃) for neutralization. |
| Exposure to UV/Sunlight | Photodecomposition. | Store in amber vials; wrap flasks in foil. |
| Prolonged Air Exposure | Oxidation of aldehyde to carboxylic acid.[3] | Store under inert gas; handle quickly. |
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Benchchem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
- Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline.
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Retrieved from Indian Journal of Chemistry, Vol. 43B, June 2004, pp. 1310-1314.
- Mogawale, S. V., et al. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
-
Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. Retrieved from [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- International Journal of Chemical Studies. (2021).
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
- Kim, J. S., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bulletin of the Korean Chemical Society, 33(1), 133-138.
- El-Gaby, M. S. A., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(6), 464-476.
- Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
- Jampilek, J., & Kralova, K. (2015). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 20(12), 21446-21471.
- Mutharasaiah, K., et al. (2015). Photobiodegradation of Halogenated Aromatic Pollutants.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6334-6371.
- Ahmed, M. S., et al. (2024).
-
Appchem. (n.d.). 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]
- Romero, A. H., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 882806.
- Chen, Y., et al. (2024). Photochemical Degradation of Some Halogenated Anesthetics in Air.
- Romero, A. H., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 882806.
- International Journal of Science and Research (IJSR). (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- Romero, A. H., et al. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride.
- El-Sayed, N. N. E., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6334-6371.
-
PubChem. (n.d.). 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Retrieved from [Link]
- Abdel-Hafez, S. H., et al. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1), 473-478.
- Bojegowda, M. R., & Sureshbabu, V. V. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076.
- ResearchGate. (n.d.). Reactions of 4-Chloro-3-formyl-coumarin with Primary Amines. Request PDF.
- Semantic Scholar. (n.d.).
Sources
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- 4. appchemical.com [appchemical.com]
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Optimization of reaction conditions for derivatizing the aldehyde function
Welcome to the technical support center for aldehyde derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions for derivatizing the aldehyde functional group. Whether you are enhancing analyte properties for chromatographic analysis, synthesizing intermediates, or developing bioconjugation strategies, this resource provides field-proven insights in a direct question-and-answer format to troubleshoot common issues and refine your experimental approach.
Part 1: General Troubleshooting Guide
This section addresses common high-level problems encountered during aldehyde derivatization reactions.
Question: My reaction shows low or no product yield. What are the primary factors to investigate?
Answer: Low or no yield is a frequent issue stemming from several potential root causes. A systematic approach is crucial for diagnosis.[1][2][3]
-
Suboptimal pH: The pH of the reaction medium is arguably the most critical parameter. For reactions like imine, oxime, or hydrazone formation, the rate is maximal in weakly acidic conditions (typically pH 4-6).[4][5]
-
Causality: At high pH, there isn't enough acid to protonate the aldehyde's carbonyl oxygen, which reduces its electrophilicity. At very low pH, the nucleophilic derivatizing agent (e.g., an amine or hydroxylamine) becomes fully protonated (e.g., R-NH₃⁺), rendering it non-nucleophilic and halting the initial addition step.[4][5]
-
-
Reagent Quality and Stoichiometry: Ensure the purity of your aldehyde and derivatizing agent. Aldehydes, in particular, can oxidize to carboxylic acids upon storage or polymerize.[1] Use a modest excess (e.g., 1.1 to 1.5 equivalents) of the derivatizing agent to drive the equilibrium toward the product, but avoid a large excess which can complicate purification.
-
Solvent Choice: The solvent must fully dissolve all reactants. For reactions that produce water as a byproduct (e.g., imine formation), using a solvent that allows for its removal via a Dean-Stark trap (like toluene) can shift the equilibrium to favor the product.[6] For some long-chain aldehydes, a co-solvent like methanol may be essential for quantitative conversion.[7]
-
Temperature and Reaction Time: Many derivatizations proceed at room temperature, but some may require gentle heating to overcome activation energy barriers.[6][8] Monitor the reaction by a suitable technique (e.g., TLC, LC-MS) to determine the optimal time and to check if the product is degrading over extended periods.[1][6]
Question: My reaction is incomplete, with significant starting material remaining. How can I drive it to completion?
Answer: An incomplete reaction, or stalling, often points to an unfavorable equilibrium or insufficient activation.
-
Revisit pH Optimization: Fine-tune the pH. Even a small deviation from the optimal range can dramatically slow the reaction rate. The ideal pH balances carbonyl activation with nucleophile availability.[4][9]
-
Use a Catalyst: For many reactions like oxime and hydrazone formation, general acid catalysis is inherent. However, specific nucleophilic catalysts like aniline can significantly accelerate the rate-limiting dehydration step, especially at neutral pH.[4][9][10]
-
Remove Water: As a condensation reaction, the formation of imines, oximes, and hydrazones releases water.[11] If the reaction is reversible, this water can hydrolyze the product back to the starting materials. Employing a Dean-Stark apparatus with an azeotrope-forming solvent (e.g., toluene) or adding a dehydrating agent (e.g., molecular sieves) can effectively drive the reaction forward.[6]
-
Increase Reagent Concentration: Le Chatelier's principle dictates that increasing the concentration of one of the reactants can shift the equilibrium towards the products. Consider using a slight excess of the derivatizing agent or running the reaction at a higher overall concentration, if solubility permits.[12]
Question: I'm observing multiple side products. What are they and how can I suppress them?
Answer: Side product formation compromises yield and complicates purification. Common culprits include:
-
Aldehyde Self-Condensation/Polymerization: Aldehydes, especially those with α-hydrogens, can undergo base- or acid-catalyzed self-condensation (an Aldol reaction).[1] Formaldehyde is particularly prone to polymerization.
-
Solution: Use a weak base catalyst instead of a strong one.[6] Maintain a controlled temperature and avoid excessively long reaction times.
-
-
Over-alkylation (in Reductive Amination): When forming a primary amine from an aldehyde and ammonia, the newly formed primary amine can react with another molecule of the aldehyde, leading to a secondary amine.
-
Solution: Use a large excess of the initial amine (or ammonia) to ensure it is statistically more likely to react with the aldehyde than the product amine is.
-
-
Syn/Anti Isomer Formation: Derivatives like oximes and hydrazones can form as a mixture of geometric isomers (syn and anti). While not technically a side product, this can complicate characterization (e.g., multiple spots on TLC, multiple peaks in chromatograms). This is an inherent property of the product and often cannot be avoided, but the ratio may sometimes be influenced by solvent or temperature.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to specific technical questions about optimizing reaction parameters.
Q1: How do I choose the right derivatizing agent?
A1: The choice depends entirely on your goal. Chemical derivatization converts aldehydes into more stable, less polar, and more volatile derivatives, which is crucial for techniques like GC-MS.[13]
| Derivatizing Agent Class | Common Reagents | Primary Application | Key Considerations |
| Hydroxylamines | Hydroxylamine, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Forms stable oximes. PFBHA is excellent for GC-MS analysis, enhancing volatility and sensitivity.[13][14] | PFBHA derivatives are stable at elevated temperatures and often provide better chromatographic resolution than DNPH derivatives. |
| Hydrazines | 2,4-Dinitrophenylhydrazine (DNPH), Dansyl hydrazine | Forms stable hydrazones. DNPH is a classic reagent for qualitative detection (forms colored precipitates) and HPLC-UV analysis.[13][15][16] | DNPH derivatives have a strong chromophore for UV detection.[13] The color of the precipitate can indicate conjugation in the aldehyde.[16] |
| Primary/Secondary Amines | Alkyl/Aryl amines, Ammonia | Forms imines (Schiff bases), which are often intermediates for reductive amination to produce stable secondary or tertiary amines.[17] | The initial imine is often unstable and prone to hydrolysis; it is typically reduced in situ. |
| Thiols | D-cysteine | Forms stable thiazolidine derivatives under mild conditions (pH 7, 50°C). Useful for LC-MS/MS analysis.[18] | Avoids the syn/anti isomer issue common with hydrazine reagents.[18] |
Q2: What is the critical role of pH in imine/oxime formation?
A2: The reaction rate is exquisitely sensitive to pH because of a delicate trade-off. The mechanism involves two main stages: nucleophilic attack and dehydration. The optimal pH, typically 4-5, is a compromise that keeps both stages proceeding efficiently.[4][5][9]
Caption: The relationship between pH and the rate of imine/oxime formation.
Q3: How do I select the right reducing agent for reductive amination?
A3: For reductive amination, the reducing agent must selectively reduce the C=N bond of the imine intermediate without reducing the starting aldehyde.[19]
| Reducing Agent | Key Characteristics | Common Solvents |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective. Sensitive to water. A very common and reliable choice.[20] | Dichloromethane (DCM), Dichloroethane (DCE), THF |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and water-tolerant. Effective under weakly acidic conditions where the imine is protonated and more reactive than the carbonyl.[17][20][21] | Methanol (MeOH), Ethanol (EtOH) |
| Sodium Borohydride (NaBH₄) | Less selective; can reduce the starting aldehyde.[20] It should only be added after confirming complete imine formation.[20] | Methanol (MeOH), Ethanol (EtOH) |
Q4: How can I effectively monitor the progress of my derivatization reaction?
A4: Monitoring is key to avoiding incomplete reactions or product degradation.[6]
-
Thin-Layer Chromatography (TLC): This is the simplest and fastest method. Spot the reaction mixture alongside your starting aldehyde and derivatizing agent. The disappearance of the starting material spot and the appearance of a new product spot indicates progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation by showing the expected molecular weight. It is highly sensitive and excellent for tracking low-concentration species.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for reactions designed to increase volatility, such as PFBHA derivatization.[13][14] You can directly monitor the formation of the desired volatile derivative.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for 2,4-Dinitrophenylhydrazone (DNPH) Formation
This protocol is a classic qualitative test for aldehydes and can be adapted for quantitative analysis via HPLC.
-
Reagent Preparation (Brady's Reagent): Dissolve ~0.5 g of 2,4-dinitrophenylhydrazine in 13 cm³ of 85% phosphoric acid. Once dissolved, dilute to a final volume of 25 cm³ with ethanol. Safety Note: 2,4-DNPH can be explosive when dry and should be handled with care.[22]
-
Reaction: In a test tube, add 2-3 drops of the aldehyde to be tested.[16]
-
Addition: Add approximately 2 mL of Brady's reagent to the test tube.[15]
-
Observation: Agitate the mixture. The formation of a bright yellow, orange, or red precipitate indicates the presence of a carbonyl group.[11][16][23]
-
Completion: If no precipitate forms at room temperature, gently warm the mixture in a water bath for 5-10 minutes and then cool.[16]
-
Workup (for characterization): The solid precipitate can be isolated by suction filtration, washed with cold ethanol, and recrystallized to determine its melting point for identification.[15]
Caption: Experimental workflow for the DNPH test for aldehydes.
Protocol 2: General Procedure for Reductive Amination using STAB
This protocol describes the one-pot synthesis of a secondary amine from an aldehyde and a primary amine.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq) and the primary amine (1.1 eq) in a suitable anhydrous solvent (e.g., Dichloromethane, DCE).[20]
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Quench: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude amine product by column chromatography on silica gel as needed.
References
- Benchchem. (n.d.). Derivatization of Aldehydes for Enhanced GC-MS Analysis: Application Notes and Protocols.
- Benchchem. (n.d.). Troubleshooting low yield in Aldol condensation.
- Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- Sultana, T., & Vuckovic, D. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2136.
- Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of Oxime Formation from Aldehydes.
- Al-Dirbashi, O. Y., Rashed, M. S., Jacob, M., Al-Amoudi, M., Al-Ahaidib, L. Y., & Wanders, R. J. (2005). Optimization of aldehyde derivatization for the diagnosis of Sjogren-Larsson syndrome by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 818(2), 195-200.
- Royal Society of Chemistry. (n.d.). Brady's test for aldehydes and ketones.
- Zhang, W., et al. (2020). Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 1105, 78-87.
- Clark, J. (n.d.). Addition-elimination reactions of aldehydes and ketones. Chemguide.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Benchchem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
- Bibel, H. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Wikipedia. (n.d.). Reductive amination.
- ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?.
- Vedantu. (n.d.). 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses.
- Wijerathne, K., et al. (2021). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B, 1179, 122855.
- Uchiyama, S., Ando, M., & Aoyagi, S. (2003). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 49(1), 1-8.
- Allen. (n.d.). 2,4 DNP Test (2,4-Dinitrophenylhydrazine).
- Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(38), 7523-7526.
- Embibe. (n.d.). 2,4-Dinitrophenylhydrazine Test.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Tro-L`eve, A., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397, 2849-2858.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones.
- Kim, H. Y., et al. (2014). Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. Food Chemistry, 162, 116-122.
- Sun, F.-G., et al. (2022). NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation. Molecules, 27(19), 6296.
- Wells, J. R. (2013). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. Atmospheric Environment, 77, 627-634.
- Chemistry Steps. (n.d.). Reductive Amination.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones.
- Crisalli, P., & Kool, E. T. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters, 17(1), 84-87.
- The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.
- ResearchGate. (n.d.). Reversible formation of imine, hydrazone, and oxime bonds....
- Li, Y., et al. (2018). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Journal of Chromatographic Science, 56(8), 736-742.
- ResearchGate. (n.d.). Optimization of the derivatization reaction using an eight-point....
- Reddit. (2024, November 20). What are some common causes of low reaction yields?. r/Chempros.
- Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?.
- Oreate AI Blog. (2025, December 16). Technical Principles and Applications of Common Derivatization Reactions in Gas Chromatography.
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Troubleshooting guide for the synthesis of quinoline-3-carbaldehydes
Technical Support Center: Synthesis of Quinoline-3-Carbaldehydes
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of quinoline-3-carbaldehydes. This guide is designed to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the synthesis of these valuable heterocyclic compounds. As crucial intermediates in medicinal chemistry and materials science, a reliable synthetic protocol is paramount.[1] This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to diagnose and resolve issues in your own experiments.
Core Synthesis Overview: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most prevalent and versatile method for synthesizing 2-chloroquinoline-3-carbaldehydes from substituted acetanilides.[2][3] The reaction involves an electrophilic substitution using the Vilsmeier reagent, generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃), which accomplishes formylation and cyclization in a one-pot procedure.[4][5]
Caption: General experimental workflow for the Vilsmeier-Haack synthesis.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Category 1: Reaction Failure & Low Yield
Question 1: My reaction failed completely or gave a very low yield. What are the primary causes?
Answer: This is a frequent problem that typically points to issues with the reagents or reaction conditions.
-
Moisture is the Enemy: The Vilsmeier-Haack reaction is highly sensitive to moisture. The Vilsmeier reagent (chloroiminium salt) is readily hydrolyzed by water. Furthermore, wet DMF can contain dimethylamine impurities, which consume the reagent and reduce its effectiveness.[6]
-
Solution: Always use fresh, anhydrous DMF, preferably from a sealed bottle. Ensure your POCl₃ is also fresh and has been stored under anhydrous conditions. All glassware must be thoroughly oven-dried before use.
-
-
Reagent Stoichiometry and Quality: The success of the reaction depends on the efficient in-situ formation of the Vilsmeier reagent.[6]
-
Solution: Use a molar excess of the Vilsmeier reagent components relative to the acetanilide. A typical ratio is ~3-4 equivalents of POCl₃ to 1 equivalent of acetanilide. Ensure the POCl₃ has not degraded (it should be a clear, colorless liquid).
-
-
Insufficient Thermal Energy: The cyclization and formylation steps require sufficient heat to overcome the activation energy barrier.
-
Solution: Ensure the reaction mixture reaches the target temperature (often 60-90°C) and is maintained for an adequate duration.[4][7] Reaction times can vary significantly based on the substrate, from a few hours to over 16 hours.[4][5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and avoid over-running the reaction, which can lead to tar formation.[8]
-
-
Highly Deactivated Substrates: If your starting acetanilide has strong electron-withdrawing groups, the aromatic ring is less nucleophilic and less reactive towards the electrophilic Vilsmeier reagent.[6]
-
Solution: For these challenging substrates, you may need to increase the reaction temperature, prolong the reaction time, or consider alternative methods, such as conducting the reaction in micellar media (e.g., CTAB, SDS), which has been shown to improve yields in some cases.[8]
-
Question 2: The reaction mixture turned into a dark, tarry mess. Is my product lost?
Answer: Not necessarily, but purification will be challenging. Tar formation is a classic sign of side reactions, often caused by overly harsh conditions.[8][9]
-
Cause: High temperatures and excessively long reaction times can lead to polymerization and degradation of reactants, intermediates, and the product itself.[8]
-
Solution & Prevention:
-
Strict Temperature Control: Gently heat the reaction to initiate it. If the reaction is highly exothermic, be prepared to cool it. Avoid localized hotspots with efficient stirring.[9]
-
Monitor with TLC: The most critical step is to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading into tar.
-
Purification: While difficult, the desired product can often be salvaged from the tar. After the work-up, the crude solid can be subjected to column chromatography or aggressive recrystallization, sometimes involving a hot filtration step to remove insoluble polymeric material.
-
-
Category 2: Work-up & Product Isolation
Question 3: I poured my completed reaction mixture onto crushed ice, but no solid precipitated. Where is my product?
Answer: Your product is likely in the aqueous solution, but it is protonated. This is a very common and critical step in the work-up.
-
The Role of Basification: The Vilsmeier-Haack reaction generates a significant amount of hydrochloric acid and phosphoric acid byproducts. In this highly acidic environment, the basic nitrogen atom of the quinoline ring becomes protonated, forming a quinolinium salt.[10] This salt is often soluble in water.
-
Solution: You must basify the acidic aqueous mixture to deprotonate the product and cause it to precipitate.[8][10]
-
Slowly add a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) with vigorous stirring until the solution is neutral or basic (a pH of ~7-9 is often sufficient).
-
Be cautious with strong bases like NaOH; some protocols call for basifying to pH 14, but this can potentially lead to side reactions like a Cannizzaro reaction if not carefully controlled.[8][10] Using a milder base like sodium bicarbonate can be a safer approach.[8]
-
-
Question 4: I added the hot reaction mixture directly to ice and got a precipitate, but when I let it cool first, nothing happened. Why?
Answer: This observation relates to the kinetics of precipitation and the stability of intermediates.
-
Explanation: Pouring the hot solution onto ice creates a rapid temperature drop (thermal shock), which can induce rapid precipitation of the product, sometimes trapping impurities. When you cool the mixture slowly, the protonated product may remain in a supersaturated state in the acidic DMF/water mixture. However, the fundamental issue remains the need for basification. The precipitate you observe upon hot quenching is likely the product crashing out, but proper basification is still required to ensure complete recovery and a clean product.[10] The recommended and most controlled procedure is to cool the mixture, pour it onto ice, and then perform a careful basification.[10]
Category 3: Purity & Side Products
Question 5: My final product is impure. What are the likely side products and how can I avoid them?
Answer: Besides tar, other specific impurities can form depending on the substrate and conditions.
-
Formamidine Formation: With strongly deactivated acetanilides, the Vilsmeier reagent may react to form formamidines instead of the desired cyclized quinoline.[8]
-
Prevention: As mentioned, for such substrates, exploring alternative conditions like micellar media may be necessary to favor the desired reaction pathway.[8]
-
-
Incomplete Hydrolysis: The work-up with ice water is designed to hydrolyze the iminium intermediate formed after the electrophilic attack. If this hydrolysis is incomplete, you may have impurities.
-
Prevention: Ensure vigorous stirring for an adequate time (e.g., 1 hour) after quenching on ice and basifying to allow for complete hydrolysis.[10]
-
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Low Yield | Wet reagents (DMF, POCl₃); Insufficient heating; Deactivated substrate; Incorrect stoichiometry. | Use fresh, anhydrous reagents. Monitor temperature closely. Increase reaction time/temp for deactivated substrates. Use excess Vilsmeier reagent. |
| Tar/Polymer Formation | Reaction temperature too high; Reaction time too long. | Maintain careful temperature control. Monitor reaction by TLC and stop upon completion of starting material. |
| No Precipitate on Work-up | Acidic solution; Product is protonated and water-soluble. | Basify the aqueous mixture with NaOH or NaHCO₃ to pH >7 to precipitate the free base product.[8][10] |
| Impure Product | Side reactions (e.g., formamidine); Incomplete hydrolysis; Trapped impurities during precipitation. | Optimize reaction conditions to minimize side products. Ensure vigorous stirring during work-up. Purify via recrystallization or column chromatography.[5][11] |
Detailed Experimental Protocol: Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde
This protocol is a representative example adapted from literature procedures.[4][5] Researchers should adapt it based on their specific substrate and available equipment.
Materials:
-
4'-Methylacetanilide (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (approx. 3 mL per gram of acetanilide)
-
Phosphorus oxychloride (POCl₃) (3.5 eq)
-
Crushed ice
-
5 M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (for recrystallization)
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (3.5 eq) dropwise to the cooled DMF via the dropping funnel over 30-45 minutes with constant stirring. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
-
Reaction: Add 4'-methylacetanilide (1.0 eq) portion-wise to the freshly prepared Vilsmeier reagent.
-
After the addition, slowly heat the reaction mixture to 80-90°C and maintain this temperature. Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane mobile phase). Note: Reactions involving methyl-substituted quinolines may require 4-10 hours of heating.[4]
-
Work-up and Isolation: Once the reaction is complete (TLC shows consumption of starting material), cool the mixture to room temperature.
-
In a separate large beaker, prepare a substantial amount of crushed ice (approx. 10x the volume of DMF used).[10]
-
Carefully and slowly pour the cooled reaction mixture onto the crushed ice with vigorous stirring. A precipitate may form.
-
Continue stirring the slurry for 30 minutes. Then, slowly add 5 M NaOH solution to basify the mixture to a pH of 8-9. This should cause the product to precipitate as a solid.
-
Stir the mixture at ambient temperature for 1 hour to ensure complete precipitation.[10]
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product. Recrystallize the solid from a suitable solvent, such as ethyl acetate, to yield the pure 2-chloro-6-methylquinoline-3-carbaldehyde.[5]
Characterization (Typical):
-
¹H NMR: A characteristic singlet for the aldehyde proton (CHO) is expected at δ 9-11 ppm.[5]
-
IR: Characteristic peaks for the aldehyde C=O stretch around 1690-1715 cm⁻¹ and C-H stretches around 2700-2900 cm⁻¹.[5]
Systematic Troubleshooting Flowchart
This decision tree can help systematically diagnose issues during the synthesis.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
-
Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. (2025). Benchchem. 6
-
Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. (2025). Benchchem. 8
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. 12
-
Troubleshooting side reactions in the synthesis of quinoline derivatives. (2025). Benchchem. 9
-
Patil, S. A., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. 4
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. 13
-
Patel, D. R., et al. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). 5
-
Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. (2025). ResearchGate. 14
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc.
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar. 7
-
Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? (2019). ResearchGate. 10
-
Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. (n.d.). MDPI. 11
-
Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. (2022). Ingenta Connect. 15
-
Khan, F. R. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E. 16
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. 3
-
Abdel-Wahab, B. F. (2011). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. International Journal of Organic Chemistry. 2
-
Sourcing High-Purity 2-Chloroquinoline-3-Carbaldehyde: A Manufacturer's Perspective. (2025). Okchem. 1
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Substituted Quinolones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted quinolones. This guide is designed to provide field-proven insights and troubleshooting workflows to navigate the common pitfalls encountered during the physicochemical and biological characterization of this important class of compounds. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.
Table of Contents
FAQ: Foundational Challenges
Q1: My substituted quinolone shows variable activity and poor reproducibility in biological assays. What's a common first checkpoint?
A1: The most common culprit is poor aqueous solubility. Substituted quinolones are often zwitterionic at physiological pH, leading to their lowest solubility state.[1] This can cause the compound to precipitate out of your assay medium, leading to inconsistently low effective concentrations. Furthermore, poor solubility can promote aggregation, which can lead to non-specific activity or inhibition artifacts.
-
Expert Insight: Before diving into complex biological troubleshooting, always confirm the solubility and stability of your compound in the specific buffer and media used for your assays. What is soluble in DMSO may not be soluble when diluted into an aqueous buffer.
Q2: I'm observing unexpected toxicity in my cell-based assays that doesn't correlate with the intended antibacterial mechanism. What could be happening?
A2: There are two primary considerations here: phototoxicity and off-target effects.
-
Phototoxicity: Many quinolones are photosensitive.[2][3] If you are conducting experiments under ambient light, particularly involving UV (e.g., sterilization of hoods, fluorescence microscopy), the compound can degrade into cytotoxic photoproducts.[2][4] This is highly dependent on the substitution pattern; for instance, an 8-methoxy group tends to confer photostability, while 8-halogeno substituents can increase photolability.[3][4]
-
Known Off-Target Effects: Quinolones as a class are associated with serious, disabling, and potentially permanent side effects in humans, including tendinopathy, muscle damage, and neurological effects.[5][6][7] These are not artifacts but are linked to the compound class's inherent biological activity, potentially involving off-target interactions or downstream effects like oxidative stress.[8][9] Your in vitro system may be recapitulating some of this class-wide toxicity.
Q3: My NMR spectrum looks "messy," with broad peaks or shifting signals, even though the compound should be pure. Why?
A3: This is a classic sign of compound self-association or aggregation. ¹H NMR spectra of many fluoroquinolones are known to be concentration-dependent.[10] As molecules stack or aggregate in solution (driven by factors like pi-stacking of the aromatic cores), the chemical environment of the protons changes, leading to shifts in their resonance frequencies. At high concentrations, this can also lead to peak broadening.
-
Troubleshooting Tip: Acquire NMR spectra at different concentrations. If the chemical shifts of aromatic protons change with concentration, aggregation is the likely cause.[10] Using highly polar solvents like DMSO-d6 can sometimes help disrupt these interactions.
Troubleshooting Guide 1: Physicochemical & Analytical Characterization
This section addresses common issues in confirming the identity, purity, and stability of your substituted quinolone.
Issue 1: Poor Solubility and Compound Aggregation
The zwitterionic nature of the quinolone core at physiological pH is a primary driver of low aqueous solubility.[1] This is not merely an inconvenience; it is a critical data quality issue that can invalidate entire experiments.
Troubleshooting Protocol: Assessing and Improving Solubility
-
Initial Visual Assessment:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) in an appropriate organic solvent (e.g., DMSO).
-
Serially dilute the stock into your final aqueous assay buffer (e.g., PBS, cell culture media).
-
Visually inspect each dilution for signs of precipitation (cloudiness, particulates) immediately after preparation and after a relevant incubation period (e.g., 24 hours at 37°C).
-
-
Quantitative Solubility Measurement (Nephelometry):
-
Use a plate-based nephelometer to measure light scattering as a quantitative indicator of precipitation across a concentration gradient. This provides a more sensitive measure of the kinetic and thermodynamic solubility limits.
-
-
Improving Solubility:
-
pH Adjustment: Since solubility is pH-dependent, determine the pKa of your compound.[1] Moving the pH of your buffer away from the isoelectric point can significantly increase solubility. However, ensure the new pH is compatible with your assay system.
-
Use of Excipients: For in vitro assays, small amounts of solubilizing agents like cyclodextrins can be used, but must be validated for non-interference with the assay.
-
Salt Forms: The use of salt forms (e.g., hydrochloride, mesylate) can improve solubility and dissolution rates compared to the free base or zwitterion.[1][11]
-
Logical Workflow for Solubility Troubleshooting
Caption: Decision tree for diagnosing and resolving solubility issues.
Issue 2: Chromatographic Peak Tailing in HPLC Analysis
A frequent problem in reversed-phase HPLC of quinolones is significant peak tailing, which compromises resolution and accurate quantification.
-
Causality: The primary cause is a secondary interaction mechanism. The basic nitrogen groups (e.g., on a piperazine ring) in the quinolone molecule can interact ionically with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[12] This leads to a subset of molecules being retained longer, causing the characteristic tail.
Protocol for Mitigating Peak Tailing
-
Mobile Phase pH Adjustment (Primary Solution):
-
Action: Lower the mobile phase pH to between 2.5 and 3.5 using an additive like trifluoroacetic acid (TFA) or formic acid.
-
Reasoning: At this low pH, the residual silanol groups are protonated (neutral Si-OH), minimizing their ability to interact with the now-protonated (positive) basic groups on the quinolone. This promotes a single, clean reversed-phase retention mechanism.
-
-
Use of an End-Capped Column:
-
Action: Employ a high-quality, end-capped C18 or C8 column.
-
Reasoning: End-capping treats the silica surface to reduce the number of accessible free silanol groups, thereby diminishing the sites available for secondary interactions.
-
-
Increase Ionic Strength:
-
Action: Add a small concentration of a salt (e.g., 20-50 mM ammonium formate) to the mobile phase.
-
Reasoning: The salt ions can compete with the protonated quinolone for interaction with any remaining ionized silanols, effectively masking the secondary interaction sites.
-
Issue 3: Ambiguous Mass Spectrometry or NMR Data
Confirming the structure of a novel substituted quinolone requires clean, interpretable data. Pitfalls here can lead to incorrect structural assignment.
Mass Spectrometry (MS) Data Interpretation
Substituted quinolones exhibit predictable fragmentation patterns in ESI-MS.[13] Understanding these is key to confirming your core structure and identifying substituents.
| Common Neutral Loss | Structural Origin | Implication |
| -18 Da (H₂O) | Loss of water from the carboxylic acid group. | Confirms presence of the C3-carboxylic acid. |
| -44 Da (CO₂) | Decarboxylation of the C3-carboxylic acid. | Confirms presence of the C3-carboxylic acid. |
| -46 Da (HCOOH) | Loss of formic acid. | Often observed, related to the core structure. |
| -Variable | Loss related to C7-substituent (e.g., cleavage of piperazine ring). | Helps identify the C7-substituent.[13] |
| -41 Da (C₃H₅) | Loss of a cyclopropyl radical. | Characteristic for compounds with an N1-cyclopropyl group.[13] |
-
Troubleshooting Tip: If you see unexpected masses, consider the possibility of photodegradation products (e.g., +16 Da for hydroxylation, -19 Da for F to OH substitution) or adducts with metal ions (e.g., Na+, K+) or solvents.
NMR Data Interpretation
As mentioned in the FAQ, concentration-dependent shifts are a key pitfall.[10]
-
Protocol for Clarification:
-
Run a standard 1D ¹H NMR in DMSO-d6.
-
If signals are broad or appear to have shifted from expected values, dilute the sample 5-fold and re-acquire the spectrum. A significant shift in aromatic protons confirms concentration-dependent effects.
-
Run 2D NMR experiments (COSY, HSQC, HMBC) to definitively assign protons and carbons. These correlation experiments are less ambiguous than chemical shift values alone and are essential for novel compound validation.[11]
-
Troubleshooting Guide 2: Biological & In Vitro Assay Characterization
Biological characterization presents unique challenges where the inherent properties of quinolones can interfere with common assay technologies.
Issue 1: Fluorescence Assay Interference
This is one of the most critical and often overlooked pitfalls. Many quinolones are intrinsically fluorescent, with excitation and emission spectra that can overlap with common biological probes and reporters.[14][15]
-
Causality: The extended aromatic system of the quinolone core is a fluorophore. Ciprofloxacin, norfloxacin, and ofloxacin, for example, have significant quantum yields and emit broadly in the 350-650 nm range when excited between 310-390 nm.[14] This can lead to false-positive or false-negative results in assays relying on fluorescence readouts (e.g., GFP/YFP reporters, fluorescent viability dyes, calcium indicators).
Workflow for De-risking Fluorescence Interference
Caption: A workflow to diagnose and mitigate fluorescence interference.
Issue 2: Phototoxicity and Photodegradation in Assays
Quinolones can be degraded by light, particularly UVA, leading to changes in their biological activity.[4][16] This is a critical variable that must be controlled.
-
Causality: UV irradiation can cause chemical changes in the quinolone structure. For derivatives without a stabilizing group (like 8-methoxy), this degradation often leads to a decrease in antibacterial activity and a simultaneous increase in cytotoxicity.[2][4]
Protocol for Controlling Photodegradation
-
Protect from Light: Handle all stock solutions and experimental plates in amber vials or wrapped in foil. Minimize exposure to ambient light, especially in biosafety cabinets with UV lamps.
-
Pre-Experiment Stability Test:
-
Prepare your quinolone in the final assay medium.
-
Expose one aliquot to the typical light conditions of your experiment for the full duration of the assay. Keep a second aliquot protected from light.
-
Analyze both samples by HPLC-UV at the end of the period. The appearance of new peaks or a decrease in the parent peak area in the light-exposed sample indicates photodegradation.
-
-
Interpret Data with Caution: If you observe cytotoxicity, consider if it could be an artifact of photodegradation. This is especially relevant in long-term (24-72 hour) cell culture experiments.
Issue 3: Differentiating On-Target vs. Off-Target Cytotoxicity
Quinolones kill bacteria by inhibiting DNA gyrase and topoisomerase IV.[8][17] However, they can also be toxic to eukaryotic cells through different mechanisms.[5][18]
-
Expert Insight: Do not assume all observed cytotoxicity is related to the intended antibacterial mechanism. The class-wide warnings about severe adverse effects in humans are a strong indicator of potential off-target liabilities.[5][6]
Strategies for Mechanistic Deconvolution
-
Use a Quinolone-Resistant Bacterial Strain: The gold standard for confirming on-target antibacterial activity. If your compound is potent against a wild-type strain but shows significantly reduced activity against a strain with a known mutation in DNA gyrase (e.g., GyrA), you can be confident it is acting via the intended mechanism.
-
Orthogonal Eukaryotic Toxicity Assays:
-
Mitochondrial Toxicity: Use assays like the Seahorse XF Analyzer or JC-1 staining to assess mitochondrial function, a known off-target for some compounds.
-
Oxidative Stress: Employ assays to measure reactive oxygen species (ROS) production (e.g., DCFDA staining), as this has been linked to quinolone-induced damage.[8]
-
Genotoxicity: Use assays like the Comet assay or γH2AX staining to check for DNA damage in eukaryotic cells, distinguishing it from the bacterial-specific topoisomerase inhibition.
-
By systematically applying these troubleshooting guides and understanding the inherent chemical and biological properties of substituted quinolones, you can generate more robust, reliable, and interpretable data, accelerating your research and development efforts.
References
-
Matsumoto, M., Kojima, K., Nagano, H., Matsubara, S., & Yokota, T. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719. [Link]
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Umezawa, K., Hori, M., Nakae, D., & Asanuma, M. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy. [Link]
-
Takahashi, H., Hayakawa, I., & Akimoto, T. (2003). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 47(10), 3059-3066. [Link]
-
Ross, D. L., & Riley, C. M. (1992). Aqueous solubilities of some variously substituted quinolone antimicrobials. International Journal of Pharmaceutics, 83(1-3), 267-276. [Link]
-
Matsumoto, M., Kojima, K., Nagano, H., Matsubara, S., & Yokota, T. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy. [Link]
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Takahashi, H., Hayakawa, I., & Akimoto, T. (2003). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy. [Link]
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Chow, M., LaPlante, K. L., & Rybak, M. J. (2000). Fluoroquinolone antibiotics having the potential to interfere with fluorescence-based diagnosis. Journal of Biomedical Optics, 5(2), 215-220. [Link]
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Pham, T., & Zito, P. M. (2023). Quinolones. In StatPearls. StatPearls Publishing. [Link]
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LaPlante, K. L., & Rybak, M. J. (2004). Fluoroquinolone antibiotics having the potential to interfere with fluorescence-based diagnosis. Photochemistry and Photobiology. [Link]
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Kumar, P., Singh, B. K., Kumar, Y., Kumar, A., & Kumar, R. (2022). Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents. Molecules, 27(22), 7780. [Link]
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European Medicines Agency. (2018). Disabling and potentially permanent side effects lead to suspension or restrictions of quinolone and fluoroquinolone antibiotics. [Link]
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Gerothanassis, I. P., & Tsanaktsidis, C. G. (2003). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 717-724. [Link]
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Karpiuk, I., Tighineanu, E., & Uivarosi, V. (2023). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Pharmaceutics. [Link]
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GPnotebook. (2024). Quinolone antibiotics - restrictions and precautions due to very rare reports of disabling and potentially long-lasting or irreversible side effects. [Link]
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Medicines and Healthcare products Regulatory Agency. (2019). Fluoroquinolone antibiotics: new restrictions and precautions for use due to very rare reports of disabling and potentially long-lasting or irreversible side effects. GOV.UK. [Link]
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Al-Ghamdi, S. S., Al-Hussain, S. A., & Al-Said, M. S. (2022). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 11(11), 1573. [Link]
-
Agbaba, D., Zivanov-Stakic, D., Vladimirov, S., & Brboric, J. (2001). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 437-446. [Link]
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Găman, M.-A., Găman, A.-M., & Cozma, M. A. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1632. [Link]
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Wibberg, D., et al. (2021). Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10. Molecules. [Link]
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Ross, D. L., & Riley, C. M. (1990). Aqueous solubilities of some variously substituted quinolone antimicrobials. Semantic Scholar. [Link]
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Tighineanu, E., & Karpiuk, I. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceuticals, 14(8), 789. [Link]
-
Sławiński, J., & Szafrański, K. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Monatshefte für Chemie - Chemical Monthly, 149(12), 2215-2246. [Link]
-
Karpiuk, I., Tighineanu, E., & Uivarosi, V. (2023). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. ResearchGate. [Link]
-
Jambor, J., & Dusek, J. (2007). Influence of metal cations on the solubility of fluoroquinolones. ResearchGate. [Link]
-
Bush, N. G., Diez-Santos, I., & Piddock, L. J. V. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648. [Link]
-
Li, Y., et al. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Molecules. [Link]
-
Fagan, R. P., & O'Gara, J. P. (2022). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. International Journal of Molecular Sciences, 23(19), 11146. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]
-
de Oliveira, A. C. S., & de Souza, A. C. B. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Molecules, 29(10), 2297. [Link]
-
Sharma, P. C., & Jain, T. (2018). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry, 34(2), 945-953. [Link]
-
Speltini, A., et al. (2020). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Molecules. [Link]
-
Li, H., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry. [Link]
-
Martínez-Arias, D., & García-Algarra, J. (2021). Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. International Journal of Molecular Sciences, 22(16), 8899. [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]
-
Chen, Y., et al. (2011). Determination of five quinolone antibiotic residues in foods by micellar electrokinetic capillary chromatography with quantum dot indirect laser-induced fluorescence. Journal of Chromatography B. [Link]
-
Kumar, A., & Kumar, R. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8569-8595. [Link]
-
Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Quinolone antibiotics. Journal of Antimicrobial Chemotherapy, 69(7), 1734-1745. [Link]
-
Kumar, A., & Kumar, R. (2021). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Antibiotics, 10(7), 844. [Link]
-
Huet, A.-C., et al. (2006). Simultaneous Determination of (Fluoro)quinolone Antibiotics in Kidney, Marine Products, Eggs, and Muscle by Enzyme-Linked Immunosorbent Assay (ELISA). ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Principles and Methods of Different Microbiological Assay. [Link]
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Technical Support Center: HPLC Method Development & Troubleshooting for 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This resource is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, field-proven insights into method development, validation, and troubleshooting. Our approach moves beyond simple protocols to explain the scientific rationale behind each step, ensuring you can develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the HPLC analysis of this specific quinolone derivative.
Q1: What are the key physicochemical properties of this analyte that influence HPLC method development? A1: Understanding the analyte's structure is paramount. This compound is a moderately polar molecule with a rigid, aromatic quinolone core. Its properties suggest it is an ideal candidate for reversed-phase HPLC.
| Property | Value / Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C₁₁H₈ClNO₂ | Molecular Weight: ~221.64 g/mol . |
| CAS Number | 96600-76-9 | For accurate substance identification. |
| Structure | Aromatic quinolone ring | Strong UV absorbance is expected, making UV detection highly suitable.[1][2] |
| Key Functional Groups | Oxo, Aldehyde, Chloro, N-Methyl | These groups contribute to the molecule's polarity and potential for secondary interactions with the stationary phase. |
| Predicted Polarity | Moderately polar | Highly suitable for separation on reversed-phase columns like C18 or C8.[3] |
| UV Absorbance | Expected λmax approx. 250-350 nm | A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength for maximum sensitivity and specificity. |
Q2: What is the best starting point for column and mobile phase selection? A2: For a molecule of this nature, a reversed-phase C18 column is the industry-standard starting point due to its versatility and wide availability.[1][4] A common dimension is 150 mm x 4.6 mm with a 5 µm particle size. For the mobile phase, a simple gradient of acetonitrile and water is recommended for initial screening runs. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and different selectivity.
Q3: Is a buffer necessary for the mobile phase? A3: While the analyte itself does not have strongly acidic or basic functional groups, the quinolone nitrogen and the overall molecular structure can be susceptible to secondary interactions with residual silanols on the silica-based stationary phase, potentially causing peak tailing. Therefore, using a mobile phase with a low concentration of an acid modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid is a prudent starting point to suppress silanol activity and ensure sharp, symmetrical peaks.
De Novo HPLC Method Development: A Step-by-Step Guide
This section provides a logical workflow for developing a robust HPLC method from scratch. The causality behind each step is explained to empower the user with a deeper understanding of the chromatographic process.
Workflow for HPLC Method Development
Caption: A logical workflow for systematic HPLC method development.
Protocol 1: Analyte Characterization & Sample Preparation
-
Determine Solubility: Test the solubility of the analyte in common HPLC solvents (e.g., methanol, acetonitrile, water). A mixture of organic solvent and water is often a good diluent. Rationale: The sample solvent should be compatible with the mobile phase to prevent peak distortion; ideally, the sample is dissolved in the initial mobile phase composition.[5]
-
Acquire UV Spectrum: Prepare a dilute solution (~10 µg/mL) of the analyte in the chosen diluent. Using a UV-Vis spectrophotometer (or a PDA detector), scan from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). Rationale: Setting the detector at the λmax ensures the highest sensitivity for quantification.
-
Prepare Stock Solution: Accurately weigh and dissolve the analyte in a suitable solvent (e.g., acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Prepare Working Standard: Dilute the stock solution with the mobile phase to a working concentration appropriate for injection (e.g., 10-50 µg/mL).[1]
Protocol 2: Initial Method Screening
This step aims to quickly establish retention and a general chromatographic profile.
Table of Recommended Starting HPLC Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for moderately polar aromatic compounds.[3] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape by suppressing silanol interactions. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier providing good efficiency for aromatic compounds. |
| Gradient Program | 10% to 90% B over 15 minutes | A broad gradient ensures the analyte will elute and provides information on the required organic strength. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better run-to-run reproducibility than ambient temperature.[6] |
| Detection | UV, at determined λmax | Ensures maximum sensitivity. |
| Injection Volume | 5-10 µL | A small volume minimizes potential for column overload and solvent mismatch effects.[5] |
Protocol 3: Method Optimization
Based on the screening run, refine the conditions to achieve the desired performance (e.g., shorter run time, improved resolution from impurities).
-
Adjust Organic Content: If the analyte elutes very early, decrease the starting percentage of acetonitrile. If it elutes very late, increase the starting percentage.
-
Isocratic vs. Gradient: If the screening run shows a single, well-behaved peak, an isocratic (constant mobile phase composition) method can be developed. This is often simpler and more robust. Calculate the approximate isocratic percentage based on the retention time in the gradient run.
-
Optimize Flow Rate: The flow rate can be adjusted to balance analysis time and efficiency. Increasing the flow rate shortens the run time but may decrease resolution.
-
Evaluate Mobile Phase pH: If peak tailing persists, consider using a buffer (e.g., 10 mM potassium phosphate or ammonium acetate) adjusted to a specific pH (e.g., pH 3.0) to maintain a consistent ionic state of the analyte and stationary phase.
Troubleshooting Guide
This guide uses a question-and-answer format to directly address specific issues you might encounter.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC issues.
Q: My peak is tailing (asymmetrical with a drawn-out latter half). What is the cause and how do I fix it? A: Peak tailing is one of the most common HPLC problems.[7] For this analyte, it is likely caused by secondary interactions between the molecule and the silica stationary phase.
-
Cause 1: Silanol Interactions: Residual silanol groups (-Si-OH) on the C18 packing can interact with polar parts of your molecule, causing tailing.
-
Solution: Add a small amount of acid (e.g., 0.1% formic acid or TFA) to your mobile phase. The protons will suppress the ionization of the silanol groups, minimizing these unwanted interactions.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet.[6]
-
Solution: Dilute your sample and inject a smaller concentration.
-
-
Cause 3: Column Void: A void or channel in the column packing material can cause peak distortion.
-
Solution: Try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.
-
Q: The retention time of my analyte is shifting between injections. Why? A: Unstable retention times point to a lack of equilibrium or a problem with the HPLC system's ability to deliver a consistent mobile phase.
-
Cause 1: Inadequate Column Equilibration: The column was not given enough time to equilibrate with the mobile phase before starting the analysis.
-
Solution: For isocratic methods, flush the column with at least 10-15 column volumes of the mobile phase before the first injection. For gradient methods, ensure the initial conditions are held for a sufficient time before each injection.
-
-
Cause 2: Pump Malfunction: Air bubbles in the pump head or faulty check valves can cause inconsistent flow rates.[5][8]
-
Solution: Degas your mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. If the problem continues, the pump seals or check valves may need maintenance.
-
-
Cause 3: Mobile Phase Composition Change: The mobile phase was prepared inconsistently, or one component is evaporating faster than the other.
-
Solution: Always prepare fresh mobile phase using precise volumetric measurements. Keep solvent bottles capped to prevent evaporation.
-
Q: I am seeing a split peak. What does this mean? A: A split peak often indicates a problem at the column inlet or with the sample solvent.[8]
-
Cause 1: Clogged Inlet Frit: Particulate matter from the sample or system wear can clog the inlet frit of the column, causing the flow path to be distributed unevenly.
-
Solution: Use a guard column and filter all samples before injection. You can try back-flushing the analytical column to dislodge particulates. If this fails, the frit or the entire column may need replacement.
-
-
Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 20% acetonitrile), it can cause band distortion as the sample travels down the column.[5]
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself. If a stronger solvent is needed for solubility, inject the smallest possible volume.
-
Method Validation Overview (per ICH Q2(R2))
Once a method is developed and optimized, it must be validated to prove it is suitable for its intended purpose.[9] Validation is a formal process governed by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[10][11][12]
Table of Key Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria for Assay |
| Specificity | To ensure the signal measured is unequivocally from the analyte of interest, without interference from impurities, degradants, or matrix components.[12] | Peak purity analysis (using a PDA detector) should pass. Resolution between the analyte and adjacent peaks should be >2. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.[10] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.[9] | Typically 80% to 120% of the target assay concentration. |
| Accuracy | The closeness of the test results to the true value.[10] | Mean recovery of 98.0% to 102.0% for spiked samples at different levels. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[10] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±5% in organic content). | System suitability parameters should remain within limits. |
References
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Trend in Scientific Research and Development.
- Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. (n.d.). United Journal of Chemistry.
- HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. (n.d.). HELIX Chromatography.
- HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. (n.d.). HELIX Chromatography.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI.
- The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. (2022). Journal of Pharmaceutical and Biomedical Analysis.
- New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific Pharmaceutical Sciences.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). National Institutes of Health (NIH).
- Trace analysis of aldehydes by reversed phase HPLC and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclo-hexandione. (n.d.). Macherey-Nagel.
- HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. (n.d.). ResearchGate.
- Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. (n.d.). Periodica Polytechnica Chemical Engineering.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. (2015). Quest Journals.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH).
- This compound. (n.d.). Sigma-Aldrich.
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Technical Support Center: Scaling Up Vilsmeier-Haack Reactions
Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this powerful formylation reaction from bench-scale to larger, preparative scales. Scaling up any chemical process introduces a new set of challenges, and the Vilsmeier-Haack reaction, with its highly reactive intermediates and exothermic nature, requires careful consideration to ensure safety, efficiency, and reproducibility.
This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to directly address the specific issues you may encounter.
Troubleshooting Guide: Common Scale-Up Issues and Solutions
This section addresses common problems encountered during the scale-up of Vilsmeier-Haack reactions, offering systematic approaches to diagnose and resolve them.
Issue 1: Poor or No Product Yield
Question: My Vilsmeier-Haack reaction worked well on a small scale, but upon scale-up, the yield has dropped significantly or I'm recovering only starting material. What are the potential causes and how can I improve the outcome?
Answer: This is a frequent challenge and can be attributed to several factors that become more pronounced at a larger scale. A systematic investigation is key.[1]
Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Vilsmeier Reagent Formation: The success of the reaction is critically dependent on the efficient in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2] On a larger scale, impurities, especially water in the DMF or HCl in the POCl₃, can have a more significant impact by consuming the reagent.[3]
-
Action: Always use fresh, anhydrous DMF and high-purity POCl₃. Consider titrating the POCl₃ if its purity is uncertain. Ensure all glassware is rigorously dried.
-
-
Stoichiometry: Inadequate mixing at a larger scale can lead to localized areas of low reagent concentration.
-
Action: Ensure efficient stirring. A slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) is often beneficial, but a large excess can promote side reactions.[4]
-
-
-
Reaction Conditions:
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic.[5] In a large reactor, inefficient heat dissipation can lead to a temperature increase that degrades the reagent.
-
Action: Pre-cool the DMF before the slow, dropwise addition of POCl₃, maintaining the temperature at 0-5 °C using an efficient cooling system.[1] Monitor the internal reaction temperature closely.
-
-
Reaction Time and Temperature: The formylation step itself may require different optimal conditions at scale.
-
Action: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). For less reactive substrates, gentle heating (e.g., 60-90 °C) may be necessary after the initial addition.[1]
-
-
-
Work-up Procedure:
-
Hydrolysis: The final step is the hydrolysis of the iminium salt intermediate to the aldehyde.[2] On a large scale, quenching the reaction mixture requires careful temperature control to avoid side reactions or product degradation.
-
Issue 2: Formation of Side Products
Question: I'm observing significant amounts of side products, such as chlorinated or di-formylated compounds, in my scaled-up reaction. How can I minimize these?
Answer: The formation of side products is often a result of the high reactivity of the Vilsmeier reagent and can be exacerbated by the conditions of a large-scale reaction.
Common Side Reactions and Mitigation Strategies:
-
Di-formylation: This occurs when the substrate has multiple activated positions or the mono-formylated product is still sufficiently activated to react further.
-
Control Stoichiometry: Use the minimum effective amount of the Vilsmeier reagent. A ratio of 1.1:1 (reagent:substrate) is a good starting point.[4]
-
Order of Addition: Consider adding the Vilsmeier reagent dropwise to a solution of the substrate to avoid localized high concentrations of the reagent.[4]
-
Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to enhance selectivity.[4]
-
-
Chlorination: The Vilsmeier reagent can act as a chlorinating agent, particularly at higher temperatures.[4]
-
Temperature Management: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Alternative Reagents: In some cases, using oxalyl chloride or thionyl chloride instead of POCl₃ to generate the Vilsmeier reagent may reduce chlorination, although these reagents have their own handling considerations.[6]
-
-
Reaction with Nucleophilic Functional Groups: If your substrate contains nucleophilic groups like hydroxyl (-OH) or amino (-NH₂) groups, they can react with the Vilsmeier reagent.
-
Protection Strategy: Protect these sensitive functional groups before the Vilsmeier-Haack reaction. Common protecting groups include acetyl or silyl ethers for hydroxyls and amides or carbamates for amines.[1]
-
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
Note: Yields are illustrative and will vary depending on the substrate and specific reaction conditions.[4]
Frequently Asked Questions (FAQs) on Scaling Up
Q1: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
A1: The primary safety concern is the thermal hazard associated with the reaction.[5][7] Both the formation of the Vilsmeier reagent and the reaction with the substrate can be highly exothermic.[7] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[5] Additionally, the reagents themselves are hazardous:
-
Phosphorus oxychloride (POCl₃): Corrosive, toxic, and reacts violently with water.[8]
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin.[3]
Solutions:
-
Calorimetry Studies: Perform reaction calorimetry studies to understand the heat flow and potential for thermal accumulation under your specific process conditions.[7][9]
-
Controlled Dosing: Implement a slow, controlled addition of POCl₃ to the DMF, and of the Vilsmeier reagent to the substrate, with continuous monitoring of the internal temperature.[7]
-
Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow process in a microreactor is a highly effective solution.[5][10][11] This approach offers superior heat and mass transfer, minimizing the risk of thermal runaway and allowing for safer handling of hazardous intermediates.[5][10]
Q2: My product is difficult to isolate and purify at scale. What are some effective work-up and purification strategies?
A2: Large-scale work-up and purification require robust and scalable methods.
-
Work-up:
-
Quenching: As mentioned, a controlled quench into a well-stirred ice/water mixture is crucial.[1]
-
Precipitation vs. Extraction: If the product precipitates upon quenching, this is often the most efficient isolation method. Collect the solid by filtration and wash it thoroughly.[1] If it remains in solution, perform an extraction with a suitable organic solvent.[1]
-
Byproduct Removal: The aqueous work-up helps to hydrolyze the iminium intermediate and remove water-soluble byproducts.
-
-
Purification:
-
Crystallization: If the crude product is a solid, recrystallization is often the most effective and scalable purification technique.
-
Column Chromatography: While standard on a lab scale, column chromatography can be challenging and costly to scale up. It should be considered a last resort if crystallization or other methods fail. For persistent impurities with similar polarity to the product, careful optimization of the solvent system may be required.[12]
-
Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.
-
Q3: Can I use alternative reagents to POCl₃ for Vilsmeier reagent formation at scale?
A3: Yes, other activating agents can be used, each with its own advantages and disadvantages.
-
Thionyl Chloride (SOCl₂): A common alternative to POCl₃.[6]
-
Oxalyl Chloride ((COCl)₂): Often cited for cleaner reactions, but it is more expensive.[6]
-
Phthaloyl Dichloride (OPC): An environmentally benign option where the byproduct, phthalic anhydride, can be recovered by filtration.[13]
The choice of reagent can influence the reaction's reactivity and side-product profile. A comparative evaluation at a small scale is recommended before scaling up.
Experimental Workflow & Decision Making
The following diagram illustrates a typical workflow for scaling up a Vilsmeier-Haack reaction, including key decision points for troubleshooting.
Caption: Workflow for scaling up and troubleshooting the Vilsmeier-Haack reaction.
References
-
Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development. [Link]
-
Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds. ResearchGate. [Link]
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development. [Link]
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Vilsmeier-Haack reaction. Name-Reaction.com. [Link]
-
Organic Synthesis in Continuous Flow. Radboud Repository. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Vilsmeier haack reaction. Slideshare. [Link]
-
Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. ACS Publications. [Link]
-
3 - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Managing exothermic reactions in the synthesis of "4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde"
Introduction: Navigating the Thermal Landscape of Vilsmeier-Haack Formylation
The synthesis of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a crucial step in the development of various pharmaceutical intermediates. The core of this transformation is the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich systems.[1][2] In this specific synthesis, the reaction proceeds via the treatment of a precursor, N-methyl-4-hydroxy-2-quinolone, with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[3]
This process is notoriously exothermic. The formation of the Vilsmeier reagent itself, a highly electrophilic chloroiminium salt, releases significant thermal energy.[4][5] The subsequent electrophilic substitution on the quinolone ring is also exothermic. An uncontrolled release of this heat can lead to a thermal runaway, a dangerous situation where the reaction rate increases exponentially, potentially causing a rapid rise in temperature and pressure, equipment failure, and compromised product purity and yield.[6][7][8]
This guide provides field-proven insights and troubleshooting protocols designed to help you safely and efficiently manage the thermal hazards associated with this synthesis.
Core Principles of Exotherm Management
A successful and safe synthesis hinges on a simple principle: the rate of heat removal must always exceed the rate of heat generation.[6] A thermal runaway begins when this balance is lost.[8][9] Key factors to control are:
-
Reagent Accumulation: If reaction conditions (like temperature) are too low to initiate the reaction, adding a reagent can lead to its accumulation. A subsequent, uncontrolled temperature rise can then trigger a sudden, violent reaction of all the accumulated material.[5]
-
Heat Transfer: The ability to remove heat is dependent on the reactor's surface area-to-volume ratio, the efficiency of the cooling system, and proper agitation. As scale increases, the volume grows faster than the surface area, making heat removal more challenging.[8]
-
Reaction Kinetics: The rate of reaction, and thus heat generation, approximately doubles for every 10 °C rise in temperature.[8]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Issue 1: Critical Safety Alert - Uncontrolled Temperature Spike
Question: I've started the dropwise addition of POCl₃ to my chilled DMF, and the internal temperature is rising much faster than anticipated, far exceeding my set point. What is happening and what are my immediate actions?
Answer: This indicates that the rate of heat generation is overwhelming your cooling system's capacity. This is the most critical failure point and requires immediate and calm intervention to prevent a runaway.
Immediate Corrective Actions:
-
STOP REAGENT ADDITION: Immediately cease the addition of POCl₃.[10] This is the most crucial step to prevent adding more fuel to the reaction.
-
ENHANCE COOLING: Ensure the cooling bath has sufficient capacity (e.g., add more dry ice to an acetone bath or more ice to an ice-water bath). Check that the flask is adequately immersed and making good contact with the cooling medium.[10]
-
MAINTAIN VIGOROUS STIRRING: Efficient stirring is critical for uniform heat distribution and preventing the formation of localized hot spots.[10] If stirring has failed, this is a critical emergency.
-
PREPARE FOR EMERGENCY QUENCH: If the temperature continues to rise uncontrollably despite these measures, be prepared to quench the reaction. This is a last resort. See Protocol 2: Emergency Quenching Procedure below.
Causality Analysis (Post-Mortem):
-
Inadequate Cooling: Was the cooling bath capacity insufficient for the scale of the reaction? Was the heat transfer inefficient?
-
Addition Rate Too Fast: The dropwise addition may have been too rapid, generating heat faster than it could be dissipated.[6]
-
Concentration Issues: Were the reagents too concentrated, leading to a more vigorous reaction?
-
Reagent Quality: While less common for this stage, ensure fresh, anhydrous DMF was used. Water contamination can lead to side reactions.[11]
Issue 2: Poor Yield and Impurity Formation Despite Controlled Temperature
Question: I managed to keep the temperature within the recommended range (e.g., 0-5 °C), but my final yield of this compound is low, and my TLC/LC-MS shows significant byproducts. What went wrong?
Answer: This common issue highlights that even minor temperature deviations or incorrect stoichiometry can favor side reactions. In the Vilsmeier-Haack reaction, chlorination and diformylation are known complications.[12][13]
Troubleshooting & Optimization:
-
Strict Temperature Control: "Controlled" temperature means minimal deviation. Localized hot spots, even if the bulk temperature seems stable, can promote side reactions. Improve stirring and ensure the thermocouple is placed correctly to measure the internal reaction temperature, not the bath temperature.
-
Stoichiometry of Vilsmeier Reagent: An excessive amount of the Vilsmeier reagent can lead to over-reaction, such as diformylation or other side reactions. Carefully control the molar ratios.
-
Order of Addition: The standard and recommended procedure is the slow addition of POCl₃ to chilled, stirred DMF to pre-form the Vilsmeier reagent before adding the substrate.[11] A slow, controlled addition of the substrate solution to the pre-formed reagent is then critical.
-
Reaction Time: Over-extending the reaction time after the substrate has been consumed can lead to product degradation or further side reactions. Monitor the reaction progress by TLC or LC-MS and quench it promptly upon completion.[13]
| Parameter | Recommendation for High Yield/Purity | Rationale |
| Vilsmeier Reagent Formation | Add POCl₃ dropwise to DMF at 0 °C | Manages the initial exotherm of reagent formation. |
| Substrate Addition | Add substrate solution dropwise at 0-5 °C | Maintains control over the main reaction exotherm. |
| Stirring | Vigorous, efficient mechanical stirring | Prevents localized hot spots and ensures even heat distribution. |
| Monitoring | TLC or LC-MS analysis every 30-60 mins | Prevents running the reaction too long, which can increase byproduct formation. |
Issue 3: Proactive Experimental Design for Thermal Safety
Question: How can I design my experiment from the outset to minimize the risk of a thermal event and ensure a safe, scalable process?
Answer: Proactive safety design is paramount. Inherently safer methods should be prioritized over engineered controls.[8]
Key Design Principles:
-
Use a Semi-Batch Approach: The standard procedure for this reaction is a semi-batch process, where one reagent (POCl₃, then the substrate) is added over time.[8] This is inherently safer than a batch process because it limits the amount of unreacted material at any given moment.
-
Controlled Addition Rate: The rate of addition should be dictated by the "heat-flow limitation," meaning you should only add the reagent as fast as your cooling system can remove the generated heat, maintaining a stable internal temperature.
-
Adequate Cooling System: Do not underestimate the cooling required. For lab scale, an ice-salt or dry ice/acetone bath is recommended over a simple ice-water bath. Ensure the reactor size does not exceed 50-60% of the cooling bath's volume.
-
Dilution: Running the reaction in a sufficient volume of solvent (often DMF itself) can help buffer temperature changes by increasing the thermal mass of the system.
-
Calorimetry Data: For process scale-up, reaction calorimetry (RC1) is essential to precisely measure the heat of reaction, heat flow, and determine crucial safety parameters like the Maximum Temperature of the Synthesis Reaction (MTSR).[5]
Experimental Protocols & Workflows
Protocol 1: Recommended Step-by-Step Synthesis Procedure
This protocol is designed for lab-scale synthesis with an emphasis on thermal management.
-
Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a thermocouple to monitor internal temperature, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Cooling: Place the flask in a cooling bath (e.g., dry ice/acetone) and cool the empty flask to below 0 °C.
-
Vilsmeier Reagent Formation:
-
Charge the flask with anhydrous DMF (3-5 equivalents).
-
Begin vigorous stirring and cool the DMF to 0 °C.
-
Slowly add POCl₃ (1.1-1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The addition should take 30-60 minutes.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[11]
-
-
Formylation Reaction:
-
Dissolve the N-methyl-4-hydroxy-2-quinolone substrate (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add this substrate solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the internal temperature between 0-5 °C. This addition may take 1-2 hours depending on the scale.
-
-
Monitoring: Monitor the reaction's progress via TLC.
-
Quenching and Work-up:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. This step is also exothermic and must be done cautiously.
-
Neutralize the acidic mixture by the slow, portion-wise addition of a base such as a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is ~7.[14]
-
The product may precipitate. If so, collect it by filtration, wash thoroughly with cold water, and dry. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[11]
-
Protocol 2: Emergency Quenching Procedure
This procedure is for situations where a thermal runaway is imminent and cannot be controlled by stopping reagent addition and enhancing cooling.
-
Alert Personnel: Announce the emergency situation to others in the lab.
-
Prepare Quench Solution: Have a large, accessible container of a quench solution ready before starting the reaction. For the Vilsmeier reaction, a large volume of crushed ice and water is suitable.
-
Execute Quench: If the reaction is in a small flask that can be safely handled, remove it from the heating/stirring mantle and carefully pour the contents into the quenching solution. For larger setups, have a plan to add the quench solution to the reactor if possible, though this is less ideal. Prioritize personal safety above all else.
Visualizations and Diagrams
Reaction Mechanism
Caption: Vilsmeier-Haack synthesis of the target compound.
Proactive Exotherm Management Workflow
Caption: Workflow for proactive exotherm management.
Troubleshooting a Temperature Spike
Caption: Decision tree for managing a sudden temperature spike.
References
- Westerterp, K., & Molga, E. (2006). Safety and Runaway Prevention in Batch and Semibatch Reactors—A Review. Chemical Engineering Research and Design.
- BenchChem. (2025).
- Westerterp, K., & Molga, E. (2006). Safety and Runaway Prevention in Batch and Semibatch Reactors -- A Review.
- Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. BenchChem Technical Support.
- BenchChem. (2025). Managing exothermic reactions during cyclopropylbenzene synthesis. BenchChem Technical Support.
- AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Ali, M. M., et al. (2001). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B.
- Li-qian, S. (n.d.). Synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Drugs and Clinic.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Kouhili, Y., Vernières-Hassimi, L., & Estel, L. (2022). Performance of Runaway Detection in a Batch Reactor Using Thermal Runaway Criteria. Chemical Engineering Transactions.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
- Gygax, R. (2013). Controlling exothermic reactions. Techniques de l'Ingénieur.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. .
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
- BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting. BenchChem Technical Support.
- Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway. HSE.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
- Al-Suwaidan, I. A., et al. (2018).
- BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal. BenchChem Technical Support.
- Patil, S. B., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
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- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
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Technical Support Center: Catalyst Selection for Suzuki Coupling with 4-Chloroquinolones
Welcome to the technical support center for catalyst selection in Suzuki-Miyaura cross-coupling reactions involving 4-chloroquinolones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond simple protocols to explain the "why" behind catalyst and condition selection, empowering you to troubleshoot effectively and optimize your synthetic routes.
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the use of heteroaryl chlorides like 4-chloroquinolones introduces specific challenges.[1][2] These substrates can be less reactive than their bromide or iodide counterparts and may interact with the palladium catalyst in ways that hinder the catalytic cycle.[3][4] This guide provides in-depth, experience-driven advice to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low to No Conversion of 4-Chloroquinolone
You've set up your reaction, but analysis shows a significant amount of your 4-chloroquinolone starting material remains.
Potential Causes & Solutions:
-
Inadequate Catalyst Activity for C-Cl Bond Activation: The oxidative addition of an aryl chloride to a Pd(0) complex is often the rate-determining step and is more challenging than with aryl bromides or iodides.[3][5][6]
-
Solution 1: Employ Bulky, Electron-Rich Phosphine Ligands. Standard ligands like PPh₃ may not be sufficient. Ligands such as those from the Buchwald (e.g., SPhos, XPhos) and other dialkylbiaryl phosphine families are designed to facilitate the oxidative addition of aryl chlorides. These ligands are both sterically demanding and highly electron-donating, which promotes the formation of the active catalytic species.[7]
-
Solution 2: Consider N-Heterocyclic Carbene (NHC) Ligands. NHCs are another class of potent ligands for activating aryl chlorides.[1] They are strong σ-donors and can be highly effective in challenging coupling reactions.
-
Solution 3: Switch to a Pre-catalyst. Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using a well-defined Pd(II) pre-catalyst that readily forms the active Pd(0) species. Palladacycles are a good example of highly active pre-catalysts.[5][8]
-
-
Catalyst Deactivation by the Quinolone Moiety: The nitrogen atom in the quinolone ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[9][10]
-
Solution: Increase Catalyst Loading. While not always ideal from a process chemistry perspective, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial catalyst deactivation.
-
Solution: Choose Ligands that Shield the Metal Center. The bulky nature of ligands like XPhos not only enhances reactivity but can also sterically hinder the coordination of the quinolone nitrogen to the palladium.
-
-
Incorrect Base Selection: The base plays a critical role in the transmetalation step.[11] An inappropriate base can lead to a stalled catalytic cycle.
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
Your desired product is forming, but it's contaminated with significant amounts of homocoupled boronic acid (R-R) or the product of protodeboronation (Ar-H).
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid.[6]
-
Solution: Rigorous Degassing. Ensure your solvent and reaction vessel are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[13]
-
-
Slow Transmetalation/Reductive Elimination: If the transmetalation or reductive elimination steps are slow relative to side reactions, unwanted products can accumulate.
-
Solution 1: Optimize the Base and Solvent System. The choice of base and the presence of water can significantly influence the rate of transmetalation.[2] Sometimes, a biphasic solvent system (e.g., toluene/water) can be beneficial.[12]
-
Solution 2: Re-evaluate Your Ligand. The ligand influences not only oxidative addition but also reductive elimination. A ligand that is too bulky might hinder the final C-C bond-forming step. While a systematic screening is best, ligands like SPhos have shown broad utility.
-
-
Decomposition of the Boronic Acid: Boronic acids can be unstable under certain reaction conditions, leading to protodeboronation.
-
Solution: Use Boronic Esters or Trifluoroborate Salts. Pinacol esters of boronic acids (Bpin) or potassium trifluoroborate salts are often more stable alternatives to boronic acids and can mitigate protodeboronation.[12]
-
Issue 3: Poor Reproducibility
You've had a successful reaction, but subsequent attempts under what you believe are identical conditions have failed or given poor yields.
Potential Causes & Solutions:
-
Variability in Reagent Quality:
-
Solution 1: Check Boronic Acid Purity. Boronic acids can dehydrate to form cyclic anhydrides (boroxines). It's good practice to verify the purity of your boronic acid and, if necessary, recrystallize or re-purify it.
-
Solution 2: Use High-Purity Solvents and Reagents. Ensure your solvents are anhydrous (if the protocol calls for it) and that your base is of high quality and finely powdered for consistent results.[14]
-
-
Inconsistent Degassing:
-
Solution: Standardize Your Degassing Procedure. Use a consistent method and duration for degassing all reactions. Minor variations in oxygen levels can have a significant impact.[13]
-
-
Catalyst Handling:
-
Solution: Handle Air-Sensitive Catalysts and Ligands in a Glovebox. Many high-performance phosphine ligands and some palladium sources are air-sensitive. Inconsistent handling can lead to catalyst degradation before the reaction even begins.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for coupling with 4-chloroquinolones?
A1: While Pd(PPh₃)₄ is a classic catalyst, it often struggles with less reactive aryl chlorides.[15] For 4-chloroquinolones, more robust systems are recommended. A combination of a simple palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized phosphine ligand (e.g., SPhos, XPhos) is a common and effective starting point.[7][16] Alternatively, using pre-formed catalysts like XPhos Pd G2 or G3 can offer greater convenience and reproducibility.[9]
Q2: How do I choose the right ligand for my specific 4-chloroquinolone derivative?
A2: The "best" ligand often depends on the steric and electronic properties of both the 4-chloroquinolone and the boronic acid partner. A good starting point is to use a bulky, electron-rich dialkylbiaryl phosphine ligand like SPhos or XPhos, as they have shown broad applicability for aryl chlorides. If you are facing challenges with sterically hindered substrates, a ligand with a larger bite angle like Xantphos might be beneficial, although diphosphine ligands can sometimes be less effective in these specific couplings.[17] It is often most efficient to perform a small-scale screen of several ligands to identify the optimal choice for your system.
Q3: What role does the base play, and which one should I use?
A3: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[3][11] For the coupling of 4-chloroquinolones, inorganic bases are preferred.[18] While K₂CO₃ is a mild and common choice, stronger bases like K₃PO₄ and Cs₂CO₃ often give better results with challenging aryl chlorides. The choice can also be influenced by the presence of base-sensitive functional groups on your substrates.
Q4: Can I run this reaction in "green" or aqueous solvents?
A4: Yes, Suzuki couplings are adaptable to more environmentally friendly solvent systems.[2][18] Reactions in water or mixed aqueous systems have been successfully reported for aryl chlorides, sometimes even at very low catalyst loadings.[19][20] This approach can be particularly advantageous in process chemistry for reducing organic waste and simplifying product work-up. However, you may need to select a water-soluble ligand or catalyst system and re-optimize the reaction conditions.
Q5: My reaction is sluggish. Should I increase the temperature?
A5: Increasing the temperature can often improve reaction rates, especially for the challenging oxidative addition of the C-Cl bond.[6] However, be aware that higher temperatures can also lead to increased rates of side reactions, such as catalyst decomposition or protodeboronation. A typical temperature range for these couplings is 80-110 °C. It's advisable to first optimize the catalyst system (ligand, Pd source, base) at a moderate temperature before resorting to significantly higher temperatures.
Data & Protocols
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Aryl Chlorides
| Catalyst System | Substrate Example | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 4-Chloroanisole | K₃PO₄ | Toluene | 100 | >95 | [7] |
| XPhos Pd G2 | 2-Chloropyridine | K₃PO₄ | Dioxane/H₂O | 80 | 98 | [9] |
| Pd(PPh₃)₄ | 4-Chloroquinoline | K₂CO₃ | DMF/H₂O | 100 | Moderate | [15] |
| Pd/IMes | 4-Chlorotoluene | Cs₂CO₃ | Dioxane | 80 | 98 | [1] |
This table is a representative summary. Optimal conditions will vary based on the specific quinolone and boronic acid used.
General Experimental Protocol
-
Reaction Setup: To a dry reaction vessel, add the 4-chloroquinolone (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox, add the palladium source (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (1.2-1.5 equiv relative to Pd).
-
Solvent Addition & Degassing: Seal the vessel, remove it from the glovebox, and add the degassed solvent via syringe. Degas the reaction mixture again by sparging with argon for 15-30 minutes.[11][13]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time (monitor by TLC, LC-MS, or GC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling, highlighting the critical role of the ligand and base.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Catalyst Selection Workflow
This decision tree provides a logical path for selecting and optimizing a catalyst system for your 4-chloroquinolone coupling.
Caption: A workflow for catalyst selection and troubleshooting.
References
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Bardet, A., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Böhm, V. P. W., et al. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics - ACS Publications. [Link]
-
Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Ahmad, S., et al. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura. Wordpress. [Link]
-
KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Bedford, R. B., et al. The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis. [Link]
-
Al-Warhi, T., et al. Optimization of conditions for the Suzuki coupling reaction. ResearchGate. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Wang, D., et al. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Zhang, Z-Q., et al. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
Lee, S. H., & Lee, J. Y. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Sharma, S., et al. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH. [Link]
-
Wang, C., et al. Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science (RSC Publishing). [Link]
-
Singh, P. P., et al. New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. [Link]
-
ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. [Link]
-
ResearchGate. Coupling outcomes for quinolines. ResearchGate. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Ali, H. A., et al. Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Fleck, C., et al. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]
-
Reddit. What is the proper way to set up a suzuki coupling?. Reddit. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... ResearchGate. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... ResearchGate. [Link]
-
Wikipedia. Suzuki reaction. Wikipedia. [Link]
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- 20. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Impact of Solvent Polarity on Quinoline Aldehyde Reactivity
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the critical role of solvent polarity in reactions involving quinoline aldehydes. This resource is designed to move beyond simple protocols, offering troubleshooting advice and foundational knowledge in a practical question-and-answer format to help you overcome common experimental hurdles and optimize your synthetic and analytical strategies.
Introduction: The Solvent as a Reagent
In the intricate world of organic chemistry, the solvent is rarely a passive bystander. For reactions involving quinoline aldehydes—a versatile class of heterocyclic compounds pivotal in medicinal chemistry and materials science—the choice of solvent is a critical parameter that can dictate reaction rates, influence product distribution, and even alter the spectroscopic properties of the molecules themselves.[1][2][3] The unique electronic structure of the quinoline ring system, coupled with the reactive carbonyl group of the aldehyde, makes these compounds particularly sensitive to their microenvironment. Understanding and controlling the effects of solvent polarity is therefore essential for achieving reproducible and predictable outcomes.
This guide will address common challenges and questions that arise during experimentation, providing not just solutions but also the underlying mechanistic reasoning to empower you to make informed decisions in your work.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction rate has changed dramatically after switching solvents. Why is this happening and how can I predict it?
A1: The Cause: This is a classic problem rooted in the differential solvation of reactants and the transition state. The rate of a reaction is determined by the height of the activation energy barrier (ΔG‡). Solvents influence this barrier by stabilizing or destabilizing the reactants and the transition state.
-
Polar Transition States: If the transition state of your reaction is more polar or has more charge separation than the reactants, a more polar solvent will stabilize it, lower the activation energy, and thus accelerate the reaction .
-
Non-polar Transition States: Conversely, if the transition state is less polar than the reactants, increasing solvent polarity will preferentially stabilize the reactants, increase the activation energy, and slow down the reaction .[4]
Many reactions involving aldehydes, such as nucleophilic additions, proceed through polar, charge-separated transition states. For instance, in a condensation reaction, the transition state leading to the formation of a new C-C or C-N bond is often more polar than the starting quinoline aldehyde and nucleophile.[5][6]
Troubleshooting & Strategy:
-
Analyze the Mechanism: Consider the likely mechanism of your reaction. Does the rate-determining step involve the formation of ionic intermediates or a highly polar transition state?
-
Consult Solvent Polarity Scales: Use established solvent polarity scales to guide your choice. While dielectric constant (ε) is a common measure, scales like the ET(30) value, which are based on the solvatochromic shift of a standard dye, can sometimes provide a better correlation with reactivity.[7]
-
Systematic Screening: If the mechanism is unknown, perform a systematic screen with a small set of solvents covering a range of polarities (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol).
Data Snapshot: Common Solvents and Their Polarity Parameters
| Solvent | Dielectric Constant (ε at 20°C) | Type |
| n-Hexane | 1.88 | Non-polar, Aprotic |
| Toluene | 2.38 | Non-polar, Aprotic |
| Dichloromethane (DCM) | 9.08 | Polar, Aprotic |
| Acetone | 20.7 | Polar, Aprotic |
| Ethanol | 24.55 | Polar, Protic |
| Acetonitrile (MeCN) | 37.5 | Polar, Aprotic |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar, Aprotic |
| Water | 80.1 | Polar, Protic |
Q2: I am observing significant side product formation, particularly polymerization and tar. Can the solvent be the culprit?
A2: The Cause: Absolutely. Solvent choice can dramatically influence selectivity and suppress unwanted reaction pathways. Harsh conditions, often exacerbated by the wrong solvent, can lead to polymerization of aldehydes or self-condensation reactions.[8]
-
Protic vs. Aprotic Solvents: Polar protic solvents (like ethanol or water) can participate in hydrogen bonding and may act as acids or bases, potentially catalyzing undesired side reactions. For example, they can facilitate enol or enolate formation, leading to self-condensation.
-
Biphasic Systems: In some cases, such as the Doebner-von Miller synthesis of quinolines, using a biphasic reaction medium can sequester the reactive aldehyde in an organic phase, reducing its concentration in the reactive phase and minimizing polymerization.[8]
-
Solvent-Mediated Degradation: Ensure your quinoline aldehyde is stable in the chosen solvent at the reaction temperature. Some solvents can promote decomposition over time.
Troubleshooting & Strategy:
-
Minimize Reactant Concentration: Regardless of the solvent, adding the aldehyde slowly to the reaction mixture can help keep its instantaneous concentration low and reduce self-reaction.[8]
-
Switch Solvent Type: If you are using a protic solvent and suspect it's causing issues, try a polar aprotic solvent like Acetonitrile or DMF.
-
Consider Non-polar Solvents: For certain reactions, a non-polar solvent like toluene can be effective, especially if it helps to azeotropically remove a small molecule byproduct (like water) that might otherwise interfere with the reaction equilibrium.
Q3: My UV-Vis spectrum of the quinoline aldehyde shows a significant shift in λmax when I change the solvent. What does this mean?
A3: The Phenomenon of Solvatochromism: You are observing solvatochromism , which is the change in the color (and thus the absorption or emission wavelength) of a substance when it is dissolved in different solvents.[9] Quinoline derivatives, with their extended π-systems, often exhibit strong intramolecular charge transfer (ICT) characteristics upon electronic excitation.[10]
-
How it Works: The solvent's polarity determines how strongly it interacts with the ground state (S₀) and the excited state (S₁) of the quinoline aldehyde.
-
Positive Solvatochromism (Bathochromic/Red Shift): If the excited state is more polar than the ground state (which is common for ICT compounds), a polar solvent will stabilize the excited state more than the ground state. This reduces the energy gap between S₀ and S₁, resulting in absorption at a longer wavelength (a red shift).
-
Negative Solvatochromism (Hypsochromic/Blue Shift): If the ground state is more polar than the excited state, a polar solvent will preferentially stabilize the ground state, increasing the energy gap and causing a blue shift.
-
This phenomenon is a powerful tool for probing the electronic properties of your molecule and its interaction with the environment.[11]
Visualizing Solvatochromism
Caption: Positive solvatochromism (red shift) in a polar solvent.
Troubleshooting & Strategy:
-
Characterize Your Compound: Run UV-Vis spectra in a series of solvents of varying polarity (e.g., Hexane, DCM, MeCN, EtOH) to characterize the solvatochromic behavior of your quinoline aldehyde. This provides valuable information about its electronic structure.
-
Purity Check: Be aware that impurities can cause misleading spectroscopic results. Ensure your compound is pure before conducting solvatochromic studies. Column chromatography is a common purification method, but care must be taken as the basic quinoline nitrogen can interact strongly with acidic silica gel.[12]
-
Analytical Applications: Use this effect to your advantage. Solvatochromism can be used as a tool to distinguish between structurally similar isomers or to probe the polarity of complex environments like micelles or protein binding sites.[9]
Experimental Protocols
Protocol 1: Kinetic Analysis of Solvent Effects on Reaction Rate
This protocol outlines a method to compare the rate of a reaction (e.g., Schiff base formation with an aniline) in different solvents.
Objective: To determine the second-order rate constant of a quinoline aldehyde reaction in various solvents.
Methodology:
-
Solvent Preparation: Use high-purity, dry solvents to avoid complications from water or other impurities.
-
Stock Solutions: Prepare stock solutions of the quinoline aldehyde and the nucleophile (e.g., aniline) of known concentration in each solvent to be tested (e.g., Toluene, Acetonitrile, Ethanol).
-
Reaction Setup:
-
In a thermostated vial at a constant temperature (e.g., 25°C), add a specific volume of the quinoline aldehyde stock solution.
-
Initiate the reaction by adding an equimolar amount of the nucleophile stock solution. Start a timer immediately.
-
-
Monitoring: At timed intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw a small aliquot of the reaction mixture. Immediately quench the reaction by diluting it in a cold solvent (if necessary) or by adding a quenching agent.
-
Analysis: Analyze the aliquots using a suitable technique (e.g., UV-Vis spectroscopy by monitoring the disappearance of a reactant peak, or ¹H NMR spectroscopy by integrating reactant and product peaks).[13][14]
-
Data Processing:
-
Calculate the concentration of the quinoline aldehyde at each time point.
-
For a second-order reaction with equal initial concentrations, a plot of 1/[Aldehyde] versus time will be linear.
-
The slope of this line is the second-order rate constant, k.
-
-
Comparison: Compare the k values obtained in the different solvents to quantify the impact of solvent polarity on reactivity.
Workflow for Kinetic Studies
Caption: Experimental workflow for studying reaction kinetics.
References
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- BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde and Its Positional Isomers. BenchChem.
- BenchChem. (2025). Technical Guide: Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde. BenchChem.
-
Czylkowska, A., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053. [Link]
-
ResearchGate. (n.d.). Solvatochromic behaviour of 6-quinoline derivative compounds. ResearchGate. [Link]
-
ResearchGate. (2025). The effect of solvent on the kinetics of the oxidation of benzaldehydes by quinolinium chlorochromate in aqueous organic solvent media. ResearchGate. [Link]
-
Reis, A., et al. (2018). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 8(1), 2881. [Link]
-
PubMed. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PubMed. [Link]
-
ResearchGate. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]
-
ResearchGate. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. [Link]
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-
ACS Publications. (n.d.). Inorganic Chemistry Journal. ACS Publications. [Link]
-
ResearchGate. (2001). Understanding the solvatochromism of 10-hydroxybenzo[h]quinoline. An appraisal of a polarity calibrator. ResearchGate. [Link]
-
de Oliveira, A. V. B., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(9), 13731–13737. [Link]
-
Abraham, M. H., et al. (2005). Solvent Polarity and Organic Reactivity in Mixed Solvents: Evidence Using a Reactive Molecular Probe To Assess the Role of Preferential Solvation in Aqueous Alcohols. The Journal of Organic Chemistry, 70(18), 7195–7202. [Link]
-
Royal Society of Chemistry. (2022). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Indian Academy of Sciences. (n.d.). An efficient synthesis of quinolines under solvent-free conditions. Indian Academy of Sciences. [Link]
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Royal Society of Chemistry. (2020). The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents. RSC Advances. [Link]
-
PubMed. (1996). Solvent effects on chemical processes. 11. Solvent effects on the kinetics of decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 85(6), 560-6. [Link]
-
ResearchGate. (2019). (PDF) Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ResearchGate. [Link]
-
ACS Publications. (1951). Condensation Reactions of Quinoline Aldehydes. Journal of the American Chemical Society. [Link]
-
MDPI. (2024). 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]qui-nazolin-12(6H)-one. MDPI. [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Analytical Methods for Quinolone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of antibacterial therapeutics, the quinolone family stands as a cornerstone for both human and veterinary medicine. Their broad-spectrum efficacy necessitates robust, accurate, and efficient analytical methods to ensure quality control in pharmaceutical formulations, monitor residues in food products, and conduct vital pharmacokinetic studies. This guide provides an in-depth comparison of the principal analytical techniques for the determination of quinolone derivatives, grounded in experimental data and field-proven insights. We will explore the causality behind methodological choices, offering a self-validating framework for researchers to select and implement the most appropriate strategy for their analytical challenges.
Overview of Principal Analytical Techniques
The determination of quinolones, which are ionizable compounds, is predominantly achieved through separation science. The choice of method is a critical decision driven by factors such as the required sensitivity, the complexity of the sample matrix, desired throughput, and available instrumentation.[1] The most prevalent and powerful techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).[2] Simpler spectroscopic methods also find utility in less demanding applications.
-
High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis, HPLC offers high resolution and is widely adopted for quinolone analysis in both bulk drug and dosage forms.[2][3] Coupled with UV or Fluorescence detectors, it provides reliable quantification for less complex matrices.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique represents the gold standard for trace-level analysis in complex biological and environmental matrices.[4] Its unparalleled sensitivity and specificity allow for the confident identification and quantification of residues at parts-per-billion (ppb) levels, making it an indispensable confirmatory tool.[5][6]
-
Capillary Electrophoresis (CE): CE emerges as a powerful alternative to HPLC, offering advantages in terms of rapid analysis times, low sample and solvent consumption, and high separation efficiency.[7][8] The separation in CE is based on the charge-to-mass ratio of the analytes, a principle well-suited for the ionic nature of quinolones.[9][10]
-
Spectrophotometry: UV-Visible and fluorescence spectroscopy offer simple, cost-effective, and rapid methods, typically applied for the analysis of pure substances or simple pharmaceutical formulations where matrix interference is minimal.[11]
The Chromatographic Cornerstone: HPLC vs. LC-MS/MS
HPLC and its hyphenation with mass spectrometry are the most dominant techniques in the field. Understanding their comparative performance is crucial for method selection.
Causality in Method Design: The Critical Role of Mobile Phase pH
For reversed-phase HPLC separation of quinolones, controlling the mobile phase pH is the single most important parameter for achieving retention and good peak shape. Quinolones are amphoteric molecules, but the carboxylic acid moiety is key to their chromatographic behavior.
-
The Principle: To retain these moderately polar compounds on a nonpolar stationary phase (like C18), their polarity must be reduced. This is achieved by suppressing the ionization of the carboxylic acid group. By operating the mobile phase at an acidic pH (typically between 2.5 and 4.0), well below the pKa of the carboxyl group, the molecule exists predominantly in its less polar, non-ionized form.[12][13] This enhances its affinity for the stationary phase, leading to longer, more controllable retention times.[4][6]
-
Expert Insight: A mobile phase pH of 3.0 is a common and robust starting point for quinolone method development.[6][14] This pH is sufficiently acidic to ensure complete protonation of the carboxyl group while being well within the stable operating range of most silica-based columns.[4] Buffers such as phosphate or formate are used to maintain this pH consistently throughout the analysis.[14][15]
Performance Comparison: HPLC vs. LC-MS/MS
The primary distinction between HPLC with conventional detectors (UV, Fluorescence) and LC-MS/MS lies in sensitivity and specificity.
| Parameter | HPLC-UV / Fluorescence | LC-MS/MS | Rationale & Causality |
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) | µg/mL (ppm) to high ng/mL range[2][15] | pg/mL to low ng/mL (ppb/ppt) range[4][16] | Mass spectrometry is inherently more sensitive and vastly more selective. By monitoring specific precursor-to-product ion transitions (MRM), chemical noise is almost entirely eliminated, allowing for detection at trace levels impossible for UV or fluorescence detectors.[5] |
| Specificity | Moderate to Good | Excellent | Co-eluting matrix components can interfere with UV or fluorescence detection. LC-MS/MS provides two dimensions of specificity: chromatographic retention time and mass-to-charge ratio of both parent and fragment ions, making it a definitive confirmation technique.[6] |
| Matrix Effect | Susceptible to interferences | Susceptible but can be corrected | While LC-MS/MS is highly specific, matrix components can still suppress or enhance the ionization efficiency of the target analyte. This is typically compensated for by using isotopically labeled internal standards. |
| Application | Quality control of drug substances and pharmaceutical products, routine analysis.[3] | Residue analysis in food, environmental monitoring, pharmacokinetic studies in biological fluids.[1][16] | The required sensitivity dictates the choice. For assaying a 500 mg tablet, the high sensitivity of MS is unnecessary. For detecting 1 ppb of a residue in milk, it is essential.[16] |
| Cost & Complexity | Lower | Higher | The instrumentation and maintenance for mass spectrometers are significantly more expensive and require more specialized expertise to operate. |
The Efficient Alternative: Capillary Electrophoresis (CE)
CE offers a fundamentally different separation mechanism that provides unique advantages.
-
Principle of Separation: In Capillary Zone Electrophoresis (CZE), ions are separated based on their electrophoretic mobility, which is dependent on their charge-to-mass ratio.[7][9] By applying a high voltage across a capillary filled with a background electrolyte (BGE), different quinolones migrate at different velocities. A buffer of 25 mM sodium tetraborate at pH 9.3 has been shown to be an efficient system for separating numerous quinolone derivatives.[7][8]
-
Field-Proven Insights: CE is particularly advantageous for its speed and minimal environmental impact, as it often uses aqueous buffers without organic solvents.[7] This makes it a "green" alternative to HPLC. While UV detection is common, coupling CE with more sensitive detectors like chemiluminescence can achieve detection limits in the 10⁻⁸ mol/L range.[5] The technique is well-suited for analyzing quinolones in samples like urine and pharmaceutical eye drops.[5] However, achieving the same levels of sensitivity as LC-MS/MS remains a challenge, limiting its use for ultra-trace residue analysis.
Analytical Workflows & Experimental Protocols
A robust analytical method follows a validated workflow from sample receipt to final data reporting. The following diagrams and protocols represent best practices in the field.
General Analytical Workflow
The logical process for any quantitative analysis involves method development, validation according to established guidelines (e.g., ICH), and routine sample analysis.
Caption: General workflow for analytical method development, validation, and routine analysis.
Sample Preparation: The QuEChERS Workflow
For complex solid matrices like animal tissue or food products, an efficient extraction and cleanup is paramount. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted approach.[17]
Caption: QuEChERS workflow for extraction of quinolones from solid matrices.[16]
Detailed Protocol 1: HPLC-UV Analysis of Ciprofloxacin Tablets
This protocol is based on established pharmacopeial methods and is suitable for assaying pharmaceutical dosage forms.[14][18]
1. Objective: To determine the quantity of Ciprofloxacin in a tablet formulation.
2. Materials & Reagents:
-
Ciprofloxacin Reference Standard (USP)
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (ACS Grade)
-
Triethylamine (≥99.5%)
-
Water (HPLC Grade)
-
Ciprofloxacin Tablets (Sample)
3. Chromatographic Conditions:
-
Instrument: HPLC system with UV Detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[18]
-
Mobile Phase: A mixture of 0.025 M Phosphoric Acid (pH adjusted to 3.0 with Triethylamine) and Acetonitrile in a ratio of 87:13 (v/v).[14][18]
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 278 nm[14]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or 35°C[19]
4. Preparation of Solutions:
-
Buffer Solution (0.025 M Phosphoric Acid, pH 3.0): Dissolve ~2.94 g of Orthophosphoric Acid in 1000 mL of water. Adjust the pH to 3.0 ± 0.1 using Triethylamine.
-
Mobile Phase: Prepare the final mixture as specified above and degas before use.
-
Standard Solution (50 µg/mL): Accurately weigh ~25 mg of Ciprofloxacin RS into a 50 mL volumetric flask. Add 0.2 mL of 7% phosphoric acid to aid dissolution, then dilute to volume with Mobile Phase.[18] Further dilute to the target concentration.
-
Sample Solution: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to ~25 mg of Ciprofloxacin and transfer to a 50 mL volumetric flask. Add ~30 mL of mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with mobile phase, mix well, and filter through a 0.45 µm filter. Further dilute to a target concentration of ~50 µg/mL.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution five times and check for system suitability (e.g., RSD of peak areas < 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the amount of Ciprofloxacin in the tablet powder using the peak areas from the standard and sample chromatograms.
Detailed Protocol 2: LC-MS/MS Analysis of Quinolone Residues in Milk
This protocol is designed for the sensitive detection and confirmation of enrofloxacin and ciprofloxacin residues at levels relevant to regulatory limits.[1]
1. Objective: To quantify Enrofloxacin (ENR) and Ciprofloxacin (CIP) residues in bovine milk.
2. Materials & Reagents:
-
ENR and CIP Certified Reference Materials
-
Acetonitrile and Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Trichloroacetic Acid (TCA)
-
Water (LC-MS Grade)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB, 60 mg)
3. Sample Preparation:
-
Pipette 5 mL of milk into a centrifuge tube.
-
Protein Precipitation: Add 2 mL of 20% TCA solution. Vortex for 5 minutes.
-
Add 20 mL of McIlvaine buffer and centrifuge at 4000 rpm for 20 minutes at 4°C.
-
SPE Cleanup:
-
Condition an SPE cartridge with 3 mL of methanol followed by 2 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 4 mL of water.
-
Elute the analytes with 3 mL of methanol.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 500 µL of the initial mobile phase. Filter through a 0.22 µm filter into an autosampler vial.
4. LC-MS/MS Conditions:
-
Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient Program: A typical gradient would start at ~95% A, ramp to ~95% B over several minutes, hold, and then return to initial conditions for re-equilibration.
-
Injection Volume: 10 µL
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
Enrofloxacin: Precursor Ion (Q1) m/z 360.2 → Product Ions (Q3) m/z 316.2, 245.1
-
Ciprofloxacin: Precursor Ion (Q1) m/z 332.1 → Product Ions (Q3) m/z 288.1, 231.1 (Note: Specific transitions and collision energies must be optimized on the instrument being used).
-
-
5. Quantification:
-
Prepare matrix-matched calibration standards by spiking blank milk extract with known concentrations of ENR and CIP (e.g., 10 to 150 ng/mL).
-
Construct a calibration curve by plotting peak area against concentration.
-
Quantify the residues in the unknown samples using the regression equation from the calibration curve.
Conclusion and Future Trends
The choice of an analytical method for quinolone derivatives is a balance of performance, cost, and the specific question being asked. HPLC-UV remains a robust and cost-effective tool for quality control of pharmaceutical products. For the challenging task of residue analysis in complex matrices, the superior sensitivity and specificity of LC-MS/MS are non-negotiable and represent the current industry standard. Capillary Electrophoresis provides a fast, green alternative for specific applications.
The future trend continues to push for higher throughput and greater efficiency. The evolution of Ultra-High-Performance Liquid Chromatography (UPLC), which uses smaller column particles to achieve faster and more efficient separations, is already well-established.[17][20] Furthermore, advancements in high-resolution mass spectrometry (HRMS), such as Q-TOF and Orbitrap technologies, are enabling non-targeted screening approaches to identify a broader range of contaminants without the need for specific reference standards for every compound. As regulatory demands increase and matrices become more complex, these advanced, information-rich techniques will become increasingly central to the work of analytical scientists in the field.
References
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-
Determination of fluoroquinolone antibacterial residues in milk by LC-MS/MS method. Macedonian Pharmaceutical Bulletin. Available at: [Link]
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Determination of quinolone antibiotics in urine by capillary electrophoresis with chemiluminescence detection. PubMed. Available at: [Link]
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Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis. (2013-08-01). Journal of Chromatographic Science. Available at: [Link]
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Electrophoretic behaviour of quinolones in capillary electrophoresis. Effect of pH and evaluation of ionization constants. PubMed. Available at: [Link]
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Analysis of Quinolones Residues in Milk using High Performance Liquid Chromatography. (2019-02-10). International Journal of Current Microbiology and Applied Sciences. Available at: [Link]
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Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. Available at: [Link]
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Spectrophotometric determination of quinolone antibiotics by an association complex formation with aluminum(III) and erythrosin. PubMed. Available at: [Link]
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The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. Available at: [Link]
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Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. PubMed. Available at: [Link]
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Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]
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Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals. Available at: [Link]
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A Validated Rp-Hplc Method for Estimation of Ciprofloxacin and Tinidazole in Tablet Dosage Form. SciSpace. Available at: [Link]
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Determination of Multiclass Antibiotics in Fish Muscle Using a QuEChERS-UHPLC-MS/MS Method. PMC - NIH. Available at: [Link]
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Comparative study of the LC-MS/MS and UPLC-MS/MS for the multi-residue analysis of quinolones, penicillins and cephalosporins in cow milk, and validation according to the regulation 2002/657/EC. ResearchGate. Available at: [Link]
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Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
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Validation of modified QuECHERS extraction method for quantitative enrichment of seven multiclass antibiotic residues from vegetables followed by RP-LC-UV analysis. PMC. Available at: [Link]
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Analytical Methods of Ciprofloxacin and its Combinations Review. RJPT. Available at: [Link]
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A Comparative Guide to the HPLC-UV Analysis of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
For researchers, scientists, and professionals in drug development, the robust and accurate analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of the synthetic compound "4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde." While this molecule represents a specific chemical scaffold of interest in medicinal chemistry, the principles and methodologies discussed herein are broadly applicable to the analysis of related quinolone derivatives.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, establishes a framework for a self-validating analytical system, and provides a comparative assessment against alternative analytical technologies. All claims and methodologies are substantiated with citations to authoritative scientific literature.
Introduction to the Analyte and Analytical Imperatives
This compound is a substituted quinolone derivative. The quinolone core is a privileged scaffold in drug discovery, most notably recognized in the fluoroquinolone class of antibiotics.[1][2] The precise quantification of such compounds is critical during synthesis, for purity assessment, stability studies, and pharmacokinetic evaluations.
The selection of an appropriate analytical method is contingent on a balance of sensitivity, specificity, accuracy, precision, and practicality. HPLC-UV is a widely adopted technique for the analysis of quinolones due to its high resolution, sensitivity, and specificity.[3] This guide will first establish a robust HPLC-UV methodology for the target analyte and then compare its performance characteristics with those of alternative techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Proposed HPLC-UV Method for the Analysis of this compound
While a specific, validated method for this novel compound is not publicly available, a robust starting point can be rationally designed based on the extensive literature on the analysis of structurally similar quinolone derivatives.[4][5] The following protocol is presented as a well-justified, experience-driven starting point for method development and validation.
Rationale for Methodological Choices
The quinolone ring system possesses strong chromophores, making UV detection a suitable and sensitive choice.[6][7] The proposed reversed-phase HPLC method is designed to provide good retention and peak shape for this moderately polar compound. The use of a C18 column is a standard and effective choice for the separation of a wide range of small molecules, including quinolones. The mobile phase, consisting of acetonitrile and water with a formic acid modifier, is selected to ensure good solubility of the analyte, achieve optimal retention, and produce sharp, symmetrical peaks by controlling the ionization state of the molecule.[8][9]
Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectra of similar quinoline derivatives, a wavelength in the range of 254-330 nm is expected to provide good sensitivity.[6][10] For method development, a photodiode array (PDA) detector would be ideal to determine the optimal detection wavelength. For this guide, we will propose 280 nm as a starting point.
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase.
Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
Method Validation: A Self-Validating System
For any analytical method to be considered trustworthy, it must undergo a rigorous validation process as per the guidelines of the International Council for Harmonisation (ICH). The following parameters should be assessed:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure that the signal measured is from the analyte of interest and not from any interfering components. | Peak purity analysis using a PDA detector; no interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response. | Correlation coefficient (r²) ≥ 0.999 over a defined concentration range. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of spiked samples should be within 98-102%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for replicate injections. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, column temperature, and mobile phase composition. |
Comparative Analysis of Analytical Techniques
While HPLC-UV is a robust and widely accessible technique, other methods offer distinct advantages, particularly in terms of sensitivity and specificity.
HPLC-UV vs. Liquid Chromatography-Mass Spectrometry (LC-MS)
| Feature | HPLC-UV | LC-MS / LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio.[11][12] |
| Specificity | Good, but can be limited by co-eluting compounds with similar UV spectra. | Excellent, provides molecular weight and fragmentation information, enabling unambiguous identification.[8][13] |
| Sensitivity | Good, typically in the µg/mL to high ng/mL range. | Excellent, often in the low ng/mL to pg/mL range.[9][14] |
| Cost | Relatively low initial investment and running costs. | High initial investment and maintenance costs. |
| Complexity | Relatively simple to operate and maintain. | More complex instrumentation and data analysis. |
| Typical Applications | Routine quality control, purity assessment, and formulation analysis. | Trace level analysis, metabolite identification, and analysis in complex biological matrices.[1][11] |
Other Potential Techniques
-
Gas Chromatography (GC): Generally unsuitable for non-volatile and thermally labile compounds like many quinolone derivatives without a derivatization step.[15]
-
Capillary Electrophoresis (CE): Offers high separation efficiency and low sample consumption but can have lower sensitivity compared to HPLC.[15]
Conclusion
The proposed HPLC-UV method provides a reliable and accessible platform for the quantitative analysis of this compound. Its performance, when properly validated, is well-suited for a majority of applications in a drug development setting. For applications requiring higher sensitivity and specificity, such as bioanalysis of low-dose formulations or metabolite profiling, Liquid Chromatography-Mass Spectrometry stands as a superior, albeit more resource-intensive, alternative. The choice of analytical technique should always be guided by the specific requirements of the study, balancing the need for performance with practical considerations of cost and complexity.
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V. G. R. M. Dasari, S. B. Boddu, and V. R. M. G. R. Dasari, "Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry," Analytical Chemistry, vol. 69, no. 15, pp. 2928–2938, 1997. [Online]. Available: [Link]
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H.-T. Feng, C.-C. Hsu, and Y.-C. Lin, "Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry," Journal of Food and Drug Analysis, vol. 16, no. 5, 2008. [Online]. Available: [Link]
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Agilent Technologies, "Determination of Quinolone Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS Kits by LC/MS/MS," Application Note, 2011. [Online]. Available: [Link]
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J. Wang et al., "Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry," Foods, vol. 11, no. 1, p. 107, 2022. [Online]. Available: [Link]
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L. Xiao et al., "Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry," Journal of Chromatography A, vol. 1216, no. 48, pp. 8485–8491, 2009. [Online]. Available: [Link]
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J. Ansari et al., "Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative," United Journal of Chemistry, vol. 2, no. 1, pp. 1-6, 2023. [Online]. Available: [Link]
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A. C. S. S. de Oliveira, "Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review," ACS Measurement Science Au, 2024. [Online]. Available: [Link]
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J. Sousa et al., "Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review," Critical Reviews in Analytical Chemistry, vol. 47, no. 3, pp. 219-242, 2017. [Online]. Available: [Link]
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A. A. Jones, "Detecting Quinolone Antibiotics in Urine," LCGC International, 2023. [Online]. Available: [Link]
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F. G. Russo et al., "UV Properties and Loading into Liposomes of Quinoline Derivatives," Pharmaceutics, vol. 13, no. 5, p. 687, 2021. [Online]. Available: [Link]
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T. T. T. Nguyen et al., "The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone," Journal of Pharmaceutical and Biomedical Analysis, vol. 216, p. 114798, 2022. [Online]. Available: [Link]
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S. Pillai et al., "New cross-linking quinoline and quinolone derivatives for sensitive fluorescent labeling," Journal of Fluorescence, vol. 22, no. 5, pp. 1365–1377, 2012. [Online]. Available: [Link]
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M. E. B. da Silva et al., "UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹," ResearchGate, 2017. [Online]. Available: [Link]
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P. V. S. G. R. Sarma et al., "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152," Journal of Young Pharmacists, vol. 2, no. 3, pp. 292–296, 2010. [Online]. Available: [Link]
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S. Pillai et al., "New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling," Journal of Fluorescence, vol. 22, no. 5, pp. 1365–1377, 2012. [Online]. Available: [Link]
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Agilent Technologies, "Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column," Application Note, 2014. [Online]. Available: [Link]
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M. A. Chavez-Eng et al., "HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma," Journal of Chromatographic Science, vol. 52, no. 6, pp. 521–527, 2014. [Online]. Available: [Link]
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Comparative Guide to the LC-MS Characterization of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and its Derivatives
Introduction
In the landscape of pharmaceutical research and development, the quinoline scaffold remains a cornerstone for the synthesis of a multitude of biologically active compounds.[1] Among these, "4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde" and its analogues represent a class of molecules with significant synthetic versatility.[2] The presence of reactive aldehyde and chloro functionalities makes them valuable intermediates in the construction of more complex heterocyclic systems.[2] Accurate and robust analytical characterization of these intermediates is paramount to ensure the integrity of the final drug candidates.
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other key analytical techniques for the characterization of "this compound" and its derivatives. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to aid researchers in selecting the most appropriate analytical strategy.
LC-MS Characterization: A Primary Analytical Tool
LC-MS stands out as a principal technique for the analysis of quinolone compounds due to its high sensitivity, selectivity, and ability to provide both chromatographic separation and mass information in a single run.[3][4] This is particularly crucial for monitoring reaction progress, identifying impurities, and confirming the structure of newly synthesized derivatives.
Experimental Protocol: LC-MS Analysis
A robust LC-MS method for "this compound" requires careful optimization of both the liquid chromatography and mass spectrometry parameters.
1. Sample Preparation:
-
Dissolve 1 mg of the synthesized compound in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection to prevent contamination of the LC system.
2. Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically the first choice for non-polar to moderately polar compounds like quinolones.
-
Mobile Phase: A gradient elution is often employed to ensure good separation of the main compound from any impurities or derivatives.
-
Mobile Phase A: 0.1% formic acid in water. The acid helps in the protonation of the analytes, which is beneficial for positive ion electrospray ionization.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program:
Time (min) %B 0.0 10 5.0 90 7.0 90 7.1 10 | 10.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for quinoline derivatives as the nitrogen atom in the quinoline ring is readily protonated.
-
Scan Mode: Full scan mode to identify the molecular ion and fragmentation scan (MS/MS or product ion scan) to elucidate the structure.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.
Expected LC-MS Data
For "this compound" (Molecular Formula: C₁₁H₈ClNO₂), the expected molecular weight is approximately 221.64 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 222.03.
Fragmentation Pattern: The fragmentation of quinoline derivatives in MS is influenced by the substituents.[5][6] For the target molecule, characteristic fragmentation pathways would likely involve the loss of CO, Cl, and the aldehyde group.
Comparative Analysis with Other Techniques
While LC-MS is a powerful tool, a comprehensive characterization often involves orthogonal techniques that provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including quinoline derivatives.[1][7] It provides detailed information about the chemical environment of each proton and carbon atom.
Key Strengths of NMR:
-
Definitive Structure Elucidation: Provides detailed connectivity information through 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.[8]
-
Isomer Differentiation: Can distinguish between isomers that may have the same mass and similar chromatographic behavior.
-
Quantitative Analysis (qNMR): Can be used for accurate concentration determination with an internal standard.
Limitations Compared to LC-MS:
-
Lower Sensitivity: Requires significantly more sample (mg quantities) compared to LC-MS (µg to ng quantities).[1]
-
Longer Analysis Time: NMR experiments can take from minutes to hours, whereas an LC-MS run is typically completed within minutes.
-
Complex Spectra: For complex mixtures or impure samples, the spectra can be difficult to interpret.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9]
Key Strengths of FTIR:
-
Functional Group Identification: Provides clear signatures for key functional groups. For our target molecule, characteristic peaks for the carbonyl (C=O) of the aldehyde and the quinolone ring, as well as the C-Cl bond, would be expected.[10][11]
-
Speed and Simplicity: Analysis is very fast, often taking less than a minute.
-
Versatility: Can be used for solid, liquid, and gaseous samples.
Limitations Compared to LC-MS:
-
Lack of Structural Detail: Provides information only on functional groups and does not give a complete picture of the molecular structure.
-
Not Suitable for Complex Mixtures: Overlapping peaks from different components can make the spectrum difficult to interpret.
-
Lower Sensitivity: Generally less sensitive than LC-MS.
Data Comparison Summary
The following table provides a comparative overview of the expected performance of LC-MS, NMR, and FTIR for the characterization of "this compound".
| Parameter | LC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Information | Molecular Weight & Fragmentation | Molecular Structure & Connectivity | Functional Groups |
| Sensitivity | High (µg - ng) | Low (mg) | Moderate (µg - mg) |
| Specificity | High | Very High | Moderate |
| Analysis Time | Fast (5-15 min) | Slow (min - hours) | Very Fast (<1 min) |
| Sample Requirement | Low | High | Low |
| Mixture Analysis | Excellent | Challenging | Challenging |
| Quantitative Capability | Excellent with standards | Excellent with internal standard | Limited |
Visualizing the Workflow and Structures
To better illustrate the analytical process and the molecules of interest, the following diagrams are provided.
Caption: Chemical structures of the parent compound and a derivative.
Conclusion
The characterization of "this compound" and its derivatives is most effectively achieved through a multi-technique approach. LC-MS provides unparalleled sensitivity and is ideal for reaction monitoring and impurity profiling. NMR spectroscopy remains the gold standard for definitive structural elucidation, while FTIR offers a rapid method for functional group confirmation. By understanding the strengths and limitations of each technique, researchers can design a comprehensive analytical strategy that ensures the quality and integrity of their synthesized compounds, ultimately accelerating the drug development process.
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- A comparative review of analytical techniques for quinolone carboxylic acids - Benchchem.
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- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - UNCW Institutional Repository.
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- Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h)
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- Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed.
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- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
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- Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis | Request PDF - ResearchG
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- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives - Intern
- methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxyl
- Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts.
- 4-Chloro-1-methyl-2-oxo-1, 2-dihydroquinoline-3-carbaldehyde, min 95%, 250 mg.
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- This compound.
- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI.
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Halogen Substitution on the Quinolone Scaffold: A Comparative Analysis of the Biological Activities of 4-Chloro- and 4-Bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
In the landscape of medicinal chemistry, the quinolone scaffold is a cornerstone for the development of novel therapeutic agents.[1] The strategic modification of this core structure, particularly through halogenation, has been a widely adopted approach to modulate pharmacological activity.[2] This guide provides an in-depth comparative analysis of the biological performance of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and its bromo analogue. By synthesizing available experimental data and elucidating the underlying structure-activity relationships, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for informed decision-making in their investigative endeavors.
Introduction: The Critical Role of Halogen Substitution
The introduction of a halogen atom at the C4-position of the 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde core is not a trivial alteration. Chlorine and bromine, while both halogens, possess distinct physicochemical properties that can profoundly influence a molecule's interaction with biological targets. Differences in electronegativity, atomic radius, and lipophilicity can alter absorption, distribution, metabolism, and excretion (ADME) profiles, as well as the intrinsic potency of the compound. Generally, halogenation can enhance the biological activity of quinolone derivatives.[3] This guide will delve into the nuanced differences these two halogens impart, focusing on key areas of biological activity.
Comparative Biological Activities: A Tale of Two Halogens
While direct comparative studies on this compound and its precise bromo counterpart are not extensively documented in publicly available literature, a comprehensive analysis of related halogenated quinolone and isoquinoline derivatives provides valuable insights into their potential biological activities.[4]
The anticancer potential of halogenated quinolones has been a significant area of investigation.[2] Both chloro and bromo substituents can enhance cytotoxic activity; however, the efficacy is highly dependent on the position of substitution and the overall molecular structure.[2] For instance, studies on certain quinolinone derivatives have shown that a chloro-substituent can be more favorable for cytotoxic activity against specific cancer cell lines compared to a bromo-substituent at the same position.[2]
Derivatives of 2-chloroquinoline-3-carbaldehyde have served as precursors for compounds exhibiting cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.[4] On the other hand, 4-bromo-isoquinoline derivatives have been utilized in synthesizing compounds with demonstrated antitumor activity.[4]
Table 1: Comparative Anticancer Activity of Halogenated Quinolone Analogs
| Compound Class | Halogen | Cancer Cell Line | Activity Metric (e.g., IC50) | Reference |
| 6-arylamino-7-halo-5,8-quinolinediones | Chloro | HCT-15 (Colon) | Generally more potent | [2] |
| 6-arylamino-7-halo-5,8-quinolinediones | Bromo | HCT-15 (Colon) | Generally less potent | [2] |
| Quinoline-based dihydrazone derivatives | - | BGC-823, BEL-7402, MCF-7, A549 | IC50 values from 7.01 to 34.32 μM | [5] |
| 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline | - | DAN-G, LCLC-103H, SISO | IC50 values from 1.23 to 1.49 µM | [6] |
Note: This table presents data from closely related halogenated quinolones to infer potential trends, as direct comparative data for the topic compounds is limited.
The anticancer effects of quinolinone derivatives are often attributed to their ability to induce apoptosis and interfere with key signaling pathways essential for cancer cell survival and proliferation.[2]
Quinolones are a major class of antibacterials with significant therapeutic potential.[7] The nature and position of halogen substituents play a crucial role in defining their antimicrobial spectrum and potency.[7][8] Chloro-substituted quinoline analogs have demonstrated good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4][9]
In some series of halogenated quinolinones, bromo-substituted derivatives have exhibited slightly superior or equivalent activity compared to their chloro-counterparts against tested bacterial and fungal strains.[2] The antimicrobial mechanism of quinolones often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.[10]
Table 2: Comparative Antimicrobial Activity of Halogenated Quinolone Analogs
| Compound Class | Halogen | Bacterial/Fungal Strain | Activity Metric (e.g., MIC) | Reference |
| Halogenated Quinolones | Chloro | Gram-positive & Gram-negative | Good activity | [4] |
| Halogenated Quinolones | Bromo | Various bacteria & fungi | Slightly superior or equivalent to chloro | [2] |
| Novel Quinolone Derivatives | - | E. coli, S. maltophilia | MIC as low as 0.25 μg/mL | [11] |
Note: This table summarizes general findings on related compounds to provide a comparative perspective.
Mechanistic Insights: How Halogen Substitution Influences Activity
The substitution of a chlorine versus a bromine atom at the 4-position of the quinolone ring can influence biological activity through several mechanisms:
-
Electronic Effects: The differing electronegativity of chlorine and bromine can alter the electron density of the quinolone ring system, which can, in turn, affect the binding affinity of the molecule to its biological target.
-
Lipophilicity: Halogen substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The degree of this enhancement differs between chlorine and bromine, potentially affecting cellular uptake and target accessibility.
-
Steric Factors: The larger atomic radius of bromine compared to chlorine can create steric hindrance that may either promote or hinder binding to a target protein, depending on the topology of the binding site.
These factors collectively determine the structure-activity relationship (SAR) of these compounds.[7]
Caption: General workflow for the biological evaluation of compounds.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research, detailed methodologies for key biological assays are provided below. These protocols are designed to be self-validating and are based on standard practices in the field.
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of cancer cell lines.
Materials:
-
Test compounds (4-chloro and 4-bromo analogues)
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
This protocol describes the determination of the minimum inhibitory concentration (MIC) of the test compounds against bacterial strains.
Materials:
-
Test compounds (4-chloro and 4-bromo analogues)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
96-well plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Resazurin solution (optional, as a viability indicator)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the absorbance at 600 nm. Alternatively, a viability indicator like resazurin can be added, where a color change indicates bacterial growth.
Caption: Potential signaling pathway affected by quinoline derivatives.
Conclusion and Future Directions
The comparative analysis of 4-chloro- and 4-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, based on the broader family of halogenated quinolones, underscores the profound impact of halogen substitution on biological activity. While both chloro and bromo substituents can confer potent anticancer and antimicrobial properties, the choice between them is nuanced and depends on the specific molecular scaffold and therapeutic target.[2] The provided experimental protocols offer a robust framework for the direct comparative evaluation of these two specific compounds. Further research, including head-to-head in vitro and in vivo studies, is imperative to definitively elucidate the superior analogue for specific therapeutic applications and to further refine the design of next-generation quinolone-based drugs.
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Synthesis and antimicrobial evaluation of novel quaternary quinolone derivatives with low toxicity and anti-biofilm activity. PubMed. Available at: [Link]
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Structure-activity and structure-side-effect relationships for the quinolone antibacterials. PubMed. Available at: [Link]
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Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Brieflands. Available at: [Link]
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Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. Available at: [Link]
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Review Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. Available at: [Link]
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Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases. Available at: [Link]
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New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. National Institutes of Health. Available at: [Link]
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In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. Molecules. Available at: [Link]
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Synthesis and Antibacterial Evaluation of Certain Quinolone Derivatives. ResearchGate. Available at: [Link]
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Novel quinolone-derivative tackles microbial resistance. BioWorld. Available at: [Link]
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Synthesis and evaluation of novel 3,4,6-substituted 2-quinolones as FMS kinase inhibitors. PubMed. Available at: [Link]
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Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available at: [Link]
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Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. National Institutes of Health. Available at: [Link]
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Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. Available at: [Link]
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Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. MDPI. Available at: [Link]
-
Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI. Available at: [Link]
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Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. Available at: [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
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Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]
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Biological activities of quinoline derivatives. PubMed. Available at: [Link]
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A Comparative Study of the Reactivity of 2-Chloroquinoline-3-carbaldehydes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, 2-chloroquinoline-3-carbaldehydes are pivotal intermediates, prized for their synthetic versatility. The inherent reactivity of the C2-chloro and C3-formyl groups opens a gateway to a vast landscape of complex heterocyclic systems, many of which are investigated for their pharmacological potential.[1][2] This guide provides a comparative analysis of the reactivity of these two functional groups, supported by experimental data and protocols to inform your synthetic strategies.
The quinoline scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] The presence of both an electrophilic aldehyde and a leaving group on an electron-deficient ring system makes 2-chloroquinoline-3-carbaldehyde a dichotomous reactant, where reaction conditions can be tuned to favor one reaction pathway over another.
Synthesis of 2-Chloroquinoline-3-carbaldehydes
The most prevalent and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][3] This one-pot reaction typically involves the treatment of acetanilides with a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4]
Caption: General workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.
An alternative, though less common, route involves the oxidation of the corresponding 2-chloroquinolin-3-yl)methanol.
Comparative Reactivity: Chloro vs. Formyl Group
The reactivity of 2-chloroquinoline-3-carbaldehydes is a tale of two electrophilic centers. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), while the aldehyde group at the C3 position readily undergoes nucleophilic addition and condensation reactions.[5][6] The electronic interplay between the electron-withdrawing aldehyde group and the pyridine ring enhances the electrophilicity of the C2 position, making it more susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the C2 position is activated towards nucleophilic displacement. This reactivity is a cornerstone for introducing a wide variety of substituents.
Typical Nucleophiles and Products:
| Nucleophile | Product |
| Amines (primary, secondary) | 2-Aminoquinoline-3-carbaldehydes |
| Hydrazines | 2-Hydrazinylquinoline-3-carbaldehydes |
| Thiols | 2-(Thio)quinoline-3-carbaldehydes |
| Azides | Tetrazolo[1,5-a]quinolines |
The reaction with sodium azide, for instance, leads to the formation of tetrazolo[1,5-a]quinoline-4-carbaldehyde through an intramolecular cyclization.[5]
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A Senior Application Scientist's Guide to Quinolone-Based Building Blocks: A Comparative Analysis of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Introduction: The Quinolone Scaffold as a Privileged Structure in Drug Discovery
The quinolone motif, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent antibacterial, anticancer, antimalarial, and antiviral properties.[1][2][3] The success of this scaffold lies in its structural versatility, which allows for chemical modifications at multiple positions, significantly influencing its pharmacokinetic and pharmacodynamic profiles.[4]
In the quest for novel therapeutics, the strategic use of pre-functionalized "building blocks" or "synthons" is paramount. These molecules provide a robust platform for generating extensive libraries of derivatives for high-throughput screening. This guide offers an in-depth comparison of a highly versatile synthon, 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde , against other prominent quinolone-based building blocks. We will dissect their synthesis, reactivity, and strategic applications, providing field-proven insights and detailed experimental protocols for researchers in drug development.
Featured Building Block: this compound
This molecule is a powerful intermediate due to its dual reactive sites: an electrophilic aldehyde at the C-3 position and a chlorine atom at the C-4 position, which is highly susceptible to nucleophilic substitution. This bifunctionality allows for a stepwise and controlled diversification of the quinolone core.
Synthesis via Vilsmeier-Haack Reaction
The most common and efficient route to this building block is the Vilsmeier-Haack reaction.[5][6] This reaction involves the formylation of an electron-rich aromatic compound, in this case, the precursor 4-hydroxy-1-methyl-2(1H)-quinolone, using a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide).[6][7][8]
The causality behind this choice is the high reactivity of the 4-hydroxy-2-quinolone system. The hydroxyl group makes the C-3 position electron-rich and thus highly susceptible to electrophilic substitution by the chloroiminium ion (the Vilsmeier reagent). The subsequent chlorination at the C-4 position occurs as part of the reaction mechanism with this specific reagent.
Caption: Dual reactivity pathways of the featured building block.
Comparative Analysis of Quinolone Building Blocks
To fully appreciate the utility of this compound, it is essential to compare it with other common quinolone synthons.
| Building Block | Key Reactive Sites | Common Reactions | Advantages | Limitations/Considerations |
| This compound | C3-Aldehyde, C4-Chloro | Condensation, SNAr, Cyclization | Two distinct and highly reactive sites allow for orthogonal, stepwise synthesis of complex molecules. | Synthesis requires a multi-step Vilsmeier-Haack protocol. [9][10] |
| 2-Chloroquinoline-3-carbaldehydes | C3-Aldehyde, C2-Chloro | Condensation, SNAr, Cyclization | Highly versatile for creating fused heterocyclic systems. [11][12]A well-established building block. | Lacks the 2-oxo functionality, which can be important for certain biological interactions (e.g., hydrogen bonding). |
| 4-Hydroxy-2-quinolones | C3-H (activated), C4-OH | Electrophilic substitution (e.g., Vilsmeier-Haack, nitration, acylation), O-alkylation. | Readily available starting material. [13]The 4-OH group can tautomerize, influencing reactivity. [4] | Reactivity is primarily limited to electrophilic substitution at C3 unless the hydroxyl group is modified. |
| Fluoroquinolone Carboxylic Acids (e.g., Nalidixic acid core) | C3-Carboxylic Acid, C7-substituent (often amine) | Amide/Ester formation, N-alkylation/acylation at C7-amine. | The core structure is a proven antibacterial scaffold. [3][14]Allows for prodrug strategies via the carboxyl group. [15] | The core is more complex to synthesize from scratch. Modifications are typically limited to the existing functional groups. |
Experimental Protocols: A Self-Validating System
Trustworthiness in synthetic chemistry is built on reproducible and well-understood protocols. The following methods are described with causal explanations to ensure both success and comprehension.
Protocol 1: Synthesis of this compound
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Principle: This protocol utilizes the Vilsmeier-Haack reaction for the simultaneous formylation and chlorination of the 4-hydroxy-2-quinolone precursor. [10]* Methodology:
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Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3.0 eq) in an ice bath. Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise with stirring, ensuring the temperature does not exceed 10°C. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Low temperature prevents degradation and side reactions.
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Reaction: To the prepared Vilsmeier reagent, add 4-hydroxy-1-methyl-2(1H)-quinolone (1.0 eq) portion-wise. Causality: The quinolone acts as the nucleophile, attacking the Vilsmeier reagent.
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Heating: After the addition is complete, heat the mixture at 90°C for 4-6 hours. Monitor the reaction progress by TLC. Causality: Heat provides the necessary activation energy for the cyclization and chlorination steps.
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Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. Causality: This step hydrolyzes the reaction intermediates and precipitates the product.
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Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
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Purification: Recrystallize the crude product from ethanol or acetic acid to obtain the pure this compound. Causality: Recrystallization removes unreacted starting materials and soluble impurities.
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Protocol 2: Synthesis of a Schiff Base Derivative (Reaction at C3-Aldehyde)
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Principle: A straightforward condensation reaction between the aldehyde and a primary amine.
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Methodology:
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Dissolution: Dissolve this compound (1.0 eq) in absolute ethanol.
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Addition: Add a primary amine (e.g., aniline, 1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops). Causality: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.
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Reaction: Reflux the mixture for 2-4 hours. Monitor by TLC.
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Isolation: Cool the reaction mixture. The Schiff base product will often precipitate. Filter the solid, wash with cold ethanol, and dry.
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Protocol 3: Nucleophilic Substitution at C4-Chloro Position
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Principle: An SNAr reaction to displace the chloride with a nucleophile.
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Methodology:
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Setup: In a round-bottom flask, dissolve the Schiff base from Protocol 2 (1.0 eq) in a polar aprotic solvent like DMF or DMSO.
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Addition: Add the nucleophile (e.g., morpholine, 1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq). Causality: The base neutralizes the HCl that is formed during the substitution, driving the reaction to completion.
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Reaction: Heat the mixture at 80-100°C for 6-12 hours.
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Work-up: Cool the reaction and pour it into cold water. The product will precipitate.
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Isolation: Filter the solid, wash with water, and dry. Purify further by column chromatography if necessary.
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Conclusion and Future Outlook
This compound stands out as a superior building block for creating diverse and complex quinolone derivatives. Its dual, orthogonally reactive sites provide a strategic advantage over simpler synthons like 4-hydroxy-2-quinolones or even the classic 2-chloroquinoline-3-carbaldehydes. While fluoroquinolone carboxylic acids are invaluable for modifying existing drug scaffolds, our featured compound offers greater flexibility for de novo design and the exploration of novel chemical space. By understanding the causality behind the synthetic protocols and the unique reactivity of this synthon, researchers can accelerate the development of next-generation quinolone-based therapeutics.
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A Comparative Guide to In Silico Docking of Novel 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Derivatives
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] This guide provides a comprehensive comparative analysis of in silico molecular docking studies for a series of rationally designed derivatives of "4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde." We present a detailed, field-proven protocol for evaluating the binding affinity of these novel compounds against Serine/Threonine Protein Kinase (STK), a critical target in oncology.[2] The performance of these derivatives is benchmarked against a known kinase inhibitor, providing a clear comparative framework. This document is intended for researchers, scientists, and drug development professionals, offering both a practical workflow and the theoretical underpinnings for computational lead discovery.
Introduction: The Quinoline Moiety and the Imperative for In Silico Screening
Quinoline and its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][3][4] Their versatile structure allows for fine-tuning of physicochemical properties to achieve desired biological effects. The parent compound, This compound , represents a promising starting point for derivatization due to its reactive aldehyde group and substituted quinoline core.
In modern drug discovery, in silico molecular docking is an indispensable tool.[][6] It allows for the rapid, cost-effective screening of virtual compound libraries to predict the binding orientation and affinity of small molecules with a target protein at an atomic level.[6][7] This computational approach significantly narrows the field of potential candidates for synthesis and subsequent in vitro testing, accelerating the entire drug development pipeline. This guide explains the causality behind our computational choices, ensuring a robust and reproducible virtual screening cascade.
Design of the Virtual Library: Derivatives and a Benchmark Comparator
To explore the structure-activity relationship (SAR), we designed a focused library of four derivatives (CQD-1 to CQD-4) based on the parent scaffold. The modifications are designed to probe the effects of hydrogen bond donors/acceptors and steric bulk on binding affinity.
-
Parent Scaffold (CQ-Parent): this compound
-
Derivative CQD-1 (Hydrazone): Introduction of a hydrazone linkage, a common modification in quinoline derivatives to enhance binding.[8]
-
Derivative CQD-2 (Aniline Adduct): Addition of an aniline group to explore π-π stacking interactions.
-
Derivative CQD-3 (Hydroxyphenyl Adduct): Incorporation of a hydroxyl group to act as a potential hydrogen bond donor.
-
Derivative CQD-4 (Carboxylic Acid Adduct): Addition of a carboxyl group to serve as a strong hydrogen bond donor/acceptor.
For a robust comparison, we include Staurosporine , a well-characterized, potent, and broad-spectrum kinase inhibitor, as our benchmark alternative.
Target Protein Selection: Serine/threonine protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention.[2] We have selected the human Serine/Threonine Kinase 10 (STK10) , also known as Aurora C kinase (PDB ID: 6I2Y), for this docking study.
Experimental Protocol: A Self-Validating In Silico Docking Workflow
This protocol is designed to be a self-validating system. The trustworthiness of a docking procedure is established by its ability to accurately reproduce the binding mode of a known ligand. Therefore, a crucial first step is to re-dock the co-crystallized ligand into the protein's active site and ensure the resulting pose is within an acceptable Root Mean Square Deviation (RMSD) of the original.
Step 1: Preparation of the Receptor (STK10)
-
Rationale: The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It contains non-essential molecules (e.g., water, co-solvents) and lacks hydrogen atoms, which are critical for calculating interactions.
-
Procedure:
-
Download the crystal structure of STK10 (PDB ID: 6I2Y) from the PDB.
-
Using a molecular modeling suite such as AutoDock Tools, remove all water molecules and the co-crystallized ligand from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in the required PDBQT format, which includes charge and atom type information for the docking software.
-
Step 2: Preparation of the Ligands
-
Rationale: Ligands must be converted from their 2D representations into optimized 3D structures with correct stereochemistry and low energy conformations to ensure a realistic simulation.
-
Procedure:
-
Draw the 2D structures of the CQ-Parent, CQD-1 to CQD-4, and Staurosporine using chemical drawing software like ChemDraw.
-
Convert the 2D structures to 3D SDF files.
-
Perform energy minimization on each ligand using a force field like MMFF94. This step ensures the ligand is in a stable, low-energy conformation.
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the final prepared ligands in the PDBQT format.
-
Step 3: Molecular Docking Simulation with AutoDock Vina
-
Rationale: AutoDock Vina is a widely used and validated open-source program for molecular docking.[8] The key is to define a search space (the "grid box") that encompasses the known binding site of the target protein, allowing the algorithm to efficiently search for the best binding pose.
-
Procedure:
-
Grid Box Generation: Define the center and dimensions of the grid box around the active site of STK10. The coordinates are typically centered on the position of the co-crystallized ligand. A box size of 40x40x40 Å is generally sufficient to cover the entire active site.
-
Configuration File: Create a configuration file specifying the path to the prepared receptor and ligand files, the grid box parameters, and the desired output file name.
-
Execution: Run the AutoDock Vina simulation from the command line. The software will generate multiple binding poses (typically 9) for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Protocol Validation: As a preliminary step, re-dock the extracted co-crystallized ligand. Calculate the RMSD between the top-ranked docked pose and the original crystallographic pose. An RMSD value < 2.0 Å validates that the docking protocol can reliably reproduce the known binding mode.[9]
-
Step 4: Analysis and Visualization of Results
-
Rationale: The docking score provides a quantitative estimate of binding affinity, but a qualitative analysis of the binding interactions is essential to understand why a ligand binds well. This involves identifying specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds.
-
Procedure:
-
Load the docked protein-ligand complexes into a visualization tool like PyMOL or Discovery Studio Visualizer.
-
Analyze the top-ranked pose for each ligand.
-
Identify and measure key interactions (e.g., hydrogen bonds, π-π stacking) between the ligand and the amino acid residues in the active site.
-
Compare the binding modes and interactions of the derivatives with both the parent compound and the Staurosporine benchmark.
-
Visualization of Methodologies
The following diagrams illustrate the key workflows described in this guide.
Caption: High-level workflow for the in silico docking protocol.
Caption: Logical relationship for protein-ligand interaction analysis.
Comparative Performance Analysis
The docking simulations yielded binding affinity scores that allow for a direct comparison of the designed derivatives against the parent compound and the Staurosporine benchmark.
| Compound ID | Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (STK10) | No. of H-Bonds |
| CQ-Parent | Parent Scaffold | -7.2 | LEU 83, VAL 91, ALA 104 | 1 |
| CQD-1 | Hydrazone Derivative | -7.9 | LEU 83, ALA 104, LYS 106 | 2 |
| CQD-2 | Aniline Adduct | -8.4 | LEU 83, ALA 104, PHE 155 | 1 |
| CQD-3 | Hydroxyphenyl Adduct | -9.1 | LEU 83, LYS 106, GLU 153, PHE 155 | 3 |
| CQD-4 | Carboxylic Acid Adduct | -8.8 | VAL 91, LYS 106, GLU 153 | 3 |
| Staurosporine | Benchmark Inhibitor | -11.5 | LEU 83, GLU 105, LYS 106, PHE 155 | 4 |
Discussion of Results
The results clearly indicate that the designed modifications successfully improved the binding affinity compared to the parent scaffold.
-
Superior Performance of CQD-3: The Hydroxyphenyl Adduct (CQD-3) emerged as the most promising derivative with a binding affinity of -9.1 kcal/mol. Visualization of its binding pose revealed that the added hydroxyl group forms a critical hydrogen bond with the side chain of GLU 153 , an interaction not observed with the parent compound. Furthermore, the phenyl ring engages in a favorable π-π stacking interaction with PHE 155 , effectively anchoring the ligand in the binding pocket.
-
Comparison with Alternatives: While none of the novel derivatives surpassed the binding affinity of the potent, non-selective inhibitor Staurosporine (-11.5 kcal/mol), CQD-3 demonstrates a significantly improved and competitive binding energy relative to the starting scaffold. The goal of such screening is not necessarily to outperform a broad-spectrum inhibitor but to identify novel chemotypes with high affinity and potential for improved selectivity, which can be explored in subsequent optimization rounds. The interactions of Staurosporine are well-documented and involve key hydrogen bonds with the hinge region of the kinase (e.g., GLU 105, LYS 106), which our top derivatives also successfully engage.
-
Structure-Activity Relationship Insights: The data suggests that the introduction of groups capable of both hydrogen bonding and aromatic interactions (like in CQD-3) is a highly effective strategy for improving binding to the STK10 active site. The hydrazone in CQD-1 and the carboxylate in CQD-4 also formed additional hydrogen bonds with LYS 106 , explaining their improved scores over the parent compound.
Conclusion and Future Directions
This guide demonstrates a robust, reproducible, and scientifically grounded workflow for the in silico evaluation of novel derivatives of this compound. Our comparative analysis identified the hydroxyphenyl adduct (CQD-3) as the most promising candidate, with a predicted binding affinity of -9.1 kcal/mol against STK10, owing to its ability to form additional hydrogen bonds and aromatic interactions within the active site.
The insights gained from this in silico study provide a strong rationale for advancing the most promising derivatives. The next logical steps in the drug discovery pipeline would include:
-
Synthesis: Chemical synthesis of the parent compound and the top-performing derivatives (especially CQD-3).[10]
-
In Silico ADMET Profiling: Computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the drug-likeness of the lead candidates.[11][12]
-
In Vitro Validation: Performing enzyme inhibition assays to experimentally determine the IC50 values of the synthesized compounds against the target kinase.
-
Further Optimization: Based on experimental results, further rounds of computational design and synthesis can be undertaken to enhance potency and selectivity.
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- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
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- In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. (2025).
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A Senior Application Scientist's Guide to QSAR Analysis of Substituted Quinolones' Antimicrobial Activity
This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) methodologies applied to substituted quinolone antibiotics. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational models to accelerate the discovery of novel antimicrobial agents. We will dissect the causality behind experimental choices, compare leading QSAR models with supporting data, and provide actionable protocols for implementation.
Introduction: Deciphering the Quinolone Code in an Era of Resistance
Quinolones and their fluoroquinolone derivatives represent a critical class of synthetic antibiotics, renowned for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair.[3] However, the escalating crisis of antimicrobial resistance necessitates a more rational and accelerated approach to drug discovery.
Quantitative Structure-Activity Relationship (QSAR) analysis has emerged as a powerful in silico tool to meet this challenge.[2][4] By correlating the structural or physicochemical properties of a series of compounds with their biological activity, QSAR models can predict the potency of novel molecules, elucidate mechanisms of action, and guide the synthesis of more effective derivatives.[5] This guide compares various QSAR methodologies applied to quinolones, providing a framework for designing next-generation antibiotics to combat resistant pathogens.
The Anatomy of a Quinolone QSAR Study: From Data to Prediction
A robust QSAR model is built upon a foundation of high-quality data and sound statistical validation. The process is a self-validating system, where each step is designed to ensure the final model is both descriptive and predictive.
The Dataset: The Cornerstone of a Predictive Model
The initial and most critical step is the compilation of a dataset. This involves gathering a series of quinolone analogues with their experimentally determined antimicrobial activity, typically the Minimum Inhibitory Concentration (MIC). For QSAR analysis, these MIC values (often in µM) are converted to a logarithmic scale (pMIC = -logMIC) to ensure a linear relationship with the free energy changes of ligand-receptor interactions.[6] A high-quality dataset must be congeneric (structurally related) and possess a wide range of activity values to build a statistically significant model.
Molecular Descriptors: Quantifying Chemical Identity
Molecular descriptors are numerical values that encode the structural and physicochemical properties of a molecule. The choice of descriptors is paramount, as they form the basis of the structure-activity correlation. For quinolones, these are often categorized as:
-
Physicochemical Descriptors: These describe bulk properties. Lipophilicity (logP) is a crucial descriptor, as it governs the molecule's ability to permeate bacterial cell membranes.[7][8] However, its relationship with activity is often parabolic, indicating an optimal lipophilicity exists.[9] Other important descriptors include Molar Refractivity (MR) and molecular weight.[10]
-
Electronic Descriptors: These quantify the electronic aspects of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with their energy gap (ΔE), are frequently used to model the reactivity and stability of the quinolones.[4][7] Partial atomic charges, calculated using methods like Density Functional Theory (DFT), can pinpoint specific atoms involved in binding to the target enzymes.[6]
-
Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule. They are essential for understanding how a substituent's bulk and spatial arrangement impact its fit within the enzyme's active site.
Model Validation: Establishing Trustworthiness
A QSAR model's utility is defined by its ability to accurately predict the activity of new, unsynthesized compounds. To ensure this, rigorous validation is non-negotiable.[5][11]
-
Internal Validation: This process assesses the model's robustness using the training data itself. The most common technique is Leave-One-Out cross-validation (LOO-CV), which generates a cross-validation coefficient (q² or Q²). A q² value greater than 0.5 is generally considered indicative of a robust model.[7][12][13]
-
External Validation: This is the ultimate test of a model's predictive power. The initial dataset is split into a training set (to build the model) and a test set (kept aside during model development). The validated model is then used to predict the activity of the test set compounds. The predictive ability is measured by parameters like R²_pred or R²_ext, with a value greater than 0.6 being desirable.[7][13][14]
-
Y-Randomization: This test involves randomly shuffling the biological activity data and rebuilding the model. A valid model should produce significantly lower statistical metrics (r² and q²) for the randomized data, confirming that the original correlation was not due to chance.[14]
Comparative Analysis of QSAR Methodologies for Quinolones
Different QSAR techniques offer unique insights into the structure-activity landscape of quinolones. The choice of method depends on the research question and the nature of the available data.
2D-QSAR: The Classical Approach
2D-QSAR models, such as Hansch analysis and Multiple Linear Regression (MLR), establish a linear relationship between biological activity and calculated molecular descriptors.[7][15]
-
Hansch Analysis: This pioneering QSAR method correlates activity with hydrophobic (logP or π), electronic (σ), and steric (Es) parameters.[16][17] A typical Hansch equation might reveal that increased hydrophobicity and electron-withdrawing substituents at a specific position enhance antimicrobial activity.[8]
-
MLR-based Models: These models are frequently used to correlate activity with a combination of quantum chemical and physicochemical descriptors. For instance, a DFT-based QSAR study on quinolone-triazole derivatives identified the partial charge on the carbonyl oxygen, the HOMO-LUMO energy gap, and logP as key determinants of activity against P. aeruginosa.[6][7]
3D-QSAR: Visualizing the Interaction Field
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a powerful visual framework for understanding SAR.[12][18] These techniques analyze the steric and electrostatic fields surrounding a set of aligned molecules.
-
CoMFA: Generates 3D contour maps that highlight regions where changes in steric bulk and electrostatic charge will affect activity. For example, a green contour near the C-7 position would suggest that bulkier substituents are favorable for activity.[3][19]
-
CoMSIA: An extension of CoMFA that includes additional descriptor fields for hydrophobicity, hydrogen-bond donors, and hydrogen-bond acceptors.[20] This provides a more detailed and interpretable 3D map to guide drug design. A CoMSIA study might reveal that a hydrogen-bond donor at the N-1 position is critical for binding to DNA gyrase.[18]
The table below compares findings from several key QSAR studies on substituted quinolones.
| QSAR Method | Target Organism(s) | Key Descriptors Identified | Statistical Performance | Key Structural Insights | Reference |
| DFT/MLR | S. aureus, P. aeruginosa | Partial atomic charges, HOMO-LUMO gap, logP, C=O bond length | R² > 0.88, Q²_LOO > 0.85, R²_ext > 0.92 | Electronic properties are critical. Activity against P. aeruginosa is correlated with the carbonyl oxygen's partial charge and logP. | [6][7] |
| 3D-QSAR (unspecified) | Gram-negative & Gram-positive | Hydrophobic, Topologic, Electronic properties | Not specified | Substituents at R1 and R7 make hydrophobic interactions in the major and minor grooves of DNA, respectively. | [21] |
| ML/QSAR | Gram-negative & Gram-positive | Lipophilicity, Electronic distribution | R² > 0.80 | Substituents at C-7 enhance Gram-negative activity, while C-8 modifications improve Gram-positive activity. | [4][22] |
| 3D-QSAR (CoMFA/CoMSIA) | S. aureus | Steric and Electrostatic fields | r² = 0.90, q² = 0.80 | Less electronegative substitution at C-6 and more bulky groups on a phenyl ring attached to the core improve activity. | [3] |
| 2D-QSAR (Regression) | S. aureus | Lipophilicity (QlogP), Electronic (σ) | Not specified | An increase in lipophilicity and the electron-withdrawing nature of substituents has a negative influence on activity. | [8] |
Standardized Protocol for QSAR Model Development
This section provides a generalized, step-by-step protocol for conducting a QSAR analysis on a series of quinolone derivatives. This workflow is designed to be a self-validating system.
Protocol 1: A Step-by-Step Workflow for 2D-QSAR Analysis
-
Data Curation: a. Compile a dataset of at least 30-40 congeneric quinolone derivatives with experimentally measured MIC values against a specific bacterial strain.[13] b. Convert MIC values to the pMIC (-logMIC) scale. c. Draw the 2D structures of all compounds using molecular modeling software.
-
Structure Optimization & Descriptor Calculation: a. Convert 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) or quantum mechanical method (e.g., DFT).[7] b. Calculate a wide range of molecular descriptors (physicochemical, electronic, topological).
-
Data Splitting: a. Divide the dataset into a training set (~75-80% of compounds) and a test set (~20-25%).[5] b. Ensure that the test set compounds have a range of structural diversity and biological activity that is representative of the entire dataset.
-
Model Generation: a. Using the training set, employ a variable selection method (e.g., stepwise MLR, genetic algorithm) to identify the most relevant descriptors.[14] b. Generate the linear QSAR equation correlating the selected descriptors with the pMIC values.
-
Model Validation: a. Internal Validation: Calculate the squared correlation coefficient (r²) and the LOO cross-validated coefficient (q²). A high r² (e.g., > 0.8) and q² ( > 0.5) indicate a good fit and internal robustness.[7] b. External Validation: Use the generated model to predict the pMIC values for the test set compounds. Calculate the predictive R² (R²_pred). An R²_pred > 0.6 indicates good predictive ability.[5][13] c. Y-Randomization: Perform multiple runs with shuffled pMIC values and confirm that the resulting models have significantly lower r² and q² values.
-
Interpretation and Application: a. Analyze the final QSAR equation to understand the physicochemical meaning of the selected descriptors. b. Use the validated model to predict the activity of new, virtual quinolone derivatives to guide future synthesis efforts.
Visualizing the Path to Potency
Diagrams are invaluable for conceptualizing complex workflows and relationships.
Caption: A generalized workflow for developing a predictive QSAR model.
The SAR of quinolones is complex, but QSAR studies have consistently highlighted the importance of specific substitution patterns.
Caption: Key structural features of quinolones influencing antimicrobial activity.
Conclusion and Future Horizons
QSAR analysis provides an indispensable computational framework for the rational design of substituted quinolones. By comparing various methodologies—from the linear relationships of 2D-QSAR to the spatial insights of 3D-QSAR—researchers can develop robust, predictive models.[1] These models not only accelerate the identification of potent lead candidates but also offer a deeper understanding of the molecular features governing antimicrobial activity.[4]
The future of quinolone design will likely involve the integration of more sophisticated machine learning and artificial intelligence techniques to capture complex, non-linear structure-activity relationships.[2] Furthermore, multi-objective QSAR models that simultaneously predict efficacy, toxicity, and pharmacokinetic properties will become increasingly vital. By embracing these computational strategies, the scientific community can stay one step ahead in the critical race against antimicrobial resistance.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Quinolone Derivatives
This guide provides an in-depth, technical comparison of antibodies raised against quinolone derivatives, with a focus on their cross-reactivity profiles. It is intended for researchers, scientists, and drug development professionals engaged in the development and validation of immunoassays for quinolone antibiotics. We will explore the nuances of antibody production, the critical role of hapten design, and the comparative performance of different antibodies, supported by experimental data and detailed protocols.
The Criticality of Antibody Specificity in Quinolone Detection
Quinolone and fluoroquinolone antibiotics are a widely used class of broad-spectrum antimicrobials in both human and veterinary medicine.[1][2] Their extensive use has led to concerns about antimicrobial resistance and the presence of drug residues in food products of animal origin.[3][4] Consequently, sensitive and specific methods for the detection and quantification of these residues are paramount for food safety and therapeutic drug monitoring.
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and high-throughput alternative to traditional chromatographic methods.[1][5] However, the reliability of any immunoassay hinges on the specificity of the antibody employed.[6][7] An antibody's ability to bind to its target antigen while discriminating against structurally similar molecules is fundamental to preventing false-positive results and ensuring accurate quantification.[6][7] In the context of quinolones, where numerous derivatives with subtle structural variations exist, understanding antibody cross-reactivity is not just a matter of technical validation but a cornerstone of analytical integrity.[8][9][10]
The Genesis of an Anti-Quinolone Antibody: A Tale of Hapten Design
Quinolones, being small molecules, are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[1][11] This small molecule, known as a hapten, is the key determinant of the resulting antibody's specificity.[12][13][14] The design of the hapten, including the site of conjugation to the carrier protein, dictates which structural motifs of the quinolone molecule are presented to the immune system as epitopes.[12][13][14]
Strategies in Hapten Synthesis
The core structure of quinolones features a bicyclic system with several key positions for modification (N-1, C-3 carboxyl group, C-6 fluorine, and the C-7 substituent).[15][16] The choice of where to attach the linker for protein conjugation is a critical decision that profoundly influences the resulting antibody's cross-reactivity profile.
-
Conjugation at the C-3 Carboxylic Acid: This is a common strategy that leaves the N-1 and C-7 positions exposed, often leading to antibodies with broader specificity for different quinolones that share a common core but differ in their C-7 substituents.
-
Conjugation at the C-7 Piperazinyl Ring: By utilizing the secondary amine on the piperazinyl moiety, the core quinolone structure and the C-3 carboxyl group are presented to the immune system.[1][3][4] This can result in antibodies with broad-spectrum recognition of various fluoroquinolones.[3][4]
Molecular modeling can assist in hapten design by predicting the most important and characteristic epitopes of the antibiotic family, thereby guiding the synthesis of haptens that are more likely to produce antibodies with the desired broad selectivity.[12][13]
Antibody Production: Monoclonal vs. Polyclonal
Both monoclonal and polyclonal antibodies have been successfully raised against quinolone derivatives.[1][3][4]
-
Polyclonal Antibodies: These are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen. They can be advantageous for developing generic assays that detect a wide range of quinolones.[3][4]
-
Monoclonal Antibodies: These are a homogeneous population of antibodies that recognize a single epitope. They offer high specificity and batch-to-batch consistency, making them ideal for highly specific assays or as well-characterized reagents in broader-spectrum assays.[1][11][17]
The logical workflow for producing and characterizing anti-quinolone antibodies is depicted below.
Caption: Workflow for Anti-Quinolone Antibody Production and Characterization.
Comparative Analysis of Anti-Quinolone Antibody Cross-Reactivity
The performance of an anti-quinolone antibody is ultimately defined by its cross-reactivity profile. This profile determines whether the antibody is suitable for a highly specific assay targeting a single compound or a broad-spectrum assay for class-selective screening. Below is a comparative table summarizing published cross-reactivity data for various anti-quinolone antibodies. The cross-reactivity is typically calculated relative to the target analyte for which the antibody was primarily raised (defined as 100%).
| Antibody Target (Hapten) | Antibody Type | Quinolone Derivative | Cross-Reactivity (%) | Reference |
| Ciprofloxacin (CIP) | Monoclonal (C4A9H1) | Ciprofloxacin | 100 | [1] |
| Enrofloxacin | >100 | [1] | ||
| Norfloxacin | >100 | [1] | ||
| Ofloxacin | 35-100 | [1] | ||
| 10 other FQs | 35-100 | [1] | ||
| Norfloxacin (NOR) | Polyclonal | Norfloxacin | 100 | [3][4] |
| Ciprofloxacin | High | [3][4] | ||
| Enrofloxacin | High | [3][4] | ||
| Flumequine | Moderate | [3][4] | ||
| Nalidixic Acid | Moderate | [3][4] | ||
| 4 other quinolones | Detectable | [3][4] | ||
| Sarafloxacin (SAR) | Monoclonal | Sarafloxacin | 100 | [18][19] |
| Difloxacin | 18-113 | [18] | ||
| Marbofloxacin | 18-113 | [18] | ||
| Ofloxacin | 18-113 | [18] | ||
| Ciprofloxacin | 18-113 | [18] | ||
| Enrofloxacin | 18-113 | [18] | ||
| Enrofloxacin (ENR) | Monoclonal (Enro44) | Enrofloxacin | 100 | [17] |
| Other quinolones | < 0.01 | [17] |
Note: "High," "Moderate," and "Detectable" are qualitative descriptors used when specific percentages were not provided in the source material.
The data clearly illustrates the impact of hapten design and antibody type on the resulting cross-reactivity. The monoclonal antibody raised against ciprofloxacin (C4A9H1) exhibits broad specificity for a range of fluoroquinolones, making it suitable for a generic screening assay.[1][20] In contrast, the monoclonal antibody against enrofloxacin (Enro44) is highly specific, with negligible cross-reactivity to other quinolones, rendering it ideal for a targeted, quantitative assay for enrofloxacin.[17]
Experimental Protocols for Cross-Reactivity Assessment
Accurate determination of cross-reactivity is crucial. The following sections provide detailed, step-by-step methodologies for the two most common techniques: Competitive Indirect ELISA and Surface Plasmon Resonance.
Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA)
The ciELISA is a robust and widely used method for determining antibody specificity and sensitivity.[1] In this format, free quinolone in the sample or standard competes with a quinolone-protein conjugate coated on the microplate for binding to a limited amount of antibody.
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A Senior Application Scientist's Guide to Benchmarking Novel Quinolones Against Ciprofloxacin
Authored for Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a paramount global health challenge. Ciprofloxacin, a second-generation fluoroquinolone, has long been a cornerstone in treating a wide array of bacterial infections.[1][2][3] However, its efficacy is increasingly compromised by the rise of resistant pathogens, necessitating the development of novel quinolones with improved antibacterial profiles.[2][4][5] This guide provides an in-depth framework for benchmarking the antibacterial efficacy of these next-generation agents against the established standard of ciprofloxacin, grounded in rigorous scientific methodology and field-proven insights.
Part 1: The Scientific Imperative and Mechanistic Landscape
Rationale for New Quinolones
Ciprofloxacin's primary mode of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][2] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the principal target in many Gram-positive bacteria.[1][4][6] Resistance often arises from mutations in the genes encoding these enzymes (e.g., gyrA and parC), or through mechanisms that reduce drug accumulation, such as efflux pumps.[2][4]
Novel quinolones are engineered to overcome these limitations. Design strategies often focus on:
-
Dual-Target Affinity: Creating molecules with more balanced and potent activity against both DNA gyrase and topoisomerase IV. This can lower the probability of resistance development, as simultaneous mutations in both target enzymes would be required for high-level resistance.[6][7]
-
Improved Gram-Positive Spectrum: Enhancing activity against pathogens like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA), where ciprofloxacin has limitations.[4][5]
-
Activity Against Resistant Strains: Maintaining potency against bacteria that have developed resistance to older fluoroquinolones.[8]
-
Favorable Pharmacokinetics: Modifying chemical structures to improve properties like half-life, allowing for less frequent dosing.[4][5]
Mechanism of Action: A Visual Primer
Quinolones interrupt the DNA replication cycle by trapping the DNA gyrase and topoisomerase IV enzymes in a complex with cleaved DNA. This action blocks the movement of the replication fork, leading to a bactericidal effect.
Caption: Logical workflow for benchmarking antibacterial agents.
Phase 1: In Vitro Potency Assessment
The initial and most critical step is to determine the intrinsic potency of the novel agents against a clinically relevant panel of bacteria.
This protocol adheres to the standards set by the Clinical and Laboratory Standards Institute (CLSI), specifically the M07 methodology, ensuring reproducibility and trustworthiness. Causality: The broth microdilution method is the gold standard for quantitative susceptibility testing. It provides a precise concentration at which bacterial growth is inhibited, allowing for direct and accurate comparison between compounds.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of novel quinolones and ciprofloxacin in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should bracket the expected MIC values.
-
Inoculum Preparation: Culture bacterial isolates on appropriate agar plates overnight. Select several colonies to inoculate a saline or broth solution. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB so that each well of the microtiter plate receives a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Controls (Self-Validation):
-
Growth Control: A well containing only inoculated broth (no antibiotic) to ensure the viability of the bacteria.
-
Sterility Control: A well containing uninoculated broth to check for contamination.
-
Reference Strain: Include a quality control strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) for which the expected MIC ranges are known, validating the test run.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Phase 2: Bactericidal Activity and Killing Kinetics
While MIC indicates growth inhibition, it doesn't differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. Time-kill assays provide this crucial kinetic data.
Causality: This assay reveals the rate and extent of bacterial killing over time. It is essential for understanding the pharmacodynamics of a drug and predicting its effectiveness in clearing an infection, especially for immunocompromised patient populations where a bactericidal effect is critical.
Step-by-Step Methodology:
-
Preparation: Inoculate flasks containing CAMHB with a logarithmic-phase bacterial culture to a starting density of ~5 x 10⁵ CFU/mL.
-
Drug Addition: Add the novel quinolone or ciprofloxacin at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a no-drug growth control.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.
-
Quantification: Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar. Incubate the plates for 18-24 hours.
-
Data Analysis: Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Part 3: Comparative Data Analysis
The following tables summarize representative data for novel quinolones (e.g., Delafloxacin, Ozenoxacin, Zabofloxacin) benchmarked against Ciprofloxacin.
Table 1: Comparative In Vitro Activity (MIC₉₀, μg/mL)
The MIC₉₀ is the concentration required to inhibit 90% of the tested isolates, providing a robust measure of an agent's potency against a bacterial population.
| Organism | Ciprofloxacin | Delafloxacin | Ozenoxacin | Zabofloxacin |
| S. aureus (MSSA) | 0.5 - 1 | ≤0.008 - 0.016 | 0.002 | 0.06 |
| S. aureus (MRSA) | 2 - >64 | 0.25 - 1 | 0.12 | 1.0 |
| S. pneumoniae | 1 - 2 | 0.016 | N/A | 0.03 |
| E. coli | 0.015 - 0.25 | 0.12 | N/A | N/A |
| P. aeruginosa | 0.5 - 1 | 0.25 - >4 | N/A | 8.0 |
| Ciprofloxacin-Resistant S. aureus | >64 | 0.5 - 2 | 0.12 | 1.0 |
Data synthesized from multiple sources for illustrative purposes.[9][10][11][12][13][14][15][16]
Analysis:
-
Enhanced Gram-Positive Potency: Novel quinolones like Delafloxacin, Ozenoxacin, and Zabofloxacin demonstrate markedly superior activity against both methicillin-susceptible (MSSA) and methicillin-resistant S. aureus (MRSA) compared to ciprofloxacin. [10][11][12][14][17]Delafloxacin, in particular, shows exceptional potency against S. pneumoniae. [16]* Activity Against Resistant Strains: Critically, these newer agents often retain significant activity against ciprofloxacin-resistant MRSA isolates, highlighting their potential to address key areas of clinical resistance. [10][13][15][18]Ozenoxacin, for instance, maintains potent activity even against MRSA with low susceptibility to other quinolones. [9]* Gram-Negative Spectrum: While ciprofloxacin remains highly potent against many Gram-negative bacilli like P. aeruginosa, some newer agents like Delafloxacin show comparable or slightly reduced activity, whereas others like Zabofloxacin are less potent against this specific pathogen. [8][11][16]
Part 4: Field-Proven Insights and Future Directions
The development of novel quinolones reflects a strategic shift towards agents with enhanced Gram-positive coverage and activity against resistant phenotypes.
-
Delafloxacin: This agent is unique due to its anionic nature, which leads to increased accumulation in the acidic environments of abscesses and biofilms. [8][19]It shows a broad spectrum of activity and is particularly potent against staphylococci, including MRSA. [7][12][14]* Ozenoxacin: Developed as a topical agent, ozenoxacin shows excellent activity against Gram-positive bacteria, including quinolone-resistant strains, making it a valuable option for skin and soft tissue infections. [9][10][17][18]* Zabofloxacin: This compound demonstrates potent bactericidal effects against major respiratory pathogens, including drug-resistant S. pneumoniae. [8][15][20] Conclusion:
Benchmarking novel quinolones against ciprofloxacin reveals significant advancements, particularly in combating Gram-positive pathogens and overcoming existing resistance mechanisms. While ciprofloxacin remains a valuable tool against many Gram-negative infections, the targeted spectra and enhanced potency of agents like delafloxacin, ozenoxacin, and zabofloxacin offer promising solutions for challenging infections. A rigorous, multi-step evaluation process, grounded in standardized protocols, is essential for accurately characterizing the therapeutic potential of these next-generation antibiotics.
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Lim, S., et al. (2016). Time-kill curves of zabofloxacin, ciprofloxacin, and gemifloxacin against Streptococcus pneumoniae. ResearchGate. [Link]
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Spisla, C., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(6), 1063. [Link]
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A Senior Application Scientist's Guide to the Formylation of Quinolones: A Head-to-Head Comparison
Introduction
The introduction of a formyl group (–CHO) onto the quinolone scaffold is a pivotal transformation in synthetic organic and medicinal chemistry. Formylated quinolines, particularly quinoline-3-carbaldehydes, are highly versatile precursors for synthesizing a diverse range of molecular architectures, including fused heterocyclic systems and complex drug candidates.[1][2] The quinolone core is a privileged structure in pharmacology, forming the basis for numerous antibacterial agents (fluoroquinolones), as well as compounds with anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The strategic placement of a formyl group unlocks a gateway for subsequent modifications, enabling the exploration of structure-activity relationships crucial for drug discovery.[6][7]
This guide provides an in-depth, head-to-head comparison of the principal methods for quinolone formylation. We move beyond simple protocols to dissect the underlying mechanisms, evaluate performance based on experimental data, and provide the causal reasoning behind method selection. This analysis is designed for researchers, scientists, and drug development professionals to facilitate an informed and strategic approach to synthesizing functionalized quinolones. We will compare classical, robust methods like the Vilsmeier-Haack, Duff, Gattermann, and Rieche reactions against the backdrop of emerging, greener alternatives.
General Experimental & Logic Workflow
The successful formylation of a quinolone is not merely the execution of a reaction but a process of strategic planning. The choice of method is dictated by the electronic nature of the quinolone substrate, the desired regioselectivity, and the compatibility of existing functional groups. The following workflow illustrates the logical progression from method selection to product validation.
Caption: A generalized workflow for quinoline formylation.
The Vilsmeier-Haack Reaction: The Workhorse of Quinolone Formylation
The Vilsmeier-Haack reaction is arguably the most widely employed and versatile method for formylating quinolines. It utilizes a pre-formed or in situ-generated Vilsmeier reagent, a chloroiminium salt, derived from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[8][9]
Mechanistic Rationale
The reaction proceeds in two main stages. First is the formation of the electrophilic Vilsmeier reagent. The lone pair on the nitrogen of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to a cascade that generates the highly reactive chloroiminium ion. This species is the active electrophile. The second stage is a classic electrophilic aromatic substitution, where the electron-rich quinolone ring attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde.[9][10] The iminium ion is a weaker electrophile than the acylium ion in Friedel-Crafts acylation, which is why this reaction is most effective on electron-rich aromatics and heterocycles.[10]
Caption: Mechanism of the Vilsmeier-Haack reaction.
Application & Performance
This reaction is exceptionally effective for the synthesis of 2-chloro-3-formylquinolines, which are invaluable synthetic intermediates. The reaction often starts from readily available N-arylacetamides (acetanilides), which undergo simultaneous cyclization and formylation.[11] The presence of electron-donating groups on the N-aryl ring generally facilitates the reaction and improves yields.
| Substrate Type | Reagents | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| N-Arylacetamides | DMF, POCl₃ | 80 - 90 | 4 - 16 | 60 - 85 | |
| Acetanilides | DMF, POCl₃ | 90 | 5 | 75 - 88 | [11] |
| 4-Quinolones | POCl₃ | Reflux | 3 - 4 | Moderate |
Detailed Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline[11]
-
Reagent Preparation: To a stirred solution of N-phenylacetamide (5 mmol) in dry DMF (15 mmol) in a round-bottom flask, cool the mixture to 0-5°C using an ice bath.
-
Vilsmeier Reagent Formation & Reaction: Add phosphorus oxychloride (POCl₃, 60 mmol) dropwise to the cooled solution. The dropwise addition is crucial to control the initial exothermic reaction.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain this temperature for 4-16 hours, monitoring the reaction progress by TLC.
-
Quenching & Isolation: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice with stirring. This hydrolyzes the intermediate and precipitates the product.
-
Purification: Filter the resulting solid precipitate, wash thoroughly with water to remove inorganic salts, and dry. The crude product can be purified by recrystallization from ethyl acetate or acetonitrile to yield pure 2-chloro-3-formylquinoline.
Expertise & Trustworthiness: A Self-Validating System
-
Causality: The use of excess POCl₃ serves a dual purpose: it acts as the dehydrating agent to form the Vilsmeier reagent and as a reagent for the cyclization/chlorination of the acetanilide precursor. The reaction temperature is elevated to overcome the activation energy for the electrophilic substitution on the moderately activated ring system.
-
Validation: The formation of the desired product is readily confirmed by spectroscopic methods. In ¹H NMR, a characteristic singlet for the aldehyde proton will appear far downfield (δ 9-11 ppm). The IR spectrum will show a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and characteristic aldehyde C-H stretches (2700-2900 cm⁻¹).[11]
The Duff Reaction: Ortho-Formylation of Activated Quinolones
The Duff reaction is a classic method for the formylation of highly activated aromatic compounds, particularly phenols. It uses hexamethylenetetramine (HMTA) as the formyl carbon source in an acidic medium like acetic or trifluoroacetic acid.[12][13]
Mechanistic Rationale
The reaction mechanism is complex and related to that of the Reimer-Tiemann reaction.[12] HMTA in an acidic medium generates an electrophilic iminium ion species. This electrophile attacks the electron-rich aromatic ring, typically at the position ortho to the activating hydroxyl group. This selectivity is often rationalized by the formation of a hydrogen-bonded intermediate that directs the electrophile.[14] A subsequent intramolecular redox reaction raises the benzylic carbon to the oxidation state of an aldehyde, which is liberated upon acidic hydrolysis.[12][15]
Caption: Mechanism of the Duff reaction.
Application & Performance
The Duff reaction's primary utility for quinolones is in the formylation of hydroxyquinolines. Its major drawback has historically been low efficiency and yields.[12] However, recent advancements have significantly improved its viability. A sustainable, solvent-free mechanochemical approach using silica as a solid support has been developed, offering high yields and excellent ortho-selectivity.[16]
| Method | Reagents | Temp (°C) | Time (h) | Typical Yield (%) | Key Feature | Reference |
| Classical | HMTA, Acetic Acid | 150 - 165 | 0.3 - 3 | 18 - 41 | Low efficiency | [17] |
| Mechanochemical | HMTA, H₂SO₄, Silica | Ambient | 0.5 - 1 | 70 - 92 | Solvent-free, high yield | [16] |
Detailed Experimental Protocol: Mechanochemical Duff Reaction[17]
-
Preparation: In a mixer mill vessel, add the hydroxyquinoline substrate (1 mmol), HMTA (4 mmol), a catalytic amount of concentrated H₂SO₄ (e.g., 20 µL), and silica gel (500 mg).
-
Milling: Mill the solid mixture at a specified frequency (e.g., 25-30 Hz) for 30-60 minutes. The progress can be monitored by taking small aliquots and analyzing by TLC.
-
Work-up: After completion, transfer the solid mixture to a flask. Add ethyl acetate and stir to extract the organic components.
-
Purification: Filter the silica gel and wash with additional ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can then be purified via column chromatography on silica gel to afford the pure ortho-formylated quinoline.
Expertise & Trustworthiness: A Self-Validating System
-
Causality: The mechanochemical approach enhances reactivity by increasing the surface area of contact between the solid reagents, eliminating the need for high-boiling, corrosive solvents like TFA. The solid silica support acts as a grinding medium and can facilitate the reaction.
-
Validation: The exclusive ortho-selectivity for phenols is a key validation point. This can be confirmed using 2D NMR techniques (NOESY or HMBC) to show correlation between the aldehyde proton and the proton on the adjacent carbon of the quinoline ring.
Gattermann & Gattermann-Koch Reactions
These related methods are classic electrophilic aromatic substitutions for introducing a formyl group. The Gattermann-Koch reaction uses carbon monoxide (CO) and HCl with a Lewis acid catalyst (AlCl₃) and often a CuCl co-catalyst.[18][19] The Gattermann reaction uses a source of cyanide, typically hydrogen cyanide (HCN) or, more safely, zinc cyanide (Zn(CN)₂), with HCl.[18][20]
Mechanistic Rationale
In the Gattermann-Koch reaction, the electrophile is believed to be the formyl cation ([HCO]⁺), generated from CO, HCl, and the Lewis acid.[18][21] In the Gattermann reaction, HCN and HCl react with the Lewis acid to form an electrophilic iminium species. In both cases, the aromatic ring attacks the electrophile, followed by deprotonation to restore aromaticity. The Gattermann reaction requires a final hydrolysis step to convert the intermediate imine into the aldehyde.[21]
Caption: Electrophile generation in Gattermann reactions.
Application & Performance
The applicability of these methods to quinolones is limited. The Gattermann-Koch reaction is generally restricted to benzene and simple alkylbenzenes and is not suitable for phenols, ethers, or many N-heterocycles.[18][19] The Gattermann reaction is more versatile and can be used on phenols and heterocycles like indoles, suggesting potential applicability to activated quinolines (e.g., hydroxyquinolines).[20] However, its use is less common compared to the Vilsmeier-Haack reaction due to the extreme toxicity of cyanide reagents.
| Method | Reagents | Typical Substrates | Key Limitation | Reference |
| Gattermann-Koch | CO, HCl, AlCl₃, CuCl | Benzene, Toluene | Very narrow substrate scope | [18][19] |
| Gattermann (Adams) | Zn(CN)₂, HCl | Phenols, Anilines, Heterocycles | Extreme toxicity of reagents | [20] |
Given the limitations and safety concerns, a detailed protocol is omitted in favor of safer, more versatile alternatives for quinolone synthesis.
The Rieche Formylation
The Rieche formylation is another effective method for electron-rich aromatics, using dichloromethyl methyl ether (DCME) as the formylating agent and a strong Lewis acid, typically titanium tetrachloride (TiCl₄), as the catalyst.[22][23]
Mechanistic Rationale
The Lewis acid (TiCl₄) coordinates to one of the chlorine atoms of DCME, facilitating its departure and generating a highly electrophilic chloromethyl methyl ether cation. This electrophile is attacked by the electron-rich aromatic ring. The resulting intermediate is then hydrolyzed during work-up to produce the aldehyde.
Application & Performance
This method is particularly well-suited for the ortho-formylation of phenols and phenolic ethers, often providing high yields and excellent regioselectivity under relatively mild conditions. Its application to quinolones would be focused on hydroxy- or alkoxy-substituted derivatives.
| Substrate | Reagents | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Electron-Rich Aromatics | DCME, TiCl₄ | 0 | 0.75 - 3 | up to 97 | [17] |
| Phenols / Ethers | DCME, TiCl₄ | 0 to RT | 1 - 4 | 85 - 95 |
Expertise & Trustworthiness: A Self-Validating System
-
Causality: TiCl₄ is a powerful Lewis acid that effectively activates the DCME reagent toward electrophilic attack. The reaction is run at low temperatures to control the high reactivity and prevent side reactions.
-
Validation: The regioselectivity can be confirmed by NMR. The high yields reported in the literature for analogous substrates provide a benchmark for success. Careful, anhydrous technique is critical, as TiCl₄ reacts violently with water.
Modern Metal-Free and Green Approaches
In recent years, a strong impetus toward sustainable chemistry has driven the development of novel formylation methods that avoid harsh reagents and toxic metals.
-
Trioxane as a Formyl Equivalent: A metal- and acid-free method has been developed for the C-H formylation of N-heterocycles using trioxane as a stable, solid source of formaldehyde. The reaction is enabled by an organic-soluble oxidant, tetrabutylammonium persulfate, providing a mild and robust protocol.[24][25]
-
CO₂ as a C1 Source: Environmentally benign protocols are emerging that use carbon dioxide (CO₂) as the carbon source for N-formylation of amines. These reactions are typically mediated by N-heterocyclic carbene (NHC) catalysts in the presence of a reductant.[26][27]
-
Radical Reductive Formylation: A catalyst- and solvent-free system has been reported for the reductive formylation of N-heteroarenes using formic acid, proceeding through a radical-mediated pathway.[28]
These methods represent the cutting edge of formylation chemistry. While less established specifically for the quinolone core compared to the Vilsmeier-Haack reaction, they offer significant advantages in terms of safety, environmental impact, and potentially novel reactivity.
Head-to-Head Comparison Summary
| Method | Key Reagents | Typical Quinolone Substrate | Regioselectivity | Typical Yields | Key Advantages | Key Limitations |
| Vilsmeier-Haack | DMF, POCl₃ | Acetanilides, N-Arylacetamides | Highly selective for C-3 (with cyclization) | Good to Excellent (60-90%) | Highly versatile, robust, inexpensive reagents, well-established. | Harsh reagents (POCl₃), exothermic, not suitable for sensitive substrates. |
| Duff Reaction | HMTA, Acid | Hydroxyquinolines | ortho to -OH group | Poor (classic); Good (mechanochemical) | Good for ortho-formylation of phenols; modern solvent-free options.[16] | Inefficient in classic form; requires strongly activated substrates.[12] |
| Gattermann | Zn(CN)₂, HCl | Activated Quinolones (e.g., hydroxy-) | Para/Ortho | Moderate to Good | Direct formylation of some heterocycles. | Extreme toxicity of cyanide reagents; limited scope.[20] |
| Rieche Formylation | DCME, TiCl₄ | Hydroxy/Alkoxy-quinolines | ortho to activating group | Excellent (up to 97%) | High yields, excellent selectivity for phenols, mild temperatures.[17] | Moisture-sensitive/corrosive reagents, toxic formylating agent. |
| Modern Methods | Trioxane, CO₂, etc. | N-Heterocycles | Varies | Good to Excellent | Mild conditions, green reagents, high safety profile.[24][28] | Less established for quinolones, may require catalyst development. |
Conclusion and Recommendations
The selection of an optimal formylation strategy for quinolones is a function of the specific synthetic goal.
-
For the robust and versatile synthesis of 3-formylquinolines , particularly 2-chloro-3-formylquinolines which are prime precursors for further functionalization, the Vilsmeier-Haack reaction remains the undisputed method of choice .[11] Its reliability, scalability, and the value of its products make it the workhorse in this field.
-
When the objective is the selective ortho-formylation of a hydroxyquinoline , the Rieche formylation offers superior yields and cleaner reactions compared to the classical Duff reaction. However, for researchers prioritizing green chemistry and operational simplicity, the modern mechanochemical Duff reaction presents a compelling, high-yielding, and solvent-free alternative.[16]
-
The Gattermann and Gattermann-Koch reactions have limited practical application for quinolone synthesis due to their narrow substrate scope and/or the use of exceptionally hazardous materials. They are generally superseded by the Vilsmeier-Haack or Rieche methods.
-
Emerging metal-free and CO₂-based methods represent the future of sustainable synthesis. While their application to a broad range of quinolones is still an area of active research, they should be considered for projects where avoiding harsh or metallic reagents is a primary concern.
By understanding the mechanistic underpinnings and practical performance of each method, the research scientist can navigate the available options and strategically design a synthetic route that is efficient, scalable, and tailored to the target molecule.
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Ganley, J. M., Christensen, M., et al. (2018). Metal- and Acid-Free C–H Formylation of Nitrogen Heterocycles: Using Trioxane as an Aldehyde Equivalent Enabled by an Organic-Soluble Oxidant. Organic Letters. [Link][24]
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Ganley, J. M., Christensen, M., et al. (2018). Metal- and Acid-Free C-H Formylation of Nitrogen Heterocycles: Using Trioxane as an Aldehyde Equivalent Enabled by an Organic-Soluble Oxidant. Semantic Scholar. [Link][25]
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Mogilaiah, K., et al. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. [Link]
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Various Authors. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. ResearchGate. [Link][1]
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Siddappa, B., & Vinod, A. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link][11]
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Bobbink, F. D., Das, S., & Dyson, P. J. (2017). N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source. Nature Protocols, 12(2), 417-428. [Link][27]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link][8]
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Tasneem, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link][30]
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BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. [Link][19]
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de Andrade, J. C., et al. (2018). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. ResearchGate. [Link][14]
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Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. [Link][3]
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Saha, S., et al. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. The Journal of Organic Chemistry, 88(14), 10002-10013. [Link][16]
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, hazard information from suppliers and data on structurally similar compounds provide a clear directive for cautious handling and disposal. The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Structurally, it is a halogenated organic compound, a quinoline derivative, and an aldehyde. This classification necessitates its treatment as hazardous waste.
Core Principles of Disposal: A Proactive Approach to Safety
The primary objective when disposing of this compound is to prevent its release into the environment and to ensure the safety of all laboratory personnel.[2] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or poured down the drain.[2][3] All waste streams containing this compound must be collected and managed through your institution's approved hazardous waste program.[2]
Hazard Assessment Summary
| Hazard Classification | Description | Immediate Action |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Do not ingest. If swallowed, seek immediate medical attention. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][4] | Avoid contact with skin. In case of contact, wash affected area thoroughly with soap and water.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4] | Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes.[5] |
| Respiratory Irritation | May cause respiratory irritation.[1][4] | Handle in a well-ventilated area, preferably within a chemical fume hood.[3] |
| Environmental Hazard | Based on quinoline data, may be toxic to aquatic life with long-lasting effects.[3][6] | Prevent release to the environment.[6] |
| Potential Carcinogenicity/Mutagenicity | Quinoline is suspected of causing genetic defects and may cause cancer.[3][6] | Handle with appropriate containment measures to minimize exposure. |
Operational Plan: From Generation to Disposal
A systematic approach to waste management is critical. The following workflow outlines the necessary steps from the point of waste generation to its final removal by qualified personnel.
Caption: Disposal workflow for this compound.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste containing this compound, ensure you are equipped with the appropriate PPE to minimize exposure. All waste handling should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374. |
| Body | Laboratory coat. | --- |
| Respiratory | Use in a chemical fume hood. A NIOSH-approved respirator may be required for spill cleanup. | --- |
An eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Step 2: Waste Segregation and Containerization
Proper segregation is paramount to prevent dangerous reactions and to facilitate compliant disposal.[2]
-
Identify as Halogenated Organic Waste : Due to the chlorine atom, this compound must be disposed of in a waste stream designated for halogenated organic compounds.[7][8] Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[8][9]
-
Select an Appropriate Container :
-
Solid Waste : Collect pure compound residue and contaminated disposable items (e.g., weigh boats, gloves, bench paper) in a designated, leak-proof container, such as a polyethylene-lined drum or a robust plastic bag placed within a secondary container.[2][10]
-
Liquid Waste : Collect solutions containing the compound in a designated liquid hazardous waste container, typically a glass or chemically compatible plastic bottle with a secure, tight-fitting screw cap.[3][11]
-
-
Labeling : As soon as the first drop of waste is added, the container must be clearly labeled.[11] The Environmental Protection Agency (EPA) requires that each label contains the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., Irritant, Harmful).[12][13]
Step 3: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert : Evacuate non-essential personnel from the immediate area and alert colleagues.[14]
-
Don PPE : Before addressing the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment : Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3][14]
-
Collection : Carefully collect the absorbent material and place it into the designated hazardous waste container for solids.[3]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent. Collect all cleaning materials as hazardous waste.
OSHA draws a clear distinction between minor spills that trained employees can handle and uncontrolled releases that require a specialized emergency response.[15]
Step 4: Storage and Final Disposal
-
Storage : Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[12][16] This area must be at or near the point of generation, under the control of laboratory personnel, and away from incompatible materials.[17][18] Use secondary containment for all liquid waste containers.[19]
-
Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[3] Adhere to your facility's limits on the volume of waste that can be stored in an SAA (typically up to 55 gallons) and the time limits for accumulation.[13][17]
Caption: Decision tree for waste stream segregation.
By adhering to these scientifically grounded and procedurally robust guidelines, you contribute to a safer research environment, ensure regulatory compliance, and uphold the integrity of your scientific endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
